molecular formula C10H12FeN2O8.Na<br>C10H12FeN2NaO8 B130795 Sodium feredetate CAS No. 157009-77-3

Sodium feredetate

Número de catálogo: B130795
Número CAS: 157009-77-3
Peso molecular: 367.05 g/mol
Clave InChI: MKWYFZFMAMBPQK-UHFFFAOYSA-J
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sodium Feredetate, also known as sodium iron(III) ethylenediaminetetraacetate, is a chelated iron complex with the chemical formula C10H12FeN2NaO8 and a molecular weight of 367.05 g/mol . It is a pale yellow powder that is soluble in water . As a research chemical, it is primarily investigated for its role as a highly bioavailable source of iron . Its core research value lies in its unique mechanism of action; the ethylenediaminetetraacetate (EDTA) acts as a chelating agent, stabilizing the iron in a soluble form that is protected from common dietary inhibitors in the gastrointestinal tract . This allows the iron-EDTA complex to be efficiently absorbed by the intestinal mucosa. Inside the enterocytes, the complex dissociates, releasing iron that can then be transported into the bloodstream for utilization in processes such as hemoglobin synthesis . This mechanism makes it a compound of interest for studies related to iron deficiency and metabolism . Beyond its applications in nutritional and physiological research, this compound also serves as a key agent in chelation therapy research for conditions like iron overload disorders . Furthermore, its chelating properties are utilized in various industrial research areas, including its use as a stabilizer, antioxidant, and color-fixing agent in different sectors . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O8.Fe.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+3;+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWYFZFMAMBPQK-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FeN2NaO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5027774
Record name Ethylenediaminetetraacetic acid ferric sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5027774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Light yellow solid; [JECFA] Yellowish-brown odorless powder; Insoluble in water;
Record name Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:1), (OC-6-21)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium feredetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17557
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

15708-41-5, 18154-32-0
Record name Sodium ferric EDTA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15708-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:1), (OC-6-21)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethylenediaminetetraacetic acid ferric sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5027774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium feredetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.169
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 18154-32-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM FEREDETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/403J23EMFA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Sodium Feredetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of sodium feredetate, a chelated iron compound widely utilized in the pharmaceutical and food industries for iron supplementation. Also known as sodium iron(III) ethylenediaminetetraacetate, its unique structure enhances iron bioavailability and minimizes the gastrointestinal side effects commonly associated with other iron salts.[1][2][3] This guide details common synthesis protocols, comprehensive characterization methodologies, and the underlying mechanism of action, presenting quantitative data and experimental workflows to support research and development efforts.

Synthesis of this compound (Sodium Iron EDTA)

The synthesis of this compound is based on the principles of coordination chemistry, wherein a ferric iron (Fe³⁺) source is chelated by ethylenediaminetetraacetic acid (EDTA) in an aqueous solution. The stability of the resulting complex is crucial for its function.[4][5] Several methods exist, primarily differing in the choice of reactants and purification steps. The most common approach involves the reaction of an iron(III) salt with a sodium salt of EDTA.

General Synthesis Pathway

The fundamental process involves dissolving the EDTA salt and the iron source in water, followed by a reaction under controlled pH and temperature to form the this compound complex.[4] The product is then typically precipitated, often with the aid of a solvent like ethanol, followed by filtration, washing, and drying to yield a high-purity crystalline powder.[4][6]

Synthesis_Workflow cluster_reactants Raw Materials cluster_process Process cluster_product Final Product FeCl3 Iron(III) Source (e.g., FeCl₃) Dissolution Dissolution in Water FeCl3->Dissolution Na2EDTA EDTA Salt (e.g., Na₂H₂EDTA·2H₂O) Na2EDTA->Dissolution NaOH pH Adjuster (e.g., NaOH) Reaction Chelation Reaction (Controlled Temp & pH) NaOH->Reaction Solvent Solvent (e.g., Deionized Water) Solvent->Dissolution Dissolution->Reaction Purification Purification Steps (Precipitation, Crystallization) Reaction->Purification Isolation Isolation & Drying (Filtration, Washing) Purification->Isolation FinalProduct High-Purity This compound Powder Isolation->FinalProduct

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis from Disodium Edetate and Ferric Chloride

This is a common and straightforward laboratory-scale method.[5][7]

  • Prepare EDTA Solution: Dissolve 0.4 g (0.01 mol) of sodium hydroxide (NaOH) in 10 mL of deionized water. To this solution, add 3.8 g (0.01 mol) of disodium dihydrogen EDTA dihydrate (Na₂H₂EDTA·2H₂O). Gently heat the mixture until all solids have dissolved, resulting in a clear solution.

  • Prepare Iron Solution: In a separate vessel, dissolve 2.5 g (0.009 mol) of iron(III) chloride hexahydrate (FeCl₃·6H₂O) in 5 mL of deionized water.

  • Reaction: Add the iron(III) chloride solution to the EDTA solution while swirling to ensure thorough mixing.

  • Precipitation: Gently boil the resulting solution to evaporate the water until a yellow powder precipitates out of the solution.

  • Isolation and Purification: Cool the mixture in an ice bath. Collect the precipitate by suction filtration. Wash the product thoroughly with ice-cold deionized water to remove any unreacted iron(III) ions, followed by two washes with ethanol.

  • Drying: Dry the final product using a filter paper or in a desiccator at room temperature.

Protocol 2: Two-Step Synthesis via Ferric Hydroxide Intermediate

This method involves the initial preparation of ferric hydroxide, which then reacts with a sodium EDTA solution.[8]

  • Step 1: Preparation of Ferric Hydroxide

    • Dissolve 4.8 g of NaOH in 100 mL of deionized water.

    • Separately, dissolve 10.8 g of FeCl₃ in deionized water.

    • Add the FeCl₃ solution to the NaOH solution with vigorous stirring.

    • After the reaction is complete, filter the precipitate and wash it three times with deionized water to obtain pure ferric hydroxide.

  • Step 2: Formation of this compound

    • Dissolve 16.4 g of disodium EDTA (Na₂EDTA) in 200 mL of deionized water, heating to 60-70°C.

    • Add this Na₂EDTA solution to the flask containing the prepared ferric hydroxide.

    • Adjust the pH to 8 and heat the mixture at 100°C for 2 hours.

    • Filter the solution while hot and concentrate it under reduced pressure until it becomes viscous.

    • Cool the concentrate and add 95% ethanol while stirring until a solid forms.

    • Wash the solid product with ethanol three times, dry it, and grind it into a fine powder.

ParameterProtocol 1Protocol 2 (Step 2)
Iron Source Iron(III) Chloride HexahydrateFerric Hydroxide (prepared in situ)
EDTA Source Disodium Dihydrogen EDTA DihydrateDisodium EDTA
Key Reaction Temp. Boiling100°C
Precipitation Method Evaporation & CoolingAddition of Ethanol

Table 1: Comparison of key parameters in the described synthesis protocols.

Characterization and Quality Control

Thorough characterization is essential to ensure the purity, stability, and identity of the synthesized this compound.[4] The British Pharmacopoeia (BP) provides a monograph with standard specifications for pharmaceutical-grade material.[9][10]

Physicochemical Properties and Identification

This compound is typically a yellow or yellowish-brown, hygroscopic, crystalline powder.[9][11] Key identification tests include:

  • Infrared (IR) Spectroscopy: The IR absorption spectrum of the sample should be concordant with the reference spectrum of this compound.[9][10]

  • Qualitative Tests for Iron and Sodium: After ignition of the sample, the residue can be dissolved in acid. The resulting solution should yield positive results for the characteristic reactions of both iron and sodium salts.[9]

Quantitative Analysis and Purity

A series of quantitative tests are performed to ensure the product meets established quality standards.

QC_Workflow cluster_input Input cluster_tests Characterization & QC Tests cluster_impurities Specific Impurity Tests cluster_output Output Sample Synthesized This compound ID_Tests Identification (IR, Wet Chemistry) Sample->ID_Tests Assay Assay (Purity) (Titration) Sample->Assay pH_Test Acidity (pH) Sample->pH_Test Impurities Impurity Analysis Sample->Impurities Result Certificate of Analysis (Pass/Fail) ID_Tests->Result Assay->Result pH_Test->Result Free_Fe Free Iron Impurities->Free_Fe Free_EDTA Free Sodium EDTA Impurities->Free_EDTA Heavy_Metals Heavy Metals Impurities->Heavy_Metals LOD Loss on Drying Impurities->LOD Free_Fe->Result Free_EDTA->Result Heavy_Metals->Result LOD->Result MoA_Pathway cluster_lumen GI Tract Lumen cluster_enterocyte Intestinal Enterocyte cluster_bloodstream Bloodstream Ingestion Oral Ingestion of This compound Protection EDTA protects Fe³⁺ from dietary inhibitors (Phytates, Tannins) Ingestion->Protection Solubilization Uptake Uptake of intact Fe-EDTA complex Protection->Uptake Absorption Dissociation Dissociation of Fe³⁺ from EDTA Uptake->Dissociation Fe_Pool Intracellular Iron Pool (Fe³⁺) Dissociation->Fe_Pool Transferrin Fe³⁺ binds to Transferrin Fe_Pool->Transferrin Transport across basolateral membrane Transport Transport to Bone Marrow Transferrin->Transport Hemo Hemoglobin Synthesis Transport->Hemo

References

An In-Depth Technical Guide to the Mechanism of Action of Sodium Feredetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium feredetate, also known as sodium iron (III) ethylenediaminetetraacetate, is a chelated iron compound utilized in the treatment and prevention of iron deficiency anemia. Its unique chemical structure, where ferric iron is complexed with ethylenediaminetetraacetic acid (EDTA), confers distinct advantages in terms of bioavailability and gastrointestinal tolerability compared to conventional ferrous iron salts. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action

The enhanced efficacy of this compound stems from the protective chelation of iron by EDTA. This stable complex safeguards the iron atom from interactions with dietary inhibitors in the gastrointestinal tract and maintains its solubility, thereby increasing its availability for absorption.

Behavior in the Gastrointestinal Lumen

Upon oral administration, this compound dissolves in the gastrointestinal tract. The EDTA chelate protects the ferric iron from forming insoluble complexes with dietary components such as phytates, tannins, and polyphenols, which are known to significantly impair the absorption of non-heme iron from other supplements and food sources.[1] This protection ensures that a higher concentration of soluble iron reaches the site of absorption in the small intestine.

Intestinal Absorption: A Dual Pathway Hypothesis

The precise mechanism of intestinal absorption of iron from the this compound complex is a subject of ongoing research, with evidence suggesting two potential pathways:

  • Dissociation Prior to or During Absorption: A prominent hypothesis, supported by studies in animal models, posits that the iron-EDTA complex dissociates in the microenvironment of the intestinal brush border or during its transit into the enterocyte.[2] A study in swine demonstrated that a significant portion of the iron from a radiolabeled NaFeEDTA complex is split from the EDTA molecule in the gut lumen before being absorbed.[2] Once dissociated, the released ferric iron (Fe³⁺) is likely reduced to its ferrous form (Fe²⁺) by duodenal cytochrome B (Dcytb), a ferrireductase on the apical membrane of enterocytes. The ferrous iron can then be transported into the cell via the Divalent Metal Transporter 1 (DMT1).

  • Paracellular and/or Receptor-Mediated Uptake of the Intact Complex: Some evidence suggests that a small fraction of the intact iron-EDTA complex may be absorbed. The presence of small amounts of radio-labeled iron from an Fe(III)EDTA complex in urine suggests that some of the chelate is absorbed intact and subsequently excreted.[3] The mechanism for this is not fully elucidated but could involve a paracellular pathway, where the complex passes through the tight junctions between enterocytes, or a specific, yet unidentified, receptor-mediated process.[4] It has been proposed that EDTA may increase the permeability of the cell monolayer, potentially facilitating paracellular transport.

Intracellular Iron Metabolism

Once inside the enterocyte, the iron released from the this compound complex joins the labile iron pool. From here, it has several potential fates:

  • Storage: It can be stored within the cell in the protein ferritin.

  • Transport: It can be transported across the basolateral membrane into the bloodstream via the iron exporter protein ferroportin.

  • Utilization: It can be used by the enterocyte for its own metabolic needs.

The iron that is transported into the circulation is oxidized back to its ferric state by the enzyme hephaestin and then binds to transferrin, the primary iron transport protein in the blood. Transferrin delivers the iron to various tissues throughout the body, most importantly the bone marrow for incorporation into hemoglobin in developing red blood cells.[1][4]

Data Presentation: Comparative Efficacy and Tolerability

The following tables summarize quantitative data from clinical trials comparing this compound with other oral iron supplements.

Table 1: Comparative Efficacy in Increasing Hemoglobin Levels
Iron SupplementDosage of Elemental IronDuration of TreatmentMean Hemoglobin Increase (g/dL)Study PopulationReference
This compound66 mg twice daily75 days1.84Pregnant women with anemia[5]
Ferrous Fumarate100 mg twice daily75 days1.63Pregnant women with anemia[5]
This compoundNot specified2 months2.11Pregnant women with anemia[6]
Ferrous SulfateNot specified2 months1.58Pregnant women with anemia[6]
This compoundNot specified2 months2.95Pregnant women with anemia[6]
Ferrous SulfateNot specified2 months1.9Pregnant women with anemia[6]
Table 2: Comparative Gastrointestinal Side Effects
Iron SupplementNausea (%)Vomiting (%)Constipation (%)Diarrhea (%)Abdominal Pain (%)Metallic Taste (%)Reference
This compound3Not ReportedNot ReportedNot ReportedNot Reported0[7]
Ferrous Sulfate60Not ReportedNot ReportedNot ReportedNot Reported20[7]
Ferrous Sulfate11Not Reported128Not ReportedNot Reported[4]
Ferrous FumarateNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[8]

Experimental Protocols

In Vitro Digestion Model for Iron Bioavailability Assessment

This protocol simulates the physiological conditions of the stomach and small intestine to assess the solubility and potential bioavailability of iron from supplements.

Materials:

  • Simulated Salivary Fluid (SSF)

  • Simulated Gastric Fluid (SGF) with pepsin

  • Simulated Intestinal Fluid (SIF) with pancreatin and bile salts

  • pH meter and titration equipment (HCl and NaHCO₃)

  • Incubator shaker set to 37°C

  • Centrifuge

Methodology:

  • Oral Phase: Homogenize the iron supplement with SSF and α-amylase. Incubate at 37°C for 5-10 minutes with gentle mixing.

  • Gastric Phase: Add SGF containing pepsin to the oral phase mixture. Adjust the pH to 2.0-3.0 with HCl. Incubate at 37°C for 1-2 hours with continuous mixing.

  • Intestinal Phase: Add SIF containing pancreatin and bile salts to the gastric chyme. Adjust the pH to 6.5-7.0 with NaHCO₃. Incubate at 37°C for 2-4 hours with continuous mixing.

  • Sample Collection: At the end of the intestinal phase, collect an aliquot of the digestate.

  • Solubility Measurement: Centrifuge the collected aliquot to separate the soluble fraction (supernatant) from the insoluble residue. Measure the iron concentration in the supernatant using atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.

Caco-2 Cell Permeability Assay for Iron Uptake

The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocyte-like cells, is a widely used in vitro model to study intestinal drug and nutrient absorption.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

  • Transwell® inserts (polycarbonate membrane)

  • Cell culture incubator (37°C, 5% CO₂, 95% humidity)

  • Transepithelial Electrical Resistance (TEER) meter

  • Lucifer yellow for monolayer integrity testing

  • Digestate from the in vitro digestion model

  • Analytical equipment for iron quantification (e.g., ICP-MS)

Methodology:

  • Cell Culture and Differentiation: Seed Caco-2 cells onto Transwell® inserts at a suitable density. Culture the cells for 21 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Assessment: Before the experiment, measure the TEER of the cell monolayers. A TEER value above a certain threshold (typically >250 Ω·cm²) indicates a confluent and tight monolayer. Additionally, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.

  • Permeability Study (Apical to Basolateral):

    • Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the digestate from the in vitro digestion model (containing the iron supplement) to the apical (upper) chamber of the Transwell® insert.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

  • Iron Quantification: Measure the concentration of iron in the collected basolateral samples using a sensitive analytical method.

  • Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value using the following formula: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of iron transport across the monolayer (µg/s)

    • A is the surface area of the membrane (cm²)

    • C₀ is the initial concentration of iron in the apical chamber (µg/mL)

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Sodium_Feredetate_Absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream NaFeEDTA This compound (Fe³⁺-EDTA) SolubleFe Fe³⁺ + EDTA NaFeEDTA->SolubleFe Remains Soluble Inhibitors Dietary Inhibitors (Phytates, Tannins) BrushBorder Fe3 Fe³⁺ SolubleFe->Fe3 Dissociation BasolateralMembrane DMT1 DMT1 Fe2_pool Labile Iron Pool (Fe²⁺) DMT1->Fe2_pool Ferritin Ferritin (Storage) Fe2_pool->Ferritin Storage Ferroportin Ferroportin Fe2_pool->Ferroportin Export Hephaestin Hephaestin Ferroportin->Hephaestin Fe²⁺ Fe2 Fe²⁺ Fe3->Fe2 Dcytb (Reduction) Fe2->DMT1 Uptake Transferrin Transferrin (Fe³⁺-Tf) Hephaestin->Transferrin Oxidation (Fe³⁺) In_Vitro_Bioavailability_Workflow cluster_digestion In Vitro Digestion cluster_caco2 Caco-2 Cell Assay start Iron Supplement (e.g., this compound) oral Oral Phase (SSF, α-amylase, 37°C) start->oral gastric Gastric Phase (SGF, Pepsin, pH 2-3, 37°C) oral->gastric intestinal Intestinal Phase (SIF, Pancreatin, Bile, pH 6.5-7, 37°C) gastric->intestinal digestate Digestate intestinal->digestate permeability_study Permeability Study (Apical application of digestate) digestate->permeability_study Apply to Apical Chamber caco2_culture Caco-2 Cell Culture (21 days on Transwell®) integrity_test Monolayer Integrity Test (TEER, Lucifer Yellow) caco2_culture->integrity_test integrity_test->permeability_study sampling Basolateral Sampling (Time points) permeability_study->sampling quantification Iron Quantification (e.g., ICP-MS) sampling->quantification analysis Papp Calculation & Data Analysis quantification->analysis

References

An In-depth Technical Guide on the Physicochemical Properties of Sodium Feredetate Powder

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of sodium feredetate powder, a well-established iron supplement. The information presented herein is curated to support research, development, and quality control activities within the pharmaceutical and nutraceutical industries. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for key analytical procedures are provided.

Chemical Identity and General Properties

This compound, also known as sodium iron (III) ethylenediaminetetraacetate, is a stable, chelated iron complex.[1] The ethylenediaminetetraacetic acid (EDTA) ligand encapsulates the ferric iron, enhancing its solubility and bioavailability while minimizing gastrointestinal side effects commonly associated with other iron salts.[2][3]

Table 1: General Physicochemical Properties of this compound Powder

PropertyValueReferences
Chemical Name Sodium Iron (III) Ethylenediaminetetraacetate[2][4]
Synonyms This compound, Ferric Sodium EDTA, Sodium Ironedetate[5][6]
CAS Number 15708-41-5 (anhydrous)[7][8]
Molecular Formula C₁₀H₁₂FeN₂NaO₈ (anhydrous)[7]
C₁₀H₁₂FeN₂NaO₈ · H₂O (monohydrate)[5]
C₁₀H₁₂FeN₂NaO₈ · 3H₂O (trihydrate)[5]
Molecular Weight 367.05 g/mol (anhydrous)[7][8]
385.1 g/mol (monohydrate)[8][9]
421.1 g/mol (trihydrate)[1][5]
Appearance Yellow or yellowish-brown crystalline powder[5][8][9]
Odor Odorless[5]
Hygroscopicity Hygroscopic[5][8]
pH (1% w/v solution) 3.5 to 6.5[5][8][10]
Melting Point Decomposes[10]

Solubility Profile

This compound is characterized by its high solubility in water, a key attribute for its use in oral solutions and for ensuring good absorption.[1][5] Its solubility is temperature-dependent.

Table 2: Aqueous Solubility of this compound

TemperatureSolubility (g/L)
20°C~90
30°C~120
70°C~300
[11]

The compound is also soluble in DMSO, but sparingly soluble in organic solvents like ethanol and acetone.[12][13]

Purity and Impurity Specifications

The quality of this compound powder is determined by its assay and the levels of various impurities. The specifications are often defined by pharmacopeias such as the British Pharmacopoeia (BP).

Table 3: Quality Specifications for this compound Powder (BP Grade)

ParameterSpecificationReferences
Assay (as C₁₀H₁₂O₈N₂FeNa, dried basis) 98.0% to 102.0%[5][8]
Assay (as Fe) 12.5% to 13.5%[5]
Assay (as EDTA) 65.5% to 70.5%[5]
Loss on Drying 4.0% to 13.5%[8]
Free Iron Not more than 500 ppm[5][8]
Free Sodium Edetate Not more than 1%[5]
Heavy Metals Not more than 20 ppm[5][8]
Sulphates Not more than 600 ppm[8]
Lead Not more than 1 ppm[5]
Arsenic Not more than 1 ppm[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the quality assessment of this compound powder.

4.1 Identification by Infrared (IR) Spectroscopy

  • Objective: To confirm the identity of the substance by comparing its infrared absorption spectrum with that of a reference standard.

  • Methodology:

    • Prepare a sample of the this compound powder for analysis, typically as a potassium bromide (KBr) disc or as a mull in a suitable liquid paraffin.

    • Record the infrared spectrum over a suitable wave number range (e.g., 4000 to 400 cm⁻¹).

    • The infrared absorption spectrum of the sample should be concordant with the reference spectrum of this compound.[5][8]

4.2 Assay for this compound (Titrimetric Method)

  • Objective: To determine the purity of this compound.

  • Methodology:

    • Accurately weigh approximately 1 g of the substance and dissolve it in 40 ml of water in an iodine flask.[8]

    • Add 20 ml of hydrochloric acid and 3 g of potassium iodide.[8]

    • Stopper the flask and allow the mixture to stand for 5 minutes in the dark.[8]

    • Titrate the liberated iodine with 0.1M sodium thiosulphate solution, using starch mucilage as an indicator towards the end of the titration.[8]

    • Perform a blank titration under the same conditions.[8]

    • The difference between the titration volumes represents the amount of sodium thiosulphate required. Each ml of 0.1M sodium thiosulphate is equivalent to 36.71 mg of C₁₀H₁₂O₈N₂FeNa.[5][8]

4.3 Determination of Free Iron (Spectrophotometric Method)

  • Objective: To quantify the amount of unbound iron in the sample.

  • Methodology:

    • Dissolve 0.2 g of the substance in sufficient water to produce 20 ml and filter.[8]

    • Label three tubes A, B, and C.

    • To tubes A and B, add 5 ml of the filtrate.

    • To tube C, add 4 ml of water and 1 ml of an iron standard solution (25 ppm Fe(III)).[8]

    • To tubes A and C, add 1 ml of a 1.0% w/v solution of disodium catechol-3,5-disulphonate. To tube B, add 1 ml of water.[8]

    • Measure the absorbance of solution A at 670 nm using solution B as the reference. Measure the absorbance of solution C at 670 nm using water as the reference.[8]

    • The absorbance of solution A should not be greater than that of solution C.[8]

Mechanism of Action and Relevant Pathways

This compound's efficacy as an iron supplement is attributed to its unique mechanism of absorption. The EDTA chelate protects the ferric iron from forming insoluble complexes with dietary inhibitors like phytates and tannins in the gastrointestinal tract.[2] This ensures that the iron remains soluble and available for absorption in the small intestine.[2][14] The iron-EDTA complex is taken up by the enterocytes, where the iron is released from the chelate.[2] The freed iron then enters the body's iron pool, where it is transported by transferrin to be utilized in the synthesis of hemoglobin and other essential iron-containing compounds.[2]

This compound Absorption Pathway ingestion Oral Ingestion of This compound Powder dissolution Dissolution in Gastrointestinal Tract ingestion->dissolution protection Fe³⁺ protected by EDTA from dietary inhibitors (e.g., phytates, tannins) dissolution->protection absorption Uptake of Fe-EDTA complex by Enterocytes protection->absorption Remains Soluble dissociation Dissociation of Fe³⁺ from EDTA within Enterocyte absorption->dissociation transport Fe³⁺ enters bloodstream and binds to Transferrin dissociation->transport utilization Utilization in Hemoglobin Synthesis and other metabolic processes transport->utilization This compound QC and Synthesis Workflow cluster_synthesis Synthesis Workflow cluster_qc Quality Control Workflow raw_materials Raw Materials: Ferric Chloride & Disodium Edetate reaction Aqueous Reaction (80-100°C) raw_materials->reaction ph_adjustment pH Adjustment (Sodium Bicarbonate) reaction->ph_adjustment crystallization Crystallization (e.g., with Ethanol) ph_adjustment->crystallization drying Filtering & Drying crystallization->drying final_product This compound Powder drying->final_product sample This compound Powder Sample identification Identification (IR) sample->identification assay Assay (Titration) sample->assay impurities Impurity Tests (Free Iron, Heavy Metals, etc.) sample->impurities physical_tests Physical Tests (pH, Solubility, LOD) sample->physical_tests release Release/Reject identification->release assay->release impurities->release physical_tests->release

References

An In-depth Technical Guide to the Chemical Structure and Stability of Sodium Feredetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium feredetate, also known as sodium iron (III) ethylenediaminetetraacetate (NaFeEDTA), is a stable, chelated iron complex widely utilized in pharmaceuticals as an anti-anemic agent and in food fortification programs to combat iron deficiency.[1][2][3] Its unique structure, where a central ferric iron ion is enveloped by a hexadentate ethylenediaminetetraacetic acid (EDTA) ligand, confers high bioavailability and reduced gastrointestinal side effects compared to traditional iron salts.[1][4][5] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, stability profile, and the analytical methodologies used to characterize this compound.

Chemical Structure and Coordination Chemistry

This compound is a coordination complex with the chemical formula C₁₀H₁₂FeN₂NaO₈.[6][7][8] The core of its structure is the chelation of a ferric (Fe³⁺) ion by an EDTA molecule. EDTA acts as a hexadentate ligand, meaning it forms six coordinate bonds with the central iron atom.[2][9] These bonds originate from the two nitrogen atoms and the four oxygen atoms of the carboxylate groups within the EDTA molecule.[9] This forms an exceptionally stable, cage-like octahedral complex that protects the iron ion from interacting with dietary inhibitors of iron absorption, such as phytates and tannins.[1][9] The complex carries a net negative charge, which is balanced by a sodium ion (Na⁺).

G Chemical Structure of this compound Fe Fe³⁺ N1 N Fe->N1 N2 N Fe->N2 O2 O⁻ Fe->O2 O4 O⁻ Fe->O4 O6 O⁻ Fe->O6 O8 O⁻ Fe->O8 C2 CH₂ N1->C2 C4 CH₂ N1->C4 Eth1 CH₂ N1->Eth1 C6 CH₂ N2->C6 C8 CH₂ N2->C8 O1 O C1 C C1->O1 C1->O2 C2->C1 O3 O C3 C C3->O3 C3->O4 C4->C3 O5 O C5 C C5->O5 C5->O6 C6->C5 O7 O C7 C C7->O7 C7->O8 C8->C7 Eth2 CH₂ Eth1->Eth2 Eth2->N2 Na Na⁺ G cluster_0 Stability Testing Workflow for this compound cluster_1 Time Point Analysis start Receive this compound Sample initial_analysis Initial Analysis (T=0) - Appearance - Assay (Fe & EDTA) - pH - Purity (HPLC) start->initial_analysis stress_conditions Place samples under ICH Stress Conditions (e.g., 40°C/75% RH, Photostability) initial_analysis->stress_conditions tp1 Time Point 1 (e.g., 1 Month) stress_conditions->tp1 tp2 Time Point 2 (e.g., 3 Months) stress_conditions->tp2 tp3 Time Point 'n' (e.g., 6 Months) stress_conditions->tp3 analysis1 Perform Analysis: - Appearance - Assay - Degradation Products (HPLC) tp1->analysis1 analysis2 Perform Analysis: - Appearance - Assay - Degradation Products (HPLC) tp2->analysis2 analysis3 Perform Analysis: - Appearance - Assay - Degradation Products (HPLC) tp3->analysis3 data_compilation Compile and Analyze Data analysis1->data_compilation analysis2->data_compilation analysis3->data_compilation report Generate Stability Report - Determine Shelf-Life - Identify Degradation Trends data_compilation->report

References

Bioavailability of Sodium Feredetate in Preclinical Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium feredetate, also known as sodium iron (III) ethylenediaminetetraacetate, is a chelated iron compound utilized for the treatment and prevention of iron deficiency anemia. Its unique chemical structure, where iron is complexed with ethylenediaminetetraacetic acid (EDTA), is designed to enhance its bioavailability and reduce gastrointestinal side effects commonly associated with other iron salts.[1] The EDTA chelate protects the iron from forming insoluble complexes with dietary inhibitors such as phytates and tannins, thereby maintaining its solubility in the gastrointestinal tract and facilitating absorption.[1] This technical guide provides an in-depth overview of the bioavailability of this compound in preclinical models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental pathways.

Quantitative Bioavailability Data

Preclinical studies in rat models have provided quantitative insights into the absorption of iron from this compound. These studies are crucial for understanding the efficacy of this iron fortificant.

ParameterAnimal ModelValueKey Findings
Iron Absorption (%) Weanling Sprague-Dawley Rats53.4%Absorption of iron from an oral dose of ⁵⁹Fe-labeled NaFeEDTA was found to be similar to that of ferrous sulfate (FeSO₄) under the study conditions.[2]
Iron Absorption (%) Adult Male Sprague-Dawley Rats (Basal Iron Status)49.4%In rats with normal iron levels, the absorption of iron from NaFeEDTA was substantial.[3]
Iron Absorption (%) Adult Male Sprague-Dawley Rats (Iron-Loaded Status)10.2%In iron-overloaded rats, the absorption of iron from NaFeEDTA was significantly downregulated, indicating a physiological regulation of absorption to prevent iron toxicity.[3]

Experimental Protocols

The assessment of this compound's bioavailability in preclinical models relies on established methodologies. The following sections detail the key experimental protocols cited in the literature.

Hemoglobin Repletion Bioassay in Rats

This is a widely used method to determine the bioavailability of iron compounds.[4]

  • Animal Model: Weanling male rats (typically Sprague-Dawley or Wistar strains) are selected for their rapid growth and sensitivity to dietary iron levels.[2][3][5]

  • Depletion Phase: The rats are fed a low-iron basal diet for a specified period (e.g., 15 days) to induce a state of iron deficiency anemia, characterized by a drop in hemoglobin levels.[5]

  • Repletion Phase: The anemic rats are then divided into groups and fed diets supplemented with different iron sources, including a control group (no added iron), a reference group (e.g., ferrous sulfate), and the test group (this compound) for a defined period (e.g., 2 weeks).[5]

  • Blood Analysis: Blood samples are collected at the beginning and end of the repletion phase to measure hemoglobin concentrations.

  • Calculation of Hemoglobin Regeneration Efficiency (HRE): HRE is calculated to determine the effectiveness of the iron source in restoring hemoglobin levels.[6]

Radiotracer Absorption Studies

The use of radiolabeled iron (e.g., ⁵⁹Fe) allows for direct measurement of iron absorption and distribution.

  • Animal Model: Weanling or adult rats are used.[2][3]

  • Dosing: A meal containing ⁵⁹Fe-labeled this compound is administered orally to the rats.[2]

  • Whole-Body Counting: The total amount of absorbed ⁵⁹Fe is measured by whole-body counting of the rats at different time points after administration.[2]

  • Urine and Feces Collection: Urine and feces are collected to quantify the excretion of the radiolabeled iron.[2]

  • Tissue Distribution: At the end of the study, tissues such as the liver, spleen, and kidneys are harvested to analyze the distribution of the absorbed iron.[2]

Analytical Methods for Iron Determination

Accurate quantification of iron in biological samples is critical for bioavailability studies.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive and specific method for determining the total iron concentration in plasma, serum, and tissues.[7]

  • High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of iron chelates, such as ferrioxamine, in biological matrices.[8]

  • Spectrophotometry: A colorimetric method that can be used for the rapid assessment of iron in blood plasma and serum.[9]

Visualizations

Intestinal Absorption Pathway of Iron from this compound

The following diagram illustrates the proposed mechanism of iron absorption from this compound in the small intestine.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream NaFeEDTA This compound (NaFeEDTA) Fe3_EDTA Fe(III)-EDTA Complex NaFeEDTA->Fe3_EDTA Dissolution Receptor Receptor-mediated Uptake Fe3_EDTA->Receptor Binding Inhibitors Dietary Inhibitors (Phytates, Tannins) Fe3_EDTA_inside Fe(III)-EDTA Receptor->Fe3_EDTA_inside Internalization Fe3 Fe(III) Fe3_EDTA_inside->Fe3 Dissociation EDTA EDTA Ferritin Ferritin-Fe(III) Fe3->Ferritin Storage Transferrin Transferrin-Fe(III) Fe3->Transferrin Transport across basolateral membrane cluster_setup Study Setup cluster_experiment Experimental Phase cluster_data_collection Data Collection cluster_analysis Data Analysis AnimalSelection Select Animal Model (e.g., Weanling Rats) DietAcclimation Diet Acclimation AnimalSelection->DietAcclimation Grouping Randomize into Treatment Groups DietAcclimation->Grouping Dosing Oral Administration (Control, FeSO4, NaFeEDTA) Grouping->Dosing BloodSampling Blood Sampling (Hemoglobin, Iron levels) Dosing->BloodSampling TissueCollection Tissue Collection (Liver, Spleen) Dosing->TissueCollection ExcretaCollection Excreta Collection (Urine, Feces) Dosing->ExcretaCollection AnalyticalChem Analytical Chemistry (ICP-MS, HPLC) BloodSampling->AnalyticalChem TissueCollection->AnalyticalChem ExcretaCollection->AnalyticalChem Stats Statistical Analysis AnalyticalChem->Stats BioavailabilityCalc Bioavailability Calculation (e.g., HRE) Stats->BioavailabilityCalc

References

Early In Vitro Studies on Sodium Feredetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of early in vitro studies conducted on sodium feredetate (Sodium Iron(III) Ethylenediaminetetraacetate), a common iron supplement. This document details the experimental protocols, presents quantitative data in a structured format, and visualizes key cellular pathways and experimental workflows.

Introduction

This compound is an iron-EDTA complex recognized for its high bioavailability, particularly in the presence of dietary inhibitors of iron absorption.[1] Early in vitro research was crucial in elucidating the mechanisms behind its enhanced absorption and assessing its safety profile at a cellular level. This guide focuses on two primary areas of investigation: the in vitro solubility of this compound and its uptake by intestinal epithelial cells, using the Caco-2 cell line as a model.

In Vitro Solubility of this compound

The solubility of an iron compound in the gastrointestinal tract is a critical determinant of its bioavailability. In vitro solubility studies simulate the pH changes that occur as a substance transits from the stomach to the small intestine.

Experimental Protocol: pH-Dependent Solubility Assay

This protocol is based on the methodology described in early studies evaluating the solubility of various iron compounds.

Objective: To determine the solubility of this compound across a pH range simulating the transition from the stomach to the small intestine.

Materials:

  • This compound

  • Electrolytic iron and/or reduced iron (for comparison)

  • 0.1 M HCl

  • Deionized water

  • pH meter

  • Centrifuge

  • Supernatant collection tubes

  • Atomic absorption spectrophotometer or inductively coupled plasma mass spectrometer (ICP-MS) for iron quantification.

Procedure:

  • Prepare solutions of this compound and other iron compounds to be tested in 0.1 M HCl to achieve an initial pH of 2.0. This is considered to represent 100% solubility.

  • Slowly increase the pH of the solutions incrementally to pH 6.0 by the dropwise addition of a suitable base (e.g., 0.1 M NaOH).

  • At each desired pH point (e.g., 2.0, 3.0, 4.0, 5.0, 6.0), take an aliquot of the solution.

  • Centrifuge the aliquot to pellet any precipitated iron.

  • Carefully collect the supernatant.

  • Measure the iron concentration in the supernatant using a suitable analytical method (e.g., atomic absorption spectrophotometry).

  • Express the soluble iron at each pH point as a percentage of the iron concentration at pH 2.0.

Data Presentation: In Vitro Iron Solubility
Iron CompoundInitial pHFinal pH% Increase in Iron Solubility with NaFe-EDTA
Electrolytic Iron + NaFe-EDTA2.06.012% - 49% (depending on the elemental iron tested)
Reduced Iron + NaFe-EDTA2.06.012% - 49% (depending on the elemental iron tested)

Cellular Uptake of Iron from this compound

Caco-2 cells, a human colon adenocarcinoma cell line, are widely used as an in vitro model for intestinal absorption. When cultured, they differentiate into a monolayer of polarized cells with many characteristics of small intestinal enterocytes.

Experimental Protocol: Caco-2 Cell Iron Uptake Assay

This protocol is a synthesis of methodologies described for studying iron uptake in Caco-2 cells.[2][3]

Objective: To quantify the uptake of iron from this compound by Caco-2 cells and to investigate the influence of factors such as pH and ascorbic acid.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

  • Transwell inserts for cell culture

  • This compound, Ferrous sulfate (FeSO₄), Ferric chloride (FeCl₃)

  • Ascorbic acid

  • Bathophenanthroline disulfonic acid (BPDS) - a Fe(II) chelator

  • Cell lysis buffer

  • Ferritin immunoassay kit

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer is formed and differentiated (typically 18-21 days).

  • Preparation of Treatment Media: Prepare solutions of this compound, FeSO₄, and FeCl₃ in serum-free culture medium at the desired concentrations. For experiments investigating enhancers or inhibitors, add ascorbic acid or BPDS to the media at the specified molar ratios to iron. Adjust the pH of the media for pH-dependent studies.

  • Iron Uptake:

    • Wash the Caco-2 cell monolayers with a buffered salt solution.

    • Add the iron-containing treatment media to the apical side of the Transwell inserts.

    • Incubate the cells for a defined period (e.g., 2 hours) at 37°C in a cell culture incubator.

  • Post-Incubation:

    • Remove the treatment media and wash the cell monolayers multiple times to remove any unbound iron.

    • Add fresh, iron-free culture medium and incubate for a further 24 hours to allow for ferritin synthesis.

  • Quantification of Iron Uptake:

    • Lyse the cells to release intracellular contents.

    • Measure the total protein content of the cell lysate.

    • Quantify the ferritin concentration in the cell lysate using a ferritin-specific immunoassay. Ferritin formation is used as a surrogate marker for iron uptake.

    • Normalize the ferritin concentration to the total protein content (ng of ferritin/mg of protein).

Data Presentation: Iron Uptake in Caco-2 Cells

Table 1: Effect of Ascorbic Acid on Iron Uptake (Ferritin Formation) in Caco-2 Cells [2][3]

Iron SourceMolar Ratio (Ascorbic Acid:Iron)Fold Increase in Iron Uptake
FeSO₄5:15.4
FeCl₃5:15.1
NaFe-EDTA5:12.8

Table 2: Influence of pH on Iron Uptake from Different Iron Sources [2][3]

Iron SourcepH RangeObservation
FeSO₄5.8 - 7.2Uptake was inversely related to pH
FeCl₃5.8 - 7.2Uptake was inversely related to pH
NaFe-EDTA5.8 - 7.2Uptake was inversely related to pH

In Vitro Cytotoxicity Assessment

Assessing the potential toxicity of a new compound is a critical early step in drug development. In vitro cytotoxicity assays provide a preliminary evaluation of a substance's effect on cell viability and proliferation.

Experimental Protocol: MTT Assay for Cytotoxicity

This is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a relevant cell line (e.g., Caco-2).

Materials:

  • Caco-2 cells

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Caco-2 cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Treatment: Prepare a serial dilution of this compound in culture medium. Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the treatment medium and add MTT solution to each well. Incubate for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control. Plot the cell viability against the concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizations

Cellular Uptake Pathway of Iron from this compound

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte NaFeEDTA This compound (NaFe(III)EDTA) Receptor Specific Receptor NaFeEDTA->Receptor Binds to FeEDTA_complex Fe(III)-EDTA Complex Receptor->FeEDTA_complex Internalization Fe2 Fe(II) FeEDTA_complex->Fe2 Dissociation & Reduction (Dcytb) Ferritin Ferritin (Iron Storage) Fe2->Ferritin Ferroportin Ferroportin Fe2->Ferroportin DMT1 DMT1 Fe3_blood Fe(III) Ferroportin->Fe3_blood Efflux Hephaestin Hephaestin Transferrin Transferrin Fe3_blood->Transferrin Binds to

Caption: Proposed cellular uptake pathway of iron from this compound in an enterocyte.

Experimental Workflow for Caco-2 Cell Iron Uptake Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 18-21 days for differentiation A->B C Prepare iron treatment media (NaFe-EDTA, etc.) D Wash cell monolayers C->D E Add treatment media to apical side D->E F Incubate for 2 hours at 37°C E->F G Wash cells to remove unbound iron F->G H Incubate in fresh medium for 24 hours G->H I Lyse cells H->I J Measure ferritin and protein concentrations I->J K Normalize ferritin to protein J->K

Caption: Workflow for the in vitro Caco-2 cell iron uptake assay.

References

An In-depth Technical Guide to Sodium Feredetate (CAS Number: 15708-41-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium feredetate, also known as sodium iron(III) ethylenediaminetetraacetate, is a chelated iron compound utilized primarily for the treatment and prevention of iron deficiency anemia. Its unique chemical structure, where ferric iron is sequestered by the chelating agent ethylenediaminetetraacetic acid (EDTA), confers distinct advantages over traditional ferrous iron salts, including enhanced bioavailability, particularly in the presence of dietary inhibitors, and a more favorable gastrointestinal tolerability profile. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, encompassing its physicochemical properties, mechanism of action, synthesis, analytical methodologies, and a review of clinical efficacy and safety data. Detailed experimental protocols and visual representations of key pathways are included to support research and development efforts in the pharmaceutical and nutritional sciences.

Introduction

Iron deficiency remains a global health challenge, necessitating the development of effective and well-tolerated iron supplementation strategies. This compound (CAS 15708-41-5) has emerged as a significant advancement in this field. As an un-ionized ferric iron complex, it is designed to overcome the limitations associated with conventional iron salts, such as poor absorption and gastrointestinal side effects.[1][2] This guide aims to consolidate the technical information available on this compound to serve as a valuable resource for professionals in research and drug development.

Physicochemical Properties

This compound is a yellow to yellowish-brown crystalline powder that is hygroscopic in nature.[3] It is highly soluble in water but sparingly soluble in organic solvents like ethanol and acetone.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 15708-41-5[3]
Molecular Formula C₁₀H₁₂FeN₂NaO₈[3]
Molecular Weight 367.05 g/mol [3]
Appearance Yellow to yellowish-brown crystalline powder[3]
Solubility Soluble in water[3]
pH (1% w/v solution) 4.0 - 6.5[3]
Melting Point ~80 °C (anhydrous); 250-260°C (form not specified)[3][4]
Loss on Drying 4.0% to 13.5%[5]

Mechanism of Action and Pharmacokinetics

Mechanism of Action

The primary mechanism of action of this compound revolves around its ability to deliver iron for absorption in the gastrointestinal tract in a protected form.[2] The EDTA chelate shields the ferric iron from forming insoluble complexes with dietary inhibitors such as phytates and tannins, which are common in plant-based diets.[2][3] This protection ensures a higher concentration of soluble iron is available for absorption in the duodenum and proximal jejunum.[2][6]

Upon reaching the small intestine, the iron-EDTA complex is thought to interact with the enterocytes. The acidic microenvironment at the brush border may facilitate the dissociation of iron from the EDTA chelate, allowing the released iron to be reduced to its ferrous state (Fe²⁺) by duodenal cytochrome B (Dcytb) and subsequently transported into the enterocyte via the Divalent Metal Transporter 1 (DMT1).[2] Once inside the enterocyte, the iron joins the intracellular iron pool and can be stored as ferritin or transported across the basolateral membrane into the bloodstream via ferroportin. In the circulation, it binds to transferrin for transport to sites of utilization, primarily the bone marrow for hemoglobin synthesis.[2]

Pharmacokinetics

Clinical Efficacy and Safety

Clinical Efficacy

Multiple clinical studies have demonstrated the efficacy of this compound in treating iron deficiency anemia, particularly in pregnant women. These studies consistently show a significant increase in hemoglobin levels.

Table 2: Summary of Clinical Efficacy Data for this compound in Anemia

Study PopulationTreatment GroupsKey FindingsReference(s)
Pregnant women with anemiaGroup A: this compound (33 mg elemental iron) BID; Group B: this compound (66 mg elemental iron) BID; Group C: Ferrous fumarate (100 mg elemental iron) BIDMean rise in hemoglobin: Group A: 1.79 g/dL; Group B: 1.84 g/dL; Group C: 1.63 g/dL. Low doses of this compound produced comparable results to a higher dose of ferrous fumarate.[8]
Pregnant women with anemiaThis compound vs. Ferrous sulfateAfter 2 months of treatment, hemoglobin increased from 8.79 ± 1.39 g/dL to 10.91 ± 1.38 g/dL in the this compound group. The rise in hemoglobin was significantly higher (p <0.001) compared to the ferrous sulfate group.[6]
Pregnant women with anemiaThis compound (151.7 to 227.55 mg) BID or TIDThe average hemoglobin level increased from 8.7 g/dL to 11.2 g/dL, with a mean gain of 2.5 g/dL (p < 0.001).[9]
Patients with hemoglobin < 10 g/dLThis compound syrup (10-15 ml) once or twice daily for 21 days82.5% of patients responded to treatment with a minimum 1 g/dL increase in hemoglobin.[1]
Safety and Tolerability

This compound is generally well-tolerated, with a lower incidence of gastrointestinal side effects (e.g., nausea, constipation, metallic taste) compared to traditional iron salts.[2][10] This improved tolerability is attributed to the chelated nature of the iron, which reduces its direct irritation of the gastrointestinal mucosa.[2]

Table 3: Toxicological Data for this compound

ParameterSpeciesValueReference(s)
Oral LD50 Rat> 2,000 mg/kg; 5,000 mg/kg[11][12]
Inhalation LC50 Rat> 2.75 mg/L (4 h)[11]
Dermal LD50 Rat> 2,000 mg/kg[11]
Carcinogenicity -Not reported as a carcinogen by IARC, NTP, ACGIH, OSHA[12]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of an iron(III) salt with a sodium salt of EDTA.[4][13]

Protocol: Synthesis from Ferric Chloride and Disodium Edetate [13]

  • Preparation of Reactants:

    • Prepare a solution of ferric chloride (FeCl₃) in water. The molar concentration can range from 0.20 to 0.60 mol/L.

    • Prepare a solution of disodium edetate (Na₂EDTA) in water.

  • Reaction:

    • Heat the ferric chloride solution to 80-100°C.

    • Slowly add the disodium edetate solution to the heated ferric chloride solution with continuous stirring. The molar ratio of ferric chloride to disodium edetate should be approximately 1:1.

    • Maintain the reaction temperature and continue stirring for 30-90 minutes.

  • pH Adjustment:

    • Adjust the pH of the reaction mixture to approximately 5-8 using a solution of sodium bicarbonate (NaHCO₃).

  • Crystallization and Purification:

    • Add ethanol to the solution to induce crystallization of this compound.

    • Cool the mixture and allow it to stand for crystallization to complete.

    • Collect the crystals by filtration.

    • Wash the crystals with ethanol to remove impurities.

  • Drying:

    • Dry the purified crystals under vacuum to obtain the final product.

Analytical Methods

Protocol: Assay for this compound (as per British Pharmacopoeia) [5]

This method determines the iron content of this compound.

  • Sample Preparation:

    • Accurately weigh and dissolve 1 g of this compound in 40 ml of water in an iodine flask.

  • Reaction:

    • Add 20 ml of hydrochloric acid and 3 g of potassium iodide to the flask.

    • Close the flask and allow the reaction to proceed in the dark for 5 minutes. This reaction liberates iodine.

  • Titration:

    • Titrate the liberated iodine with a standardized 0.1M sodium thiosulfate solution.

    • Use starch mucilage as an indicator, adding it towards the end of the titration (when the solution turns pale yellow). The endpoint is the disappearance of the blue color.

  • Blank Titration:

    • Perform a blank titration using the same procedure without the this compound sample.

  • Calculation:

    • The difference between the sample and blank titrations represents the amount of sodium thiosulfate required to react with the liberated iodine.

    • Each ml of 0.1M sodium thiosulfate is equivalent to 36.71 mg of C₁₀H₁₂FeN₂NaO₈.

Protocol: Determination of Free Iron [5]

This method uses spectrophotometry to determine the amount of unchelated iron.

  • Standard and Sample Preparation:

    • Prepare an iron standard solution (25 ppm of Fe(III)).

    • Dissolve 0.2 g of this compound in sufficient water to produce 20 ml and filter.

  • Reaction:

    • Label three tubes: A, B, and C.

    • To tube A, add 5 ml of the sample filtrate and 1 ml of a 1.0% w/v solution of disodium catechol-3,5-disulphonate.

    • To tube B (sample blank), add 5 ml of the sample filtrate and 1 ml of water.

    • To tube C (standard), add 4 ml of water, 1 ml of the iron standard solution, and 1 ml of the disodium catechol-3,5-disulphonate solution.

  • Measurement:

    • Measure the absorbance of solution A at 670 nm using solution B as the reference.

    • Measure the absorbance of solution C at 670 nm using water as the reference.

  • Analysis:

    • The absorbance of solution A should not be greater than that of solution C.

Visualizations

Signaling Pathway of Iron Absorption

Iron_Absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream NaFeEDTA NaFeEDTA Fe3_EDTA Fe³⁺-EDTA NaFeEDTA->Fe3_EDTA Dissolution Fe3_Food Fe³⁺ (Food) Dcytb Dcytb Fe3_EDTA->Dcytb Dissociation & Reduction Inhibitors Phytates, Tannins Inhibitors->Fe3_Food Inhibition Fe2 Fe²⁺ DMT1 DMT1 Fe2->DMT1 Uptake Dcytb->Fe2 Ferritin Ferritin (Storage) DMT1->Ferritin Storage Ferroportin Ferroportin DMT1->Ferroportin Transport Hephaestin Hephaestin Ferroportin->Hephaestin Efflux Transferrin_Fe3 Transferrin-Fe³⁺ Hephaestin->Transferrin_Fe3 Oxidation & Binding

Caption: Proposed mechanism of this compound absorption in the duodenum.

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_synthesis Synthesis of this compound A 1. Prepare FeCl₃ and Na₂EDTA solutions B 2. React at 80-100°C (30-90 min) A->B C 3. Adjust pH to 5-8 with NaHCO₃ B->C D 4. Induce crystallization with Ethanol C->D E 5. Filter and wash crystals D->E F 6. Dry under vacuum E->F G Final Product: This compound F->G

Caption: General workflow for the laboratory synthesis of this compound.

Conclusion

This compound represents a significant therapeutic option in the management of iron deficiency anemia. Its chelated structure provides enhanced bioavailability and improved gastrointestinal tolerability compared to conventional iron salts. The data summarized in this guide underscore its clinical efficacy and safety profile. Further research, particularly in elucidating the precise pharmacokinetic profile of the intact chelate in humans and developing standardized analytical methods for its quantification in biological matrices, will be invaluable for optimizing its therapeutic use and supporting further drug development.

References

Spectroscopic Analysis of Sodium Feredetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium feredetate, also known as sodium iron(III) ethylenediaminetetraacetate, is a stable, water-soluble iron chelate.[1] It is utilized in the pharmaceutical industry for the treatment of iron-deficiency anemia and in the food industry as an iron fortificant.[2][3] The unique chelated structure of this compound enhances iron bioavailability and reduces gastrointestinal side effects commonly associated with other iron supplements.[1][4] A thorough understanding of its spectroscopic properties is crucial for quality control, formulation development, and stability studies. This guide provides an in-depth overview of the spectroscopic analysis of this compound, focusing on ultraviolet-visible (UV-Vis) and infrared (IR) spectroscopy, and includes detailed experimental protocols and data presentation.

Chemical Structure of this compound

This compound consists of a central ferric iron (Fe³⁺) ion coordinated to an ethylenediaminetetraacetic acid (EDTA) ligand, with a sodium ion as the counter-ion.[5] The EDTA ligand acts as a hexadentate chelating agent, forming a stable octahedral complex with the iron ion.

G Chemical Structure of this compound cluster_complex Fe Fe³⁺ N1 N Fe->N1 N2 N Fe->N2 COO1 COO⁻ Fe->COO1 COO2 COO⁻ Fe->COO2 COO3 COO⁻ Fe->COO3 COO4 COO⁻ Fe->COO4 Na Na⁺ C1 CH₂ N1->C1 C3 CH₂ N1->C3 C5 CH₂ N1->C5 C2 CH₂ N2->C2 C4 CH₂ N2->C4 C6 CH₂ N2->C6 C1->C2 C3->COO1 C4->COO2 C5->COO3 C6->COO4

This compound Structure

Spectroscopic Data

The spectroscopic analysis of this compound provides valuable information for its identification and quantification. The primary techniques employed are UV-Vis and IR spectroscopy.

UV-Visible Spectroscopy

This compound exhibits characteristic absorption in the ultraviolet region of the electromagnetic spectrum due to charge transfer transitions between the iron center and the EDTA ligand.

Spectroscopic TechniqueWavelength (λmax)Solvent/MediumReference
UV-Visible Spectroscopy258 nm0.1N H₂SO₄[6][7]
UV-Visible Spectroscopy254 nmWater/Serum[8][9]
Infrared (IR) Spectroscopy

The infrared spectrum of this compound is used for its identification by comparing it with a reference spectrum.[10][11] While specific peak assignments are not detailed in the provided search results, the spectrum will be characterized by vibrations of the carboxylate groups and the carbon-nitrogen bonds of the EDTA ligand, which are influenced by coordination to the iron atom.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are crucial for obtaining reliable and reproducible results.

UV-Visible Spectrophotometric Analysis

This protocol is designed for the quantitative determination of this compound in a sample.

Objective: To determine the concentration of this compound in a solution using UV-Visible spectrophotometry.

Materials and Equipment:

  • UV-Visible Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

  • Pipettes

  • Analytical balance

  • This compound reference standard

  • Solvent (e.g., deionized water or 0.1N H₂SO₄)

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound reference standard.

    • Dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

    • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in the same solvent used for the standard solutions in a volumetric flask.

    • Dilute the sample solution as necessary to bring the absorbance within the linear range of the calibration curve.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan the UV range (e.g., 200-400 nm).

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each standard solution and the sample solution at the wavelength of maximum absorbance (λmax), which is approximately 258 nm.[6][7]

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

    • Use the absorbance of the sample solution and the equation of the calibration curve to calculate the concentration of this compound in the sample.

Infrared (IR) Spectroscopic Analysis

This protocol is for the qualitative identification of this compound.

Objective: To identify this compound by comparing its IR spectrum with that of a reference standard.

Materials and Equipment:

  • Fourier Transform Infrared (FT-IR) Spectrometer

  • Potassium bromide (KBr) of spectroscopic grade

  • Mortar and pestle

  • Pellet press

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Dry the this compound sample and the KBr to remove any moisture.

    • Weigh a small amount of the sample (approximately 1-2 mg) and about 100-200 mg of KBr.

    • Grind the sample and KBr together in the mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to the pellet press and apply pressure to form a thin, transparent pellet.

  • IR Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum using a blank KBr pellet.

  • Data Analysis:

    • Compare the obtained IR spectrum of the sample with the reference spectrum of this compound.[10][11]

    • Concordance of the major absorption bands confirms the identity of the substance.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the spectroscopic analysis of a this compound sample.

G General Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation Sample Obtain this compound Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve IR IR Spectroscopy Sample->IR Dilute Perform Serial Dilutions Dissolve->Dilute UV_Vis UV-Vis Spectroscopy Dilute->UV_Vis Absorbance Measure Absorbance at λmax UV_Vis->Absorbance Spectrum Obtain IR Spectrum IR->Spectrum Calibration Construct Calibration Curve Absorbance->Calibration Quantification Quantify this compound Calibration->Quantification Comparison Compare with Reference Spectrum Spectrum->Comparison Identification Identify this compound Comparison->Identification

Spectroscopic Analysis Workflow

Conclusion

The spectroscopic analysis of this compound, particularly using UV-Vis and IR spectroscopy, provides robust methods for its quantification and identification. The characteristic UV absorbance at approximately 258 nm allows for accurate concentration determination, while IR spectroscopy serves as a reliable identification tool. The protocols and data presented in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals working with this important iron compound. Further research into the application of NMR and mass spectrometry could provide additional structural and analytical insights.

References

An In-depth Technical Guide on the Thermal Decomposition Studies of Sodium Feredetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of sodium feredetate (sodium iron(III) ethylenediaminetetraacetate). The information presented is synthesized from available scientific literature, focusing on the decomposition pathway, experimental methodologies, and key findings. This document is intended to serve as a valuable resource for professionals in research and development and drug formulation who require a deeper understanding of the thermal stability and degradation profile of this important iron supplement.

Introduction

This compound, with the chemical formula C10H12FeN2NaO8, is a stable, chelated iron compound widely used in the pharmaceutical and food industries to treat and prevent iron-deficiency anemia. Its thermal stability is a critical parameter that influences its manufacturing, storage, and shelf-life. Understanding the thermal decomposition of this compound is essential for ensuring its quality, safety, and efficacy. This guide delves into the multi-stage thermal degradation process of this compound, specifically focusing on the hydrated monomeric form, Na[FeEDTA(H₂O)]·2H₂O.

Thermal Decomposition Pathway

The thermal degradation of solid, monomeric Na[FeEDTA(H₂O)]·2H₂O in an air atmosphere proceeds through a distinct four-step process up to 500°C. This pathway involves dehydration, decarboxylation of the EDTA ligand, reduction of the iron core, and final oxidation of the organic remnants.[1]

Table 1: Summary of Thermal Decomposition Stages of Na[FeEDTA(H₂O)]·2H₂O

StageTemperature Range (°C)Process DescriptionEvolved Gases & Solid Products
1 Not specified in abstractRelease of two molecules of crystal lattice water.H₂O
2 Not specified in abstractRelease of one coordinated water molecule.H₂O
3 Above 200Degradation of a carboxylate arm of the EDTA ligand, accompanied by the reduction of Fe(III) to Fe(II).CO₂, Two ferrous species (assumed configurational isomers)
4 280 - 330Rapid burnout of organic residues in a sharp exothermic reaction.H₂O, CO₂, Nitrogen Oxides, Magnetite (Fe₃O₄)

Note: Specific temperature ranges and weight loss percentages for each stage are not available in the referenced abstract. The information is based on the qualitative description provided in the study by Szilágyi et al.[1]

Experimental Protocols

The investigation of the thermal decomposition of this compound typically employs a combination of advanced analytical techniques to elucidate the various stages of degradation, identify the evolved gaseous products, and characterize the solid residues.

Key Experimental Techniques:

  • Simultaneous Thermogravimetry and Differential Thermal Analysis (TG/DTA): This technique is central to studying thermal decomposition. Thermogravimetry (TGA) measures the change in mass of a sample as a function of temperature, while Differential Thermal Analysis (DTA) detects temperature differences between the sample and a reference material, indicating exothermic or endothermic events.

  • Evolved Gas Analysis-Mass Spectrometry (EGA-MS): Coupled with TG/DTA, EGA-MS allows for the identification of the gaseous products released during decomposition. As the sample is heated, the evolved gases are transferred to a mass spectrometer for real-time analysis.[1]

  • Mössbauer Spectroscopy: This technique is used to analyze the solid products of the decomposition, specifically to determine the oxidation state and chemical environment of the iron atoms. It was instrumental in observing the reduction of ferric iron to ferrous iron during the third decomposition stage.[1]

Generalized Experimental Procedure:

  • Sample Preparation: A small, accurately weighed sample of Na[FeEDTA(H₂O)]·2H₂O is placed in an inert crucible (e.g., alumina).

  • Instrumentation Setup: The TG/DTA instrument is coupled to a quadrupole mass spectrometer via a heated transfer line to prevent condensation of evolved gases.

  • Atmosphere: The experiment is conducted in a controlled atmosphere, typically flowing air, to simulate oxidative degradation.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient to 600 °C).

  • Data Acquisition: The TG curve (mass vs. temperature), DTA curve (ΔT vs. temperature), and mass spectra of the evolved gases are recorded continuously throughout the heating program.

  • Solid Residue Analysis: The solid products remaining after the thermal decomposition are collected and analyzed using techniques such as Mössbauer spectroscopy and X-ray diffraction (XRD) to identify their composition and structure.

Visualizations

Diagrams of Decomposition Pathway and Experimental Workflow

To further clarify the processes involved in the thermal decomposition studies of this compound, the following diagrams illustrate the decomposition pathway and a typical experimental workflow.

Thermal_Decomposition_Pathway cluster_0 Decomposition Stages cluster_1 Evolved Gases Start Na[FeEDTA(H₂O)]·2H₂O Step1 Step 1: Dehydration (Crystal Water) Start->Step1 Heat Step2 Step 2: Dehydration (Coordinated Water) Step1->Step2 Increase Temp. H2O_1 2 H₂O Step1->H2O_1 Step3 Step 3: Ligand Degradation & Fe(III) -> Fe(II) Reduction Step2->Step3 >200°C H2O_2 H₂O Step2->H2O_2 Step4 Step 4: Oxidative Burnout Step3->Step4 280-330°C (Exothermic) CO2 CO₂ Step3->CO2 End Final Product: Magnetite (Fe₃O₄) Step4->End Residue_Gases CO₂, H₂O, NOx Step4->Residue_Gases

Caption: Thermal decomposition pathway of Na[FeEDTA(H₂O)]·2H₂O.

Experimental_Workflow cluster_prep Sample Preparation & Setup cluster_analysis Thermal Analysis cluster_post_analysis Post-Analysis Sample Weigh this compound Sample TGA_Setup Load Sample into TG/DTA Couple to EGA-MS Sample->TGA_Setup Heating Apply Heating Program in Controlled Atmosphere TGA_Setup->Heating Data_Collection Simultaneously Record: - Mass Change (TGA) - Thermal Events (DTA) - Evolved Gases (MS) Heating->Data_Collection Residue_Analysis Characterize Solid Residue (e.g., Mössbauer Spectroscopy, XRD) Heating->Residue_Analysis Data_Analysis Analyze TG/DTA Curves & Mass Spectra Data_Collection->Data_Analysis Report Generate Decomposition Profile Data_Analysis->Report Residue_Analysis->Report

Caption: Experimental workflow for thermal analysis of this compound.

Conclusion

The thermal decomposition of this compound is a multi-step process that has been elucidated through sophisticated analytical techniques. The pathway involves initial dehydration followed by the degradation of the organic ligand and a change in the oxidation state of the central iron atom, culminating in the formation of stable iron oxides. A thorough understanding of this decomposition profile is paramount for the development of stable formulations and for defining appropriate storage and handling conditions for products containing this compound. Further research to quantify the kinetics of each decomposition step would provide an even more complete picture of the thermal behavior of this important compound.

References

Methodological & Application

Application Notes and Protocols: Utilizing Sodium Feredetate in Iron-Deficient Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is a critical micronutrient essential for a multitude of cellular processes, including DNA synthesis, cellular respiration, and oxygen transport.[1] In vitro, modeling iron deficiency is crucial for understanding the cellular and molecular ramifications of iron depletion and for the development of novel therapeutic interventions. Iron deficiency in cell culture is commonly induced using iron chelators such as deferoxamine (DFO) or deferasirox.[1][2] Subsequently, repletion of iron is a key step in studying the reversal of the iron-deficient phenotype. Sodium feredetate (Sodium Iron EDTA) is a highly bioavailable source of iron, where the iron is chelated to ethylenediaminetetraacetate (EDTA).[3] This chelation protects the iron from forming insoluble complexes and facilitates its absorption, making it an effective option for iron supplementation.[3][4] These application notes provide detailed protocols for establishing an iron-deficient cell culture model and for the subsequent use of this compound to restore iron levels, along with methods for assessing the cellular response.

Core Concepts and Signaling Pathways

Cellular iron homeostasis is a tightly regulated process. In an iron-deficient state, cells upregulate the expression of transferrin receptor 1 (TfR1) to enhance the uptake of transferrin-bound iron and downregulate the expression of ferritin, the iron storage protein.[5] This regulation is primarily controlled at the post-transcriptional level by the iron-responsive element (IRE)/iron-regulatory protein (IRP) system.[6] When intracellular iron is scarce, IRPs bind to IREs on the mRNAs of ferritin and TfR1, inhibiting the translation of ferritin and stabilizing the TfR1 mRNA, respectively.[6]

Furthermore, iron deficiency can stabilize the alpha subunit of the hypoxia-inducible factor 1 (HIF-1α), a key transcription factor that regulates genes involved in adapting to low oxygen conditions.[7] HIF-1α has been shown to mediate the transcriptional activation of the TfR gene.[8] The restoration of iron levels with a bioavailable source like this compound is expected to reverse these adaptive responses.

Cellular Iron Uptake and Regulation Pathway

cluster_extracellular Extracellular Space cluster_cell Cell cluster_endosome Endosome NaFeEDTA This compound (NaFe(III)EDTA) LIP Labile Iron Pool (LIP) NaFeEDTA->LIP Direct Uptake (hypothesized) Tf_Fe Transferrin-Fe(III) TfR1 Transferrin Receptor 1 (TfR1) Tf_Fe->TfR1 TfR1_complex TfR1-Tf-Fe(III) Complex Fe3_endo Fe(III) TfR1_complex->Fe3_endo STEAP3 STEAP3 Fe3_endo->STEAP3 Fe2_endo Fe(II) DMT1 DMT1 Fe2_endo->DMT1 STEAP3->Fe2_endo TfR1->TfR1_complex Endocytosis DMT1->LIP Ferritin Ferritin (Iron Storage) LIP->Ferritin Mitochondria Mitochondria (Heme & Fe-S cluster synthesis) LIP->Mitochondria IRPs Iron Regulatory Proteins (IRPs) LIP->IRPs Low Iron Activates HIF1a HIF-1α LIP->HIF1a Low Iron Stabilizes IRPs->TfR1 Stabilizes mRNA IRPs->Ferritin Inhibits Translation Nucleus Nucleus HIF1a->Nucleus Increases Transcription Nucleus->TfR1 Increases Transcription

Caption: Cellular iron uptake and its regulation by IRPs and HIF-1α.

Experimental Protocols

Protocol 1: Induction of Iron Deficiency in Cell Culture

This protocol describes a method for inducing a state of iron deficiency in cultured cells using the iron chelator Deferoxamine (DFO).

Materials:

  • Cultured cells of interest (e.g., HeLa, SH-SY5Y, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Deferoxamine mesylate salt (DFO) (Sigma-Aldrich or equivalent)

  • Dimethyl sulfoxide (DMSO)

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells at a density that will result in 50-60% confluency at the time of treatment.

  • DFO Stock Solution Preparation: Prepare a 100 mM stock solution of DFO in sterile DMSO. Store in aliquots at -20°C.

  • Induction of Iron Deficiency:

    • Allow cells to adhere and grow for 24 hours after seeding.

    • On the day of the experiment, dilute the DFO stock solution in complete cell culture medium to a final concentration of 50-100 µM. The optimal concentration should be determined empirically for each cell line.

    • Remove the existing medium from the cells and wash once with sterile PBS.

    • Replace the medium with the DFO-containing medium.

    • Incubate the cells for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Verification of Iron-Deficient State (Optional but Recommended):

    • Harvest a subset of cells to confirm the iron-deficient state by assessing markers such as increased TfR1 expression and decreased ferritin expression via Western blot or qPCR.

Protocol 2: Iron Repletion using this compound

This protocol details the procedure for replenishing iron in iron-deficient cells using this compound.

Materials:

  • Iron-deficient cells (from Protocol 1)

  • This compound (e.g., from a commercial supplier)

  • Complete cell culture medium

  • Sterile deionized water

Procedure:

  • This compound Stock Solution Preparation: Prepare a stock solution of this compound in sterile deionized water. The concentration should be determined based on the desired final concentration for treatment. For example, a 10 mM stock solution.

  • Iron Repletion Treatment:

    • After the 18-24 hour incubation with DFO, remove the DFO-containing medium.

    • Wash the cells twice with sterile PBS to remove any residual DFO.

    • Prepare fresh complete cell culture medium containing the desired concentration of this compound. A starting concentration range of 10-50 µM of elemental iron is recommended, but should be optimized for each cell line.

    • Add the this compound-containing medium to the cells.

    • Incubate the cells for the desired time points (e.g., 6, 12, 24 hours) to assess the cellular response to iron repletion.

  • Cell Harvesting and Analysis:

    • Following the incubation period, harvest the cells for downstream analysis as described in the subsequent protocols.

Experimental Workflow

Start Seed Cells DFO_treatment Induce Iron Deficiency (e.g., 100 µM DFO, 24h) Start->DFO_treatment Wash Wash with PBS DFO_treatment->Wash NaFeEDTA_treatment Iron Repletion with This compound (e.g., 50 µM, 6-24h) Wash->NaFeEDTA_treatment Harvest Harvest Cells NaFeEDTA_treatment->Harvest Analysis Downstream Analysis: - Western Blot - qPCR - Cell Viability Assay - Oxidative Stress Assay Harvest->Analysis

Caption: Workflow for inducing iron deficiency and subsequent repletion.

Data Presentation and Analysis

The following tables present representative quantitative data that could be obtained from the described experiments. These values are illustrative and will vary depending on the cell line and specific experimental conditions.

Treatment GroupCell Viability (%)Intracellular Iron (ng/mg protein)
Control100 ± 550 ± 8
DFO (100 µM)85 ± 715 ± 4
DFO + NaFeEDTA (50 µM)95 ± 645 ± 7
Table 1: Effect of DFO and this compound on Cell Viability and Intracellular Iron.
Treatment GroupRelative TfR1 mRNA ExpressionRelative Ferritin mRNA Expression
Control1.0 ± 0.21.0 ± 0.3
DFO (100 µM)3.5 ± 0.50.2 ± 0.1
DFO + NaFeEDTA (50 µM)1.2 ± 0.30.9 ± 0.2
Table 2: Relative mRNA Expression of Iron-Responsive Genes.
Treatment GroupReactive Oxygen Species (ROS) (Fold Change)
Control1.0 ± 0.1
DFO (100 µM)1.8 ± 0.3
DFO + NaFeEDTA (50 µM)1.1 ± 0.2
Table 3: Assessment of Oxidative Stress.

Key Experimental Methodologies

Western Blot for TfR1 and Ferritin
  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against TfR1 and Ferritin overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative PCR (qPCR) for Gene Expression Analysis
  • RNA Extraction: Isolate total RNA from cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green master mix and primers specific for TfR1, ferritin, and a housekeeping gene (e.g., GAPDH, β-actin).

  • Data Analysis: Calculate relative gene expression using the ΔΔCt method.

Cell Viability Assay (MTT Assay)
  • Treatment: Plate cells in a 96-well plate and treat as described in Protocols 1 and 2.

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Oxidative Stress Assay (DCFDA Assay)
  • Cell Preparation: Plate cells in a black, clear-bottom 96-well plate and treat as described.

  • DCFDA Staining: Incubate cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity (excitation/emission ~485/535 nm) using a fluorescence plate reader.

Troubleshooting and Considerations

  • Cytotoxicity: High concentrations of DFO or this compound can be toxic to cells. It is crucial to perform a dose-response curve for each cell line to determine the optimal, non-toxic concentrations.[9]

  • Serum Iron: Fetal bovine serum contains iron. For stringent iron-deficient models, consider using iron-depleted serum or serum-free medium.

  • EDTA in this compound: The presence of EDTA may have independent biological effects. Appropriate controls, such as treating cells with EDTA alone, should be included to discern the effects of iron from those of the chelator.

Conclusion

The protocols and methodologies outlined in these application notes provide a framework for utilizing this compound in iron-deficient cell culture models. By establishing a reproducible iron deficiency and repletion system, researchers can effectively investigate the cellular and molecular responses to changes in iron availability and evaluate the efficacy of iron supplementation strategies. The provided diagrams and tables serve as a guide for experimental design and data interpretation in the study of cellular iron metabolism.

References

Application Notes and Protocol for Dissolving Sodium Feredetate for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium Feredetate, also known as sodium iron (III) ethylenediaminetetraacetate, is a chelated iron compound used primarily as an iron supplement to treat and prevent iron-deficiency anemia.[1][2][3] In this complex, the iron is sequestered by ethylenediaminetetraacetic acid (EDTA), which improves its bioavailability and reduces gastrointestinal side effects compared to other iron salts.[1][4] The EDTA chelate protects the iron from forming insoluble compounds in the gastrointestinal tract, ensuring a higher proportion of ingested iron remains soluble and available for absorption.[1] Proper preparation of this compound solutions is critical for ensuring accuracy, reproducibility, and validity in both in vitro and in vivo experimental settings. These application notes provide a detailed protocol for the dissolution and preparation of this compound solutions for research purposes.

Data Presentation: Solubility and Characteristics

This compound is a hygroscopic, yellow or yellowish-brown crystalline powder.[5] Its solubility in common laboratory solvents is summarized below.

SolventSolubilitypH (1% w/v solution)Notes
Water Soluble[6]4.0 - 6.5[5]The recommended solvent for creating stock solutions. Heating may be required to aid dissolution.
Ethanol Data not available-Solubility should be determined empirically.
DMSO Data not available-Solubility should be determined empirically.
PBS (Phosphate-Buffered Saline) Expected to be soluble-Compatibility with phosphate buffers should be confirmed to avoid precipitation.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution

This protocol describes the preparation of a 100 mM aqueous stock solution. Adjust calculations as needed for your desired concentration.

Materials:

  • This compound (C₁₀H₁₂FeN₂NaO₈)

  • Nuclease-free or cell culture-grade water

  • Sterile conical tubes (15 mL or 50 mL)

  • 0.22 µm sterile syringe filter

  • Sterile syringes

  • Analytical balance and weigh boats

  • pH meter

  • 1 N HCl and 1 N NaOH for pH adjustment

  • Stir plate and magnetic stir bar

Procedure:

  • Calculate the required mass:

    • The molecular weight of anhydrous this compound is 367.05 g/mol . (Note: It is often supplied as a hydrate; refer to the manufacturer's certificate of analysis for the exact formula weight).[5]

    • To prepare 10 mL of a 100 mM stock solution:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.1 mol/L x 0.01 L x 367.05 g/mol = 0.367 g

  • Dissolution:

    • Weigh 0.367 g of this compound powder and add it to a sterile conical tube containing approximately 8 mL of nuclease-free water.

    • Add a sterile magnetic stir bar to the tube.

    • Place the tube on a stir plate and stir gently at room temperature until the powder is completely dissolved. The solution should be clear and yellow.

  • pH Adjustment:

    • Once dissolved, measure the pH of the solution. A 1% w/v solution should have a pH between 4.0 and 6.5.[5]

    • If necessary, adjust the pH to the desired range for your experiment (e.g., pH 7.0-7.4 for cell culture applications) by slowly adding 1 N NaOH or 1 N HCl dropwise while stirring. Be aware that significant pH changes may affect the stability of the chelate.

  • Final Volume Adjustment:

    • Transfer the solution to a 10 mL graduated cylinder or use the markings on the conical tube to bring the final volume to 10 mL with nuclease-free water.

  • Sterilization:

    • To sterilize the stock solution for use in cell culture or other sterile applications, draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a new sterile, light-protected (amber) tube.

  • Storage:

    • Store the sterile stock solution at 2-8°C, protected from light. While specific stability data for this compound is not widely published, related iron-carbohydrate complexes are stable for at least 7 days under refrigerated conditions.[7] For long-term storage, aliquoting and freezing at -20°C may be considered, but freeze-thaw stability should be validated.

Example Application: Dosing Cell Cultures

To treat cells with a final concentration of 100 µM this compound:

  • Thaw the 100 mM stock solution if frozen.

  • Perform a serial dilution or a direct 1:1000 dilution of the stock solution into your complete cell culture medium.

    • For example, to prepare 10 mL of treatment medium, add 10 µL of the 100 mM stock solution to 9.99 mL of complete cell culture medium.

  • Gently mix the medium.

  • Remove the existing medium from your cell culture plates and replace it with the treatment medium.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation (100 mM) cluster_exp Cell Culture Application weigh 1. Weigh Sodium Feredetate Powder dissolve 2. Dissolve in Nuclease-Free Water weigh->dissolve ph_adjust 3. Adjust pH (e.g., to 7.2) dissolve->ph_adjust volume_adjust 4. Adjust Final Volume ph_adjust->volume_adjust sterilize 5. Sterile Filter (0.22 µm) volume_adjust->sterilize store 6. Store at 2-8°C, Protected from Light sterilize->store dilute 7. Dilute Stock Solution in Cell Culture Medium store->dilute treat 8. Treat Cells with Working Solution dilute->treat incubate 9. Incubate and Analyze treat->incubate

Caption: Workflow for preparing and using this compound solution.

Mechanism of Action Pathway

G cluster_gut Gastrointestinal Tract cluster_cell Intestinal Enterocyte cluster_blood Bloodstream & Systemic Circulation ingestion Ingestion of This compound (Fe-EDTA Complex) protection EDTA protects Fe³⁺ from dietary inhibitors (phytates, tannins) ingestion->protection uptake Uptake of intact Fe-EDTA complex protection->uptake dissociation Dissociation of Fe³⁺ from EDTA in acidic environment uptake->dissociation storage Iron stored as Ferritin dissociation->storage Storage transport Iron transported across basolateral membrane dissociation->transport Transport transferrin Fe³⁺ binds to Transferrin transport->transferrin delivery Transferrin transports Fe³⁺ to bone marrow transferrin->delivery hemo Iron used for Hemoglobin Synthesis delivery->hemo

Caption: Absorption and utilization pathway of this compound.

References

Sodium Feredetate as an Iron Fortificant in Research Diets: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium feredetate, also known as sodium iron (III) ethylenediaminetetraacetate or NaFeEDTA, is a chelated iron compound utilized as a highly bioavailable source of iron for fortification in food and for supplementation in research diets.[1][2] Its unique chemical structure, where ferric iron is bound to ethylenediaminetetraacetic acid (EDTA), offers significant advantages over traditional iron salts like ferrous sulfate.[1][3] The EDTA chelate protects the iron from forming insoluble complexes with dietary inhibitors such as phytates and tannins, which are commonly found in plant-based research diets.[1][4] This protection mechanism enhances the solubility and subsequent absorption of iron in the gastrointestinal tract.[1]

These application notes provide detailed protocols for the use of this compound as an iron fortificant in research diets for animal studies, methods for evaluating its efficacy, and an overview of the underlying mechanism of action.

Physicochemical Properties

This compound is a stable, light yellow, water-soluble powder.[5] The chelation of iron with EDTA prevents the typical astringent taste and potential for dental staining associated with other iron supplements.[3][6]

PropertyDescriptionReference
Chemical Name Sodium iron (III) ethylenediaminetetraacetate trihydrate[7]
Synonyms Sodium iron EDTA, NaFeEDTA, Ferric sodium edetate[8]
CAS Number 15708-41-5[8]
Molecular Formula C10H12FeN2NaO8 · 3H2O[7]
Appearance Light yellow powder[5]
Solubility Soluble in water[5]
Iron Content Approximately 12.5% - 13.5%[5]

Mechanism of Action and Enhanced Bioavailability

This compound's enhanced bioavailability stems from the stability of the Fe-EDTA complex at the pH of the stomach and duodenum.[1] This complex prevents the iron from precipitating out of solution due to interactions with dietary inhibitors.[1] In the acidic environment of the upper small intestine, the iron-EDTA complex remains soluble and is taken up by the enterocytes.[1] Inside the enterocytes, the iron is released from the EDTA chelate and enters the body's iron pool, where it can be stored as ferritin or transported by transferrin to be utilized for erythropoiesis and other metabolic functions.[1]

Signaling Pathway of this compound Absorption

cluster_lumen cluster_enterocyte cluster_bloodstream Lumen Intestinal Lumen Enterocyte Enterocyte Bloodstream Bloodstream NaFeEDTA This compound (NaFeEDTA) Iron_EDTA_Uptake Fe-EDTA Complex Uptake NaFeEDTA->Iron_EDTA_Uptake Bypasses Inhibitors Inhibitors Dietary Inhibitors (e.g., Phytates) Inhibitors->NaFeEDTA Iron_Release Iron Release from EDTA Iron_EDTA_Uptake->Iron_Release Ferritin Ferritin (Iron Storage) Iron_Release->Ferritin Storage Ferroportin Ferroportin (FPN) Iron_Release->Ferroportin Transport Transferrin Transferrin-Fe Ferroportin->Transferrin Export

Caption: Mechanism of this compound Absorption in the Intestine.

Application in Research Diets

This compound is an ideal iron fortificant for purified rodent diets, such as the AIN-93G formulation, especially in studies where dietary components might interfere with iron absorption.[7][9]

Preparation of this compound Fortified Research Diet

Objective: To prepare an iron-deficient or iron-replete purified diet for rodents using this compound.

Materials:

  • Basal diet mix (e.g., AIN-93G without iron)

  • This compound

  • Sucrose or other filler to balance the diet composition

  • Blender or mixer

Protocol:

  • Determine the desired iron concentration: Standard rodent diets typically contain 35-50 mg of iron per kg of diet. For iron deficiency studies, a low-iron diet of <5 ppm is often used.[10] For repletion studies, a higher concentration may be desired.

  • Calculate the amount of this compound: Based on the iron content of this compound (approximately 13%), calculate the required amount to achieve the target iron concentration in the final diet.

  • Premixing: Accurately weigh the calculated amount of this compound and mix it with a small portion of the basal diet mix or sucrose. This ensures even distribution.

  • Final Mixing: Add the premix to the bulk of the basal diet mix in a blender. Mix thoroughly for at least 15-20 minutes to ensure homogeneity.

  • Storage: Store the prepared diet in airtight containers at 4°C to prevent degradation of components.

Experimental Protocols

Induction of Iron Deficiency Anemia in Rodents

Objective: To induce iron deficiency anemia in rats or mice for subsequent evaluation of iron supplements.

Protocol:

  • Animal Model: Use weanling rodents (e.g., 21-day-old Sprague-Dawley rats or C57BL/6 mice).

  • Diet: Feed the animals an iron-deficient diet (<5 ppm iron), such as a modified AIN-93G diet, for a period of 4-6 weeks.[10][11]

  • Monitoring: Monitor the development of anemia by measuring hematological parameters weekly or bi-weekly.

  • Confirmation of Anemia: Iron deficiency anemia is typically confirmed by significantly lower hemoglobin and hematocrit levels compared to a control group fed an iron-replete diet.[11]

Evaluation of this compound Efficacy

Objective: To assess the efficacy of this compound in repleting iron stores and correcting anemia in iron-deficient rodents.

Experimental Workflow:

start Start: Iron-Deficient Rodents diet Assign to Diets: - Control (Iron-Deficient) - Ferrous Sulfate - this compound start->diet supplementation Dietary Supplementation (2-4 weeks) diet->supplementation collection Sample Collection: - Blood - Tissues (Liver, Spleen) supplementation->collection analysis Analysis: - Hematology - Tissue Iron - Biomarkers collection->analysis end Data Interpretation and Comparison analysis->end

Caption: Experimental workflow for evaluating this compound efficacy.

Hematological Analysis

Objective: To measure key blood parameters indicative of iron status.

Protocol:

  • Blood Collection: Collect blood samples (e.g., via tail vein or cardiac puncture) into EDTA-coated tubes to prevent coagulation.[12]

  • Analysis: Use an automated hematology analyzer to measure the following parameters:[4]

    • Red blood cell (RBC) count

    • Hemoglobin (Hb) concentration

    • Hematocrit (Hct)

    • Mean corpuscular volume (MCV)

    • Mean corpuscular hemoglobin (MCH)

    • Mean corpuscular hemoglobin concentration (MCHC)

  • Data Interpretation: Compare the values between the different diet groups. An increase in Hb and Hct is a primary indicator of recovery from anemia.[3]

Measurement of Tissue Non-Heme Iron Concentration

Objective: To quantify iron stores in tissues like the liver and spleen.

Protocol:

  • Tissue Collection: Euthanize the animals and collect liver and spleen samples.

  • Homogenization: Homogenize a known weight of tissue in deionized water.[10]

  • Acid Digestion: Incubate the homogenate with an equal volume of an acid solution (e.g., 1 M HCl and 10% trichloroacetic acid) at 95°C for 1 hour.[10]

  • Colorimetric Assay:

    • Centrifuge the digested sample.

    • Mix the supernatant with a colorimetric reagent containing ferrozine.[10]

    • Measure the absorbance at 562 nm.[10]

  • Quantification: Calculate the iron concentration based on a standard curve prepared with known iron concentrations.

Quantitative Data Summary

The following tables summarize data from studies comparing this compound with other iron sources.

Table 1: Efficacy of this compound vs. Ferrous Sulfate in Pregnant Women with Anemia [3]

Parameter (at 2 months)This compound GroupFerrous Sulfate Groupp-value
Initial Hemoglobin (g/dL) 8.79 ± 1.398.85 ± 0.72NS
Final Hemoglobin (g/dL) 10.91 ± 1.3810.08 ± 0.74<0.001
Mean Hb Increase (g/dL) 2.121.23<0.001

Table 2: Comparison of this compound and Ferrous Fumarate in Anemic Pregnant Women [13]

Treatment Group (Elemental Iron, twice daily)Mean Hemoglobin Increase (g/dL) after 75 days
This compound (33 mg) 1.79
This compound (66 mg) 1.84
Ferrous Fumarate (100 mg) 1.63

Toxicity and Safety Considerations

This compound is generally well-tolerated with fewer gastrointestinal side effects compared to ferrous salts.[3] However, as with any iron supplement, excessive intake can lead to iron overload. In animal studies, the acute toxicity (LD50) of this compound in rats was found to be comparable to that of ferrous sulfate.[14] It is important to adhere to recommended dosages in research diets.

Conclusion

This compound is a highly effective iron fortificant for use in research diets, particularly in the presence of dietary inhibitors of iron absorption. Its superior bioavailability and lower incidence of side effects make it a valuable tool for studying iron metabolism and the efficacy of iron interventions in animal models. The protocols outlined in these application notes provide a framework for researchers to design and execute robust studies utilizing this compound.

References

Application Notes and Protocols for the Formulation of Sodium Feredetate in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium feredetate, also known as sodium iron (III) ethylenediaminetetraacetate, is a chelated iron compound utilized for the treatment and prevention of iron deficiency anemia (IDA).[1][2] Its chelated structure enhances iron bioavailability and reduces gastrointestinal side effects commonly associated with traditional iron salts like ferrous sulfate.[2][3] The ethylenediaminetetraacetate (EDTA) ligand protects the iron from forming insoluble complexes in the gastrointestinal tract, thereby facilitating its absorption.[1][3] These characteristics make this compound a valuable compound for investigation in preclinical animal models of IDA.

These application notes provide detailed protocols for the formulation and administration of this compound in rodent models for efficacy and safety evaluation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for proper formulation and handling.

PropertyValueReference
Chemical FormulaC10H12FeN2NaO8[4]
Molecular Weight367.05 g/mol [5]
Elemental Iron ContentApproximately 14.7%Calculated from molecular formula
AppearanceYellow or yellowish-brown hygroscopic, crystalline powder[6]
SolubilitySoluble in water[6]
pH (1% solution in water)4.0 to 6.5[6]

Experimental Protocols

Induction of Iron Deficiency Anemia (IDA) in Rodents

A reliable and reproducible model of IDA is fundamental for evaluating the efficacy of iron supplementation. The most common method involves feeding a low-iron diet.

Protocol for Induction of IDA in Rats/Mice:

  • Animal Selection: Use weanling (21-28 days old) male or female Wistar or Sprague-Dawley rats, or Balb/c or C57BL/6 mice.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and free access to deionized water.

  • Diet:

    • Control Group: Feed a standard rodent chow with normal iron content (e.g., AIN-93G).

    • IDA Group: Feed a specially formulated iron-deficient diet (containing <5 mg iron/kg).

  • Duration: Maintain the respective diets for 4-6 weeks.

  • Monitoring: Monitor animal health and body weight weekly.

  • Confirmation of Anemia: After the induction period, collect a blood sample via a suitable method (e.g., tail vein, saphenous vein) to measure baseline hematological parameters. Anemia is typically confirmed by significantly lower hemoglobin, hematocrit, and serum iron levels compared to the control group.

Formulation of this compound for Oral Administration

a) Simple Aqueous Solution (for Oral Gavage):

  • Calculation of Required Amount: Determine the required concentration of the dosing solution based on the desired dose of elemental iron and the dosing volume.

    • Example: To prepare a 10 mg/mL elemental iron solution:

      • This compound is ~14.7% elemental iron.

      • To get 10 mg of elemental iron, you need 10 mg / 0.147 ≈ 68 mg of this compound.

      • Dissolve 680 mg of this compound powder in a final volume of 10 mL of deionized water.

  • Preparation:

    • Weigh the required amount of this compound powder.

    • Add it to a volumetric flask.

    • Add a portion of deionized water and sonicate or vortex until fully dissolved.

    • Bring the solution to the final volume with deionized water and mix thoroughly.

  • Storage: Store the solution protected from light at 2-8°C. Prepare fresh solutions weekly or as stability data permits.

b) Palatable Formulation (for Voluntary Consumption - optional):

For studies where voluntary consumption is preferred, a sweetened solution can be prepared. However, precise dosing is more challenging with this method.

  • Vehicle: Prepare a 5% (w/v) sucrose or sorbitol solution in deionized water.

  • Preparation: Follow the steps for the simple aqueous solution, using the sweetened vehicle instead of deionized water.

  • Note on Palatability: Rodent taste preferences can vary. A pilot study to assess the palatability of the formulation may be necessary.[5][7]

Administration of this compound to Rodents

Oral gavage is the recommended method for accurate dosing.

Protocol for Oral Gavage in Rats and Mice:

  • Animal Restraint: Properly restrain the animal to ensure its safety and the accuracy of the procedure.

  • Gavage Needle Selection:

    • Mice: Use an 18-20 gauge, 1.5-inch flexible or curved gavage needle with a rounded tip.[8][9]

    • Rats: Use a 16-18 gauge, 2-3 inch flexible or curved gavage needle with a rounded tip.[8][9]

  • Measurement of Insertion Depth: Measure the length from the animal's snout to the last rib to estimate the distance to the stomach and mark the gavage needle accordingly.[8][10]

  • Procedure:

    • Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The animal should swallow as the tube passes. If there is resistance, withdraw and re-attempt. Do not force the needle.

    • Once the needle is in place, dispense the calculated volume of the this compound solution slowly.

  • Dosing Volume:

    • Mice: The maximum recommended volume is 10 mL/kg of body weight.[8][9]

    • Rats: The maximum recommended volume is 10-20 mL/kg of body weight.[8][11]

  • Post-Administration Monitoring: Observe the animal for any signs of distress immediately after the procedure.

Efficacy and Safety Assessment

Efficacy Parameters

To evaluate the effectiveness of this compound in treating IDA, the following parameters should be measured at baseline and at specified time points during the treatment period.

ParameterDescription
Hematological Parameters
Hemoglobin (Hb)A primary indicator of anemia recovery.
Hematocrit (Hct)The percentage of red blood cells in the blood.
Red Blood Cell (RBC) CountThe total number of red blood cells.
Mean Corpuscular Volume (MCV)The average volume of red blood cells.
Mean Corpuscular Hemoglobin (MCH)The average amount of hemoglobin per red blood cell.
Serum Iron Parameters
Serum IronThe concentration of iron in the blood.
Total Iron Binding Capacity (TIBC)A measure of the blood's capacity to bind iron with transferrin.
Transferrin Saturation (%)The percentage of transferrin that is saturated with iron.
Serum FerritinA marker of the body's iron stores.
Safety and Tolerability

a) Acute Toxicity:

The oral LD50 of this compound in both rats and mice is reported to be 5000 mg/kg, indicating a low acute toxicity profile.[12]

b) Monitoring for Adverse Effects:

  • Clinical Observations: Daily observation of animals for any changes in behavior, appearance, or signs of gastrointestinal distress (e.g., diarrhea, constipation).[13]

  • Body Weight: Monitor body weight at least weekly.

  • Gross Pathology: At the end of the study, a necropsy should be performed to examine for any gross abnormalities in major organs.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Example of Hematological Data Presentation

Treatment GroupNHemoglobin (g/dL) - BaselineHemoglobin (g/dL) - Day 14Hemoglobin (g/dL) - Day 28
Control (Normal Diet)10
IDA (Iron-Deficient Diet)10
IDA + Vehicle10
IDA + this compound (X mg/kg)10
IDA + Ferrous Sulfate (Y mg/kg)10

Table 2: Example of Serum Iron Parameter Presentation

Treatment GroupNSerum Iron (µg/dL) - Day 28TIBC (µg/dL) - Day 28Serum Ferritin (ng/mL) - Day 28
Control (Normal Diet)10
IDA (Iron-Deficient Diet)10
IDA + Vehicle10
IDA + this compound (X mg/kg)10
IDA + Ferrous Sulfate (Y mg/kg)10

Visualizations

Experimental Workflow

experimental_workflow cluster_induction Anemia Induction Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase animal_selection Weanling Rodents diet_assignment Diet Assignment animal_selection->diet_assignment control_diet Control Diet (Normal Iron) diet_assignment->control_diet ida_diet Iron-Deficient Diet diet_assignment->ida_diet induction_period 4-6 Weeks control_diet->induction_period ida_diet->induction_period baseline_sampling Baseline Blood Sampling induction_period->baseline_sampling group_allocation Group Allocation baseline_sampling->group_allocation vehicle_group IDA + Vehicle group_allocation->vehicle_group nafeedta_group IDA + this compound group_allocation->nafeedta_group comparator_group IDA + Comparator (e.g., FeSO4) group_allocation->comparator_group daily_dosing Daily Oral Gavage (e.g., 28 days) vehicle_group->daily_dosing nafeedta_group->daily_dosing comparator_group->daily_dosing monitoring Monitoring (Weight, Clinical Signs) daily_dosing->monitoring endpoint_sampling Endpoint Blood & Tissue Collection monitoring->endpoint_sampling hematology Hematological Analysis endpoint_sampling->hematology serum_biochem Serum Iron Panel endpoint_sampling->serum_biochem data_analysis Data Analysis & Comparison hematology->data_analysis serum_biochem->data_analysis

Caption: Workflow for evaluating this compound in a rodent model of IDA.

Mechanism of Enhanced Iron Absorption

iron_absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream nafeedta This compound (Fe-EDTA) enterocyte Intestinal Cell nafeedta->enterocyte Remains Soluble inhibitors Dietary Inhibitors (Phytates, Tannins) insoluble_fe Insoluble Iron Complexes inhibitors->insoluble_fe Forms ferrous_sulfate Ferrous Sulfate (FeSO4) ferrous_sulfate->inhibitors fe_release Iron Release from EDTA enterocyte->fe_release ferritin Storage (Ferritin) fe_release->ferritin ferroportin Transport (Ferroportin) fe_release->ferroportin transferrin Transferrin Binding ferroportin->transferrin bone_marrow To Bone Marrow (Erythropoiesis) transferrin->bone_marrow

Caption: Enhanced absorption pathway of iron from this compound.

References

Application Note: Determination of Sodium Feredetate Purity using a Stability-Indicating HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and precise stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of related substances in Sodium Feredetate drug substance. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, providing a reliable and efficient analytical solution for quality control and stability studies.

Introduction

This compound (Sodium Iron(III) Ethylenediaminetetraacetate) is an iron supplement used to treat and prevent iron deficiency anemia. It is a chelated form of iron, which enhances its bioavailability and reduces gastrointestinal side effects compared to simple iron salts. Ensuring the purity and monitoring the impurity profile of this compound is critical for its safety and efficacy. This document provides a detailed protocol for a validated HPLC method suitable for assay and related substance determination.

Principle

The method is based on reversed-phase chromatography, where this compound and its potential impurities are separated based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. An ion-pairing agent is incorporated into the mobile phase to enhance the retention and improve the peak shape of the anionic this compound complex. Detection is performed by monitoring the UV absorbance of the Fe(III)-EDTA complex, which has a significant absorbance maximum.

Experimental Protocol

Apparatus and Materials
  • HPLC System: A gradient-capable HPLC system with a UV-Vis detector.

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

  • pH Meter: Calibrated.

  • Filtration Assembly: 0.45 µm membrane filters.

Reagents and Solutions
  • This compound Reference Standard: USP or equivalent, of known purity.

  • Acetonitrile: HPLC grade.

  • Water: HPLC grade.

  • Potassium Dihydrogen Phosphate (KH2PO4): Analytical grade.

  • Tetrabutylammonium Hydrogen Sulfate (TBAHS): HPLC grade (Ion-Pairing Agent).

  • Phosphoric Acid: Analytical grade.

Mobile Phase Preparation
  • Buffer Preparation (25 mM Potassium Dihydrogen Phosphate, pH 3.0):

    • Dissolve 3.4 g of KH2PO4 in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 with phosphoric acid.

    • Filter through a 0.45 µm membrane filter.

  • Mobile Phase:

    • Mix the prepared buffer and acetonitrile in a ratio of 85:15 (v/v).

    • Add 1.7 g of TBAHS per liter of the mixture (to achieve a final concentration of approximately 5 mM).

    • Degas the mobile phase before use.

Standard Solution Preparation
  • Standard Stock Solution (500 µg/mL): Accurately weigh about 50 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 20.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

Sample Solution Preparation
  • Accurately weigh about 50 mg of the this compound sample and prepare a 500 µg/mL stock solution as described for the standard.

  • Prepare a 100 µg/mL working sample solution by diluting the stock solution 1:5 with the mobile phase.

Chromatographic Conditions
ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase 85:15 (v/v) 25 mM KH2PO4 (pH 3.0) with 5 mM TBAHS : Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 260 nm
Run Time 20 minutes

Data Presentation

System Suitability

The system suitability was assessed by injecting the working standard solution five times. The results must meet the acceptance criteria before sample analysis.

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) ≤ 2.01.2
Theoretical Plates (N) ≥ 20004500
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%0.8%
Assay of this compound

The assay is calculated by comparing the peak area of the main peak in the sample chromatogram with that of the standard chromatogram.

Sample IDPeak AreaConcentration (µg/mL)Purity (%)
Standard1,254,321100.0-
Sample 011,248,76599.599.5
Sample 021,261,890100.6100.6

Calculation Formula:

Impurity Profile

Potential impurities include free EDTA and unreacted iron salts. The method should be validated for the quantification of these and any degradation products.

Impurity NameRetention Time (min)Relative Retention Time (RRT)Specification Limit (%)Sample 01 (%)
Free EDTA3.50.45≤ 0.50.15
Unknown Imp 19.21.18≤ 0.2Not Detected
This compound 7.8 1.00 - -

Visualization of Experimental Workflow

HPLC_Workflow prep Preparation std_prep Standard Preparation (100 µg/mL) prep->std_prep smp_prep Sample Preparation (100 µg/mL) prep->smp_prep system_suitability System Suitability Test (5 Injections of Standard) std_prep->system_suitability Inject analysis Analysis of Standard and Samples std_prep->analysis Inject smp_prep->analysis Inject hplc_analysis HPLC Analysis hplc_analysis->system_suitability hplc_analysis->analysis system_suitability->analysis peak_integration Peak Integration and Identification analysis->peak_integration data_processing Data Processing & Reporting calculation Calculation of Assay and Impurities peak_integration->calculation report Final Report Generation calculation->report

Caption: Experimental workflow for HPLC purity determination of this compound.

Conclusion

The described HPLC method is demonstrated to be suitable for the routine quality control of this compound. It is specific, precise, and accurate for the determination of purity and related substances. The method can be fully validated according to ICH guidelines to be implemented in a GMP-regulated environment.

Application Notes and Protocols for the Use of Sodium Feredetate in Hematology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sodium feredetate (also known as sodium iron edetate or NaFeEDTA) in hematology research. This document includes detailed experimental protocols for in vitro and in vivo studies, a summary of its mechanism of action, and comparative data on its efficacy.

Application Notes

This compound is a chelated form of iron where ferric iron (Fe³⁺) is complexed with ethylenediaminetetraacetic acid (EDTA). This chelation confers several advantageous properties for its use in both clinical and research settings, particularly in the study of iron metabolism and hematopoiesis.

Key Applications in Hematology Research:

  • Treatment of Iron Deficiency Anemia (IDA): this compound is an effective agent for replenishing iron stores and correcting anemia.[1][2][3] Its high bioavailability, even in the presence of dietary inhibitors like phytates and tannins, makes it a valuable tool for studying iron repletion in various contexts.[4][5]

  • In Vitro Iron Uptake Studies: The Caco-2 cell line, a model for the intestinal epithelium, is frequently used to study the mechanisms of iron absorption. This compound serves as a stable and soluble source of iron for these assays, allowing researchers to investigate the cellular pathways of iron transport.

  • In Vivo Models of Iron Deficiency and Erythropoiesis: In animal models, typically rats or mice, this compound is used to study the correction of diet-induced iron deficiency anemia and its subsequent effects on hematological parameters and erythropoiesis.

  • Comparative Efficacy Studies: Researchers utilize this compound to compare its efficacy and side-effect profile against other iron preparations like ferrous sulfate and ferrous fumarate.[6]

  • Studies on Erythroid Progenitor Cells: By providing a bioavailable source of iron, this compound can be used to investigate the role of iron in the proliferation and differentiation of erythroid progenitor cells, such as burst-forming unit-erythroid (BFU-E) and colony-forming unit-erythroid (CFU-E).

Mechanism of Action:

The EDTA chelate protects the ferric iron from precipitating in the gastrointestinal tract and forming insoluble complexes with dietary inhibitors.[4][7] The intact this compound complex is thought to be absorbed by the intestinal enterocytes.[7] Inside the cell, the lower pH facilitates the dissociation of iron from the EDTA complex.[7] The released iron then enters the body's iron pool, where it can be incorporated into hemoglobin, myoglobin, and various enzymes.[1]

Advantages in a Research Setting:

  • High Bioavailability: this compound generally exhibits higher bioavailability compared to ferrous salts, especially in the presence of dietary inhibitors.[8][9]

  • Good Tolerability: It is associated with a lower incidence of gastrointestinal side effects compared to other oral iron supplements, which is advantageous in animal studies to ensure consistent dosing and animal welfare.[6]

  • Solubility and Stability: this compound is a yellow to yellowish-brown crystalline powder that is soluble in water, making it easy to prepare solutions for in vitro and in vivo administration.[5]

Quantitative Data Summary

The following tables summarize quantitative data from comparative studies of this compound.

Table 1: Comparison of Hemoglobin Rise in Pregnant Women with Iron Deficiency Anemia

Treatment GroupInitial Hemoglobin (g/dL)Hemoglobin after 1 Month (g/dL)Hemoglobin after 2 Months (g/dL)Mean Rise in Hemoglobin after 2 Months (g/dL)p-value (vs. Ferrous Sulfate)
This compound8.79 ± 1.3910.08 ± 1.4110.91 ± 1.382.12<0.001[9]
Ferrous Sulfate8.24 ± 0.749.24 ± 0.6410.08 ± 0.741.84-

Data from a prospective randomized study comparing the efficacy of this compound and ferrous sulfate in pregnant women with iron deficiency anemia.[9]

Table 2: Comparative Efficacy of this compound and Ferrous Fumarate in Pregnant Women with Anemia

Treatment GroupElemental Iron Dose (twice daily)Mean Rise in Hemoglobin at 75 days (g/dL)95% Confidence Intervalp-value
This compound (Group A)33 mg1.790.71 to 2.87< 0.05
This compound (Group B)66 mg1.840.82 to 2.86< 0.05
Ferrous Fumarate (Group C)100 mg1.630.38 to 2.88< 0.05

Data from a randomized double-blind study. The study concluded that lower doses of this compound produced comparable results to a higher dose of ferrous fumarate with no adverse effects reported for this compound.[6]

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound.

Protocol 1: In Vitro Iron Uptake Using Caco-2 Cells

Objective: To assess the bioavailability and cellular uptake of iron from this compound using the Caco-2 human colon adenocarcinoma cell line as a model of the intestinal barrier.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Non-essential amino acids

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • This compound

  • Control iron compounds (e.g., Ferrous Sulfate)

  • Ferritin ELISA kit

  • BCA Protein Assay Kit

  • 6-well or 12-well cell culture plates

  • Sterile, deionized water

Methodology:

  • Cell Culture and Differentiation:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed cells onto 6-well or 12-well plates at a density of approximately 5 x 10⁴ cells/cm².

    • Grow the cells for 18-21 days post-confluence to allow for spontaneous differentiation into a polarized monolayer with enterocyte-like characteristics. Change the medium every 2-3 days.

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in sterile, deionized water. The concentration should be determined based on the desired final concentration of elemental iron in the cell culture medium.

    • Prepare stock solutions of control iron compounds (e.g., ferrous sulfate) for comparison.

    • Sterilize the solutions by passing them through a 0.22 µm filter.

  • Iron Uptake Assay:

    • On the day of the experiment, wash the differentiated Caco-2 cell monolayers twice with pre-warmed phosphate-buffered saline (PBS).

    • Prepare the treatment media by diluting the stock solutions of this compound and control compounds into serum-free DMEM to the desired final iron concentrations (e.g., 10, 50, 100 µM).

    • Add the treatment media to the respective wells and incubate for a defined period (e.g., 2, 4, or 24 hours) at 37°C. Include a control group with no added iron.

    • After the incubation period, remove the treatment media and wash the cells three times with ice-cold PBS to remove any unbound iron.

  • Measurement of Iron Uptake (Ferritin Assay):

    • Lyse the cells using a suitable lysis buffer.

    • Determine the total protein content of the cell lysates using a BCA protein assay.

    • Measure the ferritin concentration in the cell lysates using a commercial ELISA kit, following the manufacturer's instructions.

    • Normalize the ferritin concentration to the total protein content (ng ferritin/mg protein). This value serves as an indicator of cellular iron uptake.

  • Data Analysis:

    • Compare the ferritin formation in cells treated with this compound to those treated with the control iron compound and the no-iron control.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of any observed differences.

Protocol 2: In Vivo Treatment of Iron Deficiency Anemia in a Rat Model

Objective: To evaluate the efficacy of this compound in reversing iron deficiency anemia in a diet-induced rat model.

Materials:

  • Male or female Wistar or Sprague-Dawley rats (3-4 weeks old)

  • Iron-deficient diet (typically <10 mg iron/kg)

  • Standard rat chow (control diet)

  • This compound

  • Vehicle for administration (e.g., deionized water)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Automated hematology analyzer

  • Kits for serum iron, total iron-binding capacity (TIBC), and ferritin determination

Methodology:

  • Induction of Iron Deficiency Anemia:

    • Acclimatize the rats for one week on a standard diet.

    • After acclimatization, switch the experimental group to an iron-deficient diet for 4-6 weeks. The control group will continue to receive the standard diet.

    • Monitor the development of anemia by performing weekly or bi-weekly blood draws to measure hemoglobin (Hb) and hematocrit (Hct). Anemia is typically confirmed when Hb levels fall below a predetermined threshold (e.g., <9 g/dL).

  • Treatment Phase:

    • Once anemia is established, divide the anemic rats into treatment groups:

      • Group 1: Anemic control (continues on iron-deficient diet, receives vehicle)

      • Group 2: this compound treatment (receives a specific dose of this compound, e.g., 5, 10, or 20 mg elemental iron/kg body weight, administered daily by oral gavage)

      • Group 3 (Optional): Positive control (receives a standard iron supplement like ferrous sulfate)

    • The non-anemic control group continues on the standard diet and receives the vehicle.

    • The treatment period is typically 2-4 weeks.

  • Monitoring and Sample Collection:

    • Monitor body weight and food intake throughout the study.

    • Collect blood samples at baseline (before treatment), at intermediate time points, and at the end of the study.

    • At the end of the study, euthanize the animals and collect terminal blood samples and tissues (e.g., liver, spleen) for further analysis.

  • Analysis of Hematological and Iron Status Parameters:

    • Analyze whole blood for:

      • Hemoglobin (Hb)

      • Hematocrit (Hct)

      • Red Blood Cell (RBC) count

      • Mean Corpuscular Volume (MCV)

      • Mean Corpuscular Hemoglobin (MCH)

      • Mean Corpuscular Hemoglobin Concentration (MCHC)

    • Analyze serum for:

      • Serum iron

      • Total Iron-Binding Capacity (TIBC)

      • Serum ferritin

    • Calculate Transferrin Saturation (%) = (Serum Iron / TIBC) x 100.

  • Data Analysis:

    • Compare the changes in hematological and iron status parameters between the treatment groups and the anemic control group.

    • Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the treatment effects.

Visualizations

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream SF This compound (NaFeEDTA) Receptor Receptor-mediated Uptake SF->Receptor Absorption Fe_Inhibitors Dietary Inhibitors (Phytates, Tannins) Fe_Inhibitors->SF Fe_EDTA Fe-EDTA Complex Receptor->Fe_EDTA Fe_ion Fe³⁺ Fe_EDTA->Fe_ion EDTA EDTA Fe_EDTA->EDTA Ferritin Ferritin (Iron Storage) Fe_ion->Ferritin Fe_ion2 Fe³⁺ Fe_ion->Fe_ion2 Transport out of cell Transferrin Transferrin (Iron Transport) Fe_ion2->Transferrin

Caption: Mechanism of this compound Absorption.

G cluster_setup Experiment Setup cluster_assay Iron Uptake Assay cluster_analysis Data Analysis Caco2 Caco-2 Cell Culture (18-21 days differentiation) Wash1 Wash Cells (PBS) Caco2->Wash1 Prepare_Sol Prepare this compound and Control Solutions Incubate Incubate with Test Solutions (2-24 hours) Prepare_Sol->Incubate Wash1->Incubate Wash2 Wash Cells (PBS) Incubate->Wash2 Lyse Lyse Cells Wash2->Lyse BCA Protein Assay (BCA) Lyse->BCA ELISA Ferritin Assay (ELISA) Lyse->ELISA Normalize Normalize Ferritin to Protein BCA->Normalize ELISA->Normalize Compare Compare Uptake Normalize->Compare

Caption: In Vitro Iron Uptake Workflow.

G cluster_induction Anemia Induction (4-6 weeks) cluster_treatment Treatment (2-4 weeks) cluster_endpoint Endpoint Analysis Start Acclimatize Rats (1 week) Diet Iron-Deficient Diet Start->Diet Monitor_Anemia Monitor Hb/Hct Diet->Monitor_Anemia Grouping Group Animals Monitor_Anemia->Grouping Treatment Daily Oral Gavage (this compound/Vehicle) Grouping->Treatment Monitor_Treatment Monitor Hematological Parameters Treatment->Monitor_Treatment Euthanize Euthanize and Collect Samples Monitor_Treatment->Euthanize Hematology Final Hematology Euthanize->Hematology Serum_Iron Serum Iron, TIBC, Ferritin Euthanize->Serum_Iron Analyze Statistical Analysis Hematology->Analyze Serum_Iron->Analyze

Caption: In Vivo Anemia Model Workflow.

References

Application Notes and Protocols for Sodium Feredetate Bioavailability Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium feredetate, or sodium iron (III) ethylenediaminetetraacetate, is an iron supplement known for its high bioavailability and improved tolerability compared to other iron salts.[1][2] Its unique chelated structure with ethylenediaminetetraacetic acid (EDTA) protects the iron from forming insoluble compounds with dietary inhibitors like phytates and tannins, ensuring a greater proportion of ingested iron is available for absorption.[1][3] These application notes provide detailed experimental designs and protocols for assessing the bioavailability of this compound, encompassing in vitro, in vivo, and clinical study methodologies.

Mechanism of Action

This compound provides a readily absorbable form of iron. The EDTA chelate stabilizes the iron, keeping it soluble in the gastrointestinal tract.[1] This complex interacts with specific receptors on the surface of intestinal enterocytes, facilitating its uptake.[1] Inside the enterocytes, the iron is released from the EDTA complex and can then be transported into the bloodstream, where it binds to transferrin for delivery to various tissues, including the bone marrow for hemoglobin synthesis.[1] This efficient absorption mechanism contributes to its effectiveness in treating iron-deficiency anemia with fewer gastrointestinal side effects.[1][4]

Signaling Pathway of Iron Absorption

The absorption of iron from this compound involves its transport across the intestinal epithelium. While the specific receptors for the iron-EDTA complex are being fully elucidated, the subsequent intracellular pathways of iron metabolism are well-established. Once iron is released from the EDTA chelate within the enterocyte, it enters the labile iron pool. From here, it can be utilized by the cell, stored in ferritin, or transported out of the cell into the bloodstream via the protein ferroportin. The regulation of iron absorption is tightly controlled by the hepatic peptide hepcidin, which can block ferroportin, thereby reducing iron absorption when body stores are sufficient.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream This compound This compound Iron-EDTA Complex Iron-EDTA Complex This compound->Iron-EDTA Complex Uptake Labile Iron Pool Labile Iron Pool Iron-EDTA Complex->Labile Iron Pool Iron Release Ferritin (Storage) Ferritin (Storage) Labile Iron Pool->Ferritin (Storage) Ferroportin Ferroportin Labile Iron Pool->Ferroportin Transferrin-Bound Iron Transferrin-Bound Iron Ferroportin->Transferrin-Bound Iron Export Hepcidin Hepcidin Hepcidin->Ferroportin Inhibition

Figure 1: Cellular pathway of iron absorption from this compound.

Experimental Protocols

A multi-tiered approach is recommended to comprehensively evaluate the bioavailability of this compound, starting with in vitro models and progressing to in vivo animal studies and ultimately, human clinical trials.

In Vitro Permeability and Bioavailability Assessment

Objective: To assess the intestinal permeability and potential bioavailability of this compound using the Caco-2 cell line, a widely accepted in vitro model of the human intestinal epithelium.[5][6]

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Caco-2 cells on permeable supports B Culture for 21 days to form a differentiated monolayer A->B C Measure TEER to confirm monolayer integrity B->C D Add this compound solution to apical side C->D Monolayer Ready E Incubate for a defined time period (e.g., 2 hours) D->E F Collect samples from basolateral side E->F G Quantify iron concentration in basolateral samples (e.g., ICP-MS) F->G H Calculate Apparent Permeability Coefficient (Papp) G->H

Figure 2: Workflow for Caco-2 cell permeability assay.

Protocol:

  • Cell Culture:

    • Seed Caco-2 cells onto permeable filter supports (e.g., Transwell®) at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells for 21 days in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics) to allow for differentiation and the formation of a confluent monolayer with tight junctions.[7]

    • Change the culture medium every 2-3 days.

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the cell monolayer. TEER values above 250 Ω·cm² are generally considered acceptable.[8]

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the this compound test solution (at a known concentration) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with fresh, pre-warmed HBSS.

    • Also, collect a sample from the apical chamber at the beginning and end of the experiment.

  • Iron Quantification:

    • Determine the iron concentration in the collected samples using a sensitive analytical method such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a colorimetric iron assay kit.[9][10]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of iron appearance in the basolateral chamber.

      • A is the surface area of the filter membrane.

      • C0 is the initial concentration of iron in the apical chamber.

Data Presentation:

CompoundConcentration (µM)Papp (x 10⁻⁶ cm/s)
This compound100Value
Ferrous Sulfate (Control)100Value
Mannitol (Low Permeability Marker)100Value
In Vivo Bioavailability Studies in Animal Models

Objective: To determine the pharmacokinetic profile and bioavailability of this compound in a rodent model. Sprague-Dawley rats or C57BL/6 mice are commonly used for iron absorption studies.[11][12]

Protocol:

  • Animal Model:

    • Use adult male Sprague-Dawley rats (200-250 g).

    • House the animals in standard conditions with a 12-hour light/dark cycle and access to a standard diet and water ad libitum.

    • Induce mild iron deficiency anemia by feeding a low-iron diet for 2 weeks prior to the study to enhance iron absorption.

  • Dosing:

    • Fast the animals overnight before dosing.

    • Administer a single oral dose of this compound (e.g., 10 mg/kg elemental iron) via gavage.

    • A control group should receive an equivalent dose of a reference iron compound (e.g., ferrous sulfate).

    • A separate group should receive an intravenous (IV) dose of this compound (e.g., 1 mg/kg elemental iron) for absolute bioavailability calculation.

  • Sample Collection:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect samples into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Analysis:

    • Separate plasma by centrifugation.

    • Determine the total iron concentration in the plasma samples using ICP-MS or atomic absorption spectroscopy.[13][14]

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) for both oral and IV routes.

    • Calculate the absolute bioavailability (F) using the formula: F (%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100

Data Presentation:

ParameterThis compound (Oral)Ferrous Sulfate (Oral)This compound (IV)
Dose (mg/kg)10101
Cmax (µg/mL)ValueValueValue
Tmax (h)ValueValueValue
AUC₀₋₂₄ (µg·h/mL)ValueValueValue
Absolute Bioavailability (%)ValueN/A100
Clinical Bioavailability Studies in Humans

Objective: To evaluate the efficacy and bioavailability of this compound in human subjects, often in a target population such as pregnant women with iron deficiency anemia.[4][15]

Protocol:

  • Study Design:

    • A randomized, double-blind, controlled clinical trial is the gold standard.

    • Recruit subjects with diagnosed iron deficiency anemia (e.g., hemoglobin < 11 g/dL and serum ferritin < 12 µg/L).[15]

    • Randomly assign subjects to receive either this compound or a standard iron supplement (e.g., ferrous fumarate or ferrous sulfate) for a specified duration (e.g., 60-90 days).[15]

  • Dosing Regimen:

    • Administer the supplements orally at a fixed daily dose of elemental iron (e.g., 60 mg).

    • Advise subjects to take the supplement on an empty stomach to maximize absorption.[16]

  • Efficacy Assessment:

    • Measure hematological parameters at baseline and at regular intervals throughout the study (e.g., day 30, 60, and 90).

    • Primary endpoints typically include the change in hemoglobin and serum ferritin levels.

    • Secondary endpoints can include changes in other iron indices such as serum iron, total iron-binding capacity (TIBC), and transferrin saturation.

  • Safety and Tolerability:

    • Monitor and record any adverse events, particularly gastrointestinal side effects (e.g., nausea, constipation, abdominal pain), through patient diaries or questionnaires.

  • Statistical Analysis:

    • Compare the changes in hematological parameters between the two groups using appropriate statistical tests (e.g., t-tests or ANOVA).

    • Compare the incidence of adverse events between the groups.

Data Presentation:

ParameterBaseline (Mean ± SD)End of Study (Mean ± SD)Change from Baseline (Mean ± SD)p-value
This compound Group
Hemoglobin (g/dL)ValueValueValueValue
Serum Ferritin (µg/L)ValueValueValueValue
Ferrous Sulfate Group
Hemoglobin (g/dL)ValueValueValueValue
Serum Ferritin (µg/L)ValueValueValueValue
Adverse EventThis compound Group (n, %)Ferrous Sulfate Group (n, %)p-value
NauseaValueValueValue
ConstipationValueValueValue
Abdominal PainValueValueValue

Conclusion

The experimental designs outlined in these application notes provide a comprehensive framework for evaluating the bioavailability of this compound. By employing a combination of in vitro, in vivo, and clinical methodologies, researchers can obtain robust data on the absorption, pharmacokinetic profile, and clinical efficacy of this highly bioavailable iron supplement. The use of standardized protocols and clear data presentation will facilitate the comparison of results across different studies and contribute to a deeper understanding of the advantages of this compound in the management of iron deficiency.

References

Application Notes and Protocols for Inducing Experimental Iron Overload with Sodium Feredetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing sodium feredetate (Sodium Iron EDTA) for the induction of experimental iron overload in animal models. This document includes detailed methodologies, quantitative data from relevant studies, and visualizations of experimental workflows and associated signaling pathways.

Introduction

This compound is a stable, water-soluble chelate of ferric iron and ethylenediaminetetraacetic acid (EDTA).[1][2] It is recognized for its high bioavailability, as the EDTA moiety protects the iron from dietary inhibitors, facilitating its absorption in the gastrointestinal tract.[1][2] While commonly used to treat iron deficiency anemia, its properties also make it a candidate for inducing a state of controlled iron overload in experimental settings for studying the pathophysiology of iron toxicity and evaluating novel chelation therapies.

Data Presentation: Quantitative Outcomes of Iron Loading

The following tables summarize key quantitative data from studies investigating the effects of high-dose iron administration in rats. These data provide expected values for key biomarkers of iron status following an iron overload protocol.

Table 1: Acute Toxicity of this compound in Young Rats

This table presents the median lethal dose (LD50) and the impact on liver nonheme iron concentration following acute administration of this compound compared to ferrous sulfate.

Iron CompoundLD50 (g Fe/kg body weight)Liver Nonheme Iron Response
This compound (NaFeEDTA)1.3Increased with dose, but ~50% lower than FeSO₄
Ferrous Sulfate (FeSO₄)1.1Increased with dose

Data from Whittaker, P., et al. (2002).[3]

Table 2: Tissue Iron Accumulation in a Chronic Oral Iron Overload Model (29 Days)

This table shows the nonheme iron concentrations in various tissues of rats fed a high-iron diet (30,000 mg elemental iron/kg diet) for 29 days, demonstrating successful induction of iron overload.

TissueControl Group (µg/g)Iron-Loaded Group (µg/g)
Liver135 ± 153,245 ± 285
Spleen110 ± 122,150 ± 180
Kidney45 ± 5150 ± 20

Data adapted from Yeung, C.K., et al. (2004). The iron-loading diet in this study used elemental iron, providing a benchmark for tissue iron levels in a chronic overload model.[4]

Table 3: Serum Iron Parameters in a Chronic Oral Iron Overload Model

This table details the expected changes in serum iron markers following the induction of iron overload.

ParameterControl GroupIron-Overloaded Group
Serum IronNormal RangeSignificantly Increased
Total Iron Binding Capacity (TIBC)Normal RangeMay be normal or decreased
Transferrin Saturation (%)20-40%>60%
Serum FerritinNormal RangeSignificantly Increased

These are generalized expected outcomes based on the principles of iron overload pathophysiology. Specific values can be found in studies such as Narra, J. (2024), which used an intravenous iron dextran model but demonstrates the typical serological response.[5][6]

Experimental Protocols

The following protocols are designed to induce a state of chronic iron overload in a rat model using oral administration of this compound.

Materials
  • This compound (pharmaceutical grade)

  • Standard laboratory rodent chow

  • Animal balance

  • Gavage needles

  • Distilled water

  • Male Sprague-Dawley or Wistar rats (young adults, e.g., 150-200g)

  • Metabolic cages (for urine and feces collection, optional)

  • Blood collection supplies (e.g., capillary tubes, syringes)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Perfusion solutions (e.g., phosphate-buffered saline, formalin)

Protocol for Induction of Chronic Iron Overload

This protocol is based on the principles of oral iron loading and aims to establish significant tissue iron deposition over a period of several weeks.

  • Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment, with free access to standard chow and water.

  • Group Allocation: Randomly assign animals to a control group and an iron-overload group.

  • Diet Preparation (Option A - Fortified Chow):

    • Prepare a custom diet by incorporating this compound into powdered standard chow to achieve a final elemental iron concentration of 1-2% (w/w). A 2% carbonyl iron diet has been shown to be effective in inducing iron overload.[7]

    • Provide the iron-fortified chow and water ad libitum to the iron-overload group for 4-8 weeks.

    • The control group receives the standard chow without added iron.

  • Oral Gavage Administration (Option B - Daily Dosing):

    • Calculate the daily dose of this compound required. A dose of up to 600 mg/kg/day of other iron compounds has been used in subchronic studies.[2] Given the LD50 of 1.3 g/kg for this compound, a daily dose in the range of 100-300 mg/kg of elemental iron can be considered, but pilot studies are recommended to determine the optimal dose for the desired level of iron overload.

    • Dissolve the calculated amount of this compound in distilled water.

    • Administer the solution daily via oral gavage to the iron-overload group for 4-8 weeks.

    • The control group receives an equivalent volume of distilled water by oral gavage.

  • Monitoring:

    • Record body weight and food consumption weekly.

    • Observe animals daily for any signs of toxicity (e.g., lethargy, rough coat, diarrhea).

    • Collect blood samples at baseline and at predetermined intervals (e.g., every 2 weeks) via tail vein or saphenous vein to monitor serum iron parameters (serum iron, ferritin, transferrin saturation).

  • Terminal Procedure:

    • At the end of the experimental period, fast the animals overnight.

    • Anesthetize the animals.

    • Collect a terminal blood sample via cardiac puncture for final serum analysis.

    • Perfuse the animals with phosphate-buffered saline (PBS) followed by 10% neutral buffered formalin.

    • Harvest organs of interest (liver, spleen, heart, kidney) and weigh them.

    • Fix a portion of each organ in formalin for histological analysis (H&E and Perls' Prussian Blue staining).

    • Store the remaining tissue at -80°C for biochemical analysis (e.g., nonheme iron concentration).

Key Experimental Assays
  • Serum Analysis: Measure serum iron, ferritin, and total iron-binding capacity (TIBC) using commercially available kits. Calculate transferrin saturation as (serum iron / TIBC) x 100.

  • Tissue Nonheme Iron: Quantify iron concentration in liver, spleen, and other tissues using the ferrozine-based colorimetric assay or atomic absorption spectrophotometry.

  • Histopathology: Stain formalin-fixed, paraffin-embedded tissue sections with Hematoxylin and Eosin (H&E) to assess tissue morphology and cellular damage, and with Perls' Prussian Blue to visualize iron deposits.[8]

Visualization of Workflows and Pathways

Experimental Workflow Diagram

G cluster_setup Setup cluster_induction Iron Overload Induction (4-8 weeks) cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis acclimatization Animal Acclimatization (1 week) grouping Group Allocation (Control vs. Iron Overload) acclimatization->grouping admin Daily Oral Administration of this compound grouping->admin monitoring_weekly Weekly: Body Weight Food Intake admin->monitoring_weekly monitoring_biweekly Bi-weekly: Blood Sampling (Serum Iron, Ferritin) admin->monitoring_biweekly terminal_blood Terminal Blood Collection (Cardiac Puncture) admin->terminal_blood tissue_harvest Tissue Harvesting (Liver, Spleen, Heart) admin->tissue_harvest analysis Biochemical & Histological Analysis terminal_blood->analysis tissue_harvest->analysis

Caption: Workflow for inducing and analyzing experimental iron overload.

Signaling Pathway of Iron-Induced Oxidative Stress

G fe_overload This compound-Induced Iron Overload ntbi Increased Non-Transferrin Bound Iron (NTBI) fe_overload->ntbi fenton Fenton Reaction Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ ntbi->fenton ros Increased Reactive Oxygen Species (ROS) fenton->ros lipid_perox Lipid Peroxidation ros->lipid_perox protein_ox Protein Oxidation ros->protein_ox dna_damage DNA Damage ros->dna_damage cell_damage Cellular Damage & Organ Dysfunction lipid_perox->cell_damage protein_ox->cell_damage dna_damage->cell_damage

References

Troubleshooting & Optimization

"common issues with sodium feredetate solubility"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sodium feredetate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this compound, with a specific focus on solubility.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is generally characterized as being soluble in water.[1][2][3] It is practically insoluble in dehydrated alcohol and ether.[4] Some technical sources also report solubility in Dimethyl Sulfoxide (DMSO).[5]

Q2: What is the expected pH of a this compound solution?

A2: A 1% weight by volume (w/v) aqueous solution of this compound typically has a pH ranging from 4.0 to 6.5.[2][4][6] Some sources may specify slightly different ranges, such as 3.5 to 6.5.[1]

Q3: Is this compound hygroscopic?

A3: Yes, this compound is a hygroscopic, yellow or yellowish-brown crystalline powder.[4][6][7] This property requires storage in airtight containers to prevent moisture absorption, which can affect powder handling and weighing accuracy.[4]

Q4: How does the chelated structure of this compound affect its solubility and stability in formulations?

A4: this compound is a chelate of iron with ethylenediaminetetraacetate (EDTA).[8] This structure stabilizes the iron in a soluble form, making it less likely to precipitate in the gut.[8] The EDTA chelate also protects the iron from forming insoluble compounds with dietary inhibitors like phytates and tannins, which enhances its bioavailability compared to other iron salts like ferrous sulfate.[8][9]

Troubleshooting Guide

Q5: I am observing precipitation after dissolving this compound in my aqueous buffer. What are the possible causes?

A5: Precipitation can occur due to several factors, primarily related to pH and interactions with other components.

  • pH Shift: The stability of the this compound complex is pH-dependent. If the pH of your final solution is outside the optimal range (typically 4.0-6.5), the complex may begin to dissociate, leading to the precipitation of iron hydroxides or other insoluble iron salts.

  • Incompatible Excipients: While the EDTA chelate is robust, strong oxidizing agents are known to be incompatible.[1] Additionally, high concentrations of certain salts or other formulation components could potentially disrupt the complex or lead to "salting out."

  • Contamination: Ensure all glassware is clean and that the water used is of high purity (e.g., deionized or distilled). Contaminants could introduce ions that interact with the complex.

G start Precipitation Observed in Solution check_ph Check Solution pH start->check_ph ph_in_range Is pH within 4.0 - 6.5 range? check_ph->ph_in_range check_excipients Review Formulation for Incompatible Excipients (e.g., Strong Oxidizers) ph_in_range->check_excipients Yes adjust_ph Adjust pH to Optimal Range (4.0 - 6.5) using Dilute Acid/Base ph_in_range->adjust_ph No excipients_present Incompatible Excipient Present? check_excipients->excipients_present check_purity Verify Purity of Solvent and Reagents excipients_present->check_purity No reformulate Reformulate to Remove or Replace Incompatible Excipient excipients_present->reformulate Yes use_high_purity Use High-Purity Reagents and Solvents check_purity->use_high_purity end_ok Solution Should be Stable adjust_ph->end_ok reformulate->end_ok use_high_purity->end_ok

Caption: Troubleshooting workflow for this compound precipitation.

Q6: The dissolution rate of my this compound tablet formulation is slower than expected. How can I troubleshoot this?

A6: Slow dissolution of a formulated product, despite the active ingredient being water-soluble, typically points to formulation or manufacturing variables.

  • Binder/Excipient Effects: Hydrophobic lubricants or high concentrations of certain binders can impede water penetration and tablet disintegration, slowing the release of this compound.

  • Particle Size: The particle size of the this compound raw material can influence its dissolution rate. Ensure you are using a consistent and appropriate particle size grade for your formulation.

  • Hardness/Compaction Force: Overly compressed tablets may have reduced porosity, which slows down the ingress of the dissolution medium and subsequent drug release.

  • Dissolution Medium: While this compound is water-soluble, certain formulations may benefit from a buffered medium that maintains a pH between 4.0 and 6.5 to ensure optimal solubility throughout the test. The use of surfactants is a common strategy for poorly soluble drugs, but for a soluble compound like this compound, their effect would be more related to improving the wettability of the overall formulation.[10]

Q7: I'm having difficulty achieving a consistent weight when handling this compound powder. Why might this be happening?

A7: The hygroscopic nature of this compound is the most likely cause.[4] The powder readily absorbs moisture from the atmosphere, leading to weight gain. To ensure accuracy, always handle the powder in a controlled environment (e.g., a glove box with low humidity) or work quickly. Store the compound in a desiccator with a suitable drying agent and ensure the container is tightly sealed immediately after use.

Data Presentation

Table 1: Physicochemical and Solubility Properties of this compound

PropertyValue / DescriptionReference(s)
Appearance Yellow or yellowish-brown crystalline powder[1][4][6]
Solubility in Water Soluble / Freely Soluble (>100 g/L at 20°C)[1][4][11]
Solubility in Other Solvents Practically insoluble in alcohol and ether; Soluble in DMSO[4][5]
pH (1% w/v solution) 4.0 - 6.5[2][4][6]
Hygroscopicity Hygroscopic[4][6]
Incompatibilities Strong oxidizing agents[1]

Table 2: Factors Influencing this compound Aqueous Solubility & Stability

FactorEffect on Solubility / StabilityTroubleshooting Considerations
pH Stable and soluble in the 4.0-6.5 range. Deviations can lead to dissociation and precipitation.Maintain pH within the optimal range in formulations and dissolution media.
Temperature Increased temperature generally increases the rate of dissolution.Heating to 120°C can remove water of crystallization.[12]
Dietary Inhibitors (in vivo) EDTA chelate protects iron from precipitation by phytates and tannins.A key advantage over simpler iron salts.[8][9]
Moisture High. The compound is hygroscopic and will absorb atmospheric water.Store in airtight containers in a desiccator. Handle in a low-humidity environment.[4]

Experimental Protocols

Protocol 1: Standard Method for Determining Aqueous Solubility

Objective: To determine the equilibrium solubility of this compound in water at a specified temperature.

Methodology:

  • Preparation: Add an excess amount of this compound powder to a known volume of purified water (e.g., 10 mL) in a sealed glass vial.

  • Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved solids. This step is critical to prevent artificially high results.

  • Analysis: Dilute the clear filtrate with an appropriate solvent (e.g., water or dilute acid). Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility in mg/mL or mol/L.

Protocol 2: Assessing the Effect of pH on this compound Solubility

Objective: To evaluate the solubility and stability of this compound across a range of pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 2, 4, 6, 7, 8).

  • Solubility Determination: Perform the equilibrium solubility experiment as described in Protocol 1, but use the different pH buffers as the solvent in separate vials.

  • Visual Inspection: In parallel, prepare a series of solutions at a fixed, sub-saturated concentration (e.g., 10 mg/mL) in each buffer.

  • Stability Monitoring: Visually inspect these solutions for any signs of precipitation or color change immediately after preparation and at set time points (e.g., 1, 4, 8, 24 hours).

  • Data Analysis: Plot the measured equilibrium solubility against the buffer pH. Document the time-to-precipitation for the fixed-concentration solutions at each pH level. This will define the optimal pH range for maintaining solubility.

G cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_result Result prep1 Add excess Sodium Feredetate to solvent prep2 Place in shaker bath at constant temperature prep1->prep2 sample1 Agitate for 24-48h to reach equilibrium prep2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.45µm syringe filter sample2->sample3 sample4 Dilute and analyze (e.g., HPLC, UV-Vis) sample3->sample4 result Calculate Equilibrium Solubility (mg/mL) sample4->result

Caption: Experimental workflow for determining equilibrium solubility.

References

"preventing precipitation of sodium feredetate in solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of sodium feredetate in solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation?

This compound, also known as sodium iron(III) EDTA, is a chelated iron complex. In this complex, the iron ion is "sequestered" by ethylenediaminetetraacetic acid (EDTA), which generally keeps it soluble and less reactive.[1][2] However, its stability in solution is highly dependent on pH. Deviations from the optimal pH range can lead to the dissociation of the iron from the EDTA chelate, resulting in the precipitation of insoluble iron hydroxides.

Q2: What is the optimal pH range to maintain the stability of this compound solutions?

The optimal pH range for maintaining the stability of this compound in aqueous solutions is between 4.0 and 7.0. A 1% w/v solution of this compound typically has a pH between 4.0 and 6.5.[3] Maintaining the pH within this range is crucial to prevent the hydrolysis of ferric ions and subsequent precipitation.

Q3: What are the common causes of precipitation in my this compound solution?

The most common cause of precipitation is an inappropriate pH. If the pH of the solution is too high (alkaline), ferric ions can precipitate as ferric hydroxide. Other causes can include interactions with other components in the formulation, the use of incompatible excipients, or exposure to high temperatures that may accelerate degradation reactions.

Q4: How can I adjust the pH of my this compound solution?

Citric acid and sodium citrate are commonly used as a buffering system in oral iron solutions to maintain the desired pH.[4] For laboratory-scale preparations, a dilute solution of sodium bicarbonate can be carefully added to raise the pH if it is too acidic. Conversely, a dilute solution of a suitable acid, such as citric acid, can be used to lower the pH. It is crucial to monitor the pH continuously during adjustment using a calibrated pH meter.

Q5: Are there any excipients I should avoid when formulating a this compound solution?

Avoid excipients that can disrupt the iron-EDTA complex or significantly alter the pH of the solution. Substances that can interact with iron ions, such as phosphates and tannins, should be used with caution. It is also advisable to avoid co-administration with milk, tea, or coffee, as these can reduce iron absorption.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Cloudiness or precipitation observed immediately after preparation. Incorrect pH of the final solution.Measure the pH of the solution. Adjust to within the 4.0 - 7.0 range using a suitable acidic or basic solution (e.g., dilute citric acid or sodium bicarbonate solution).
Precipitation occurs during storage. pH shift over time due to interaction with storage container or atmospheric CO2.Ensure the solution is stored in a well-sealed, inert container. Consider incorporating a buffering agent, such as a citrate buffer, into the formulation to stabilize the pH.
Solution color changes significantly. Degradation of this compound or interaction with other components.Review the composition of your solution for any incompatible ingredients. Protect the solution from light and store at the recommended temperature.
Inconsistent results in experiments. Incomplete dissolution or presence of micro-precipitates.Filter the solution through a 0.45 µm filter before use. Ensure all components are fully dissolved during preparation.

Data Presentation

Table 1: Aqueous Solubility of this compound at Various Temperatures

Temperature (°C)Solubility ( g/100 mL)
209.0[5]
3012.0[5]
7030.0[5]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Oral Solution

This protocol is based on the components found in commercially available oral iron solutions.

Materials:

  • This compound (trihydrate)

  • Sorbitol solution (70%)

  • Glycerol

  • Citric Acid Monohydrate

  • Sodium Citrate

  • Purified Water

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

Procedure:

  • Prepare the Buffer Solution:

    • In a beaker, dissolve a calculated amount of citric acid and sodium citrate in a portion of the purified water to create a buffer solution with a target pH between 4.5 and 5.5.

  • Dissolve Excipients:

    • In a separate larger beaker, add the sorbitol solution and glycerol.

    • Add the prepared buffer solution and the remaining purified water while stirring.

  • Incorporate this compound:

    • Slowly add the accurately weighed this compound powder to the solution while continuously stirring until it is completely dissolved.

  • Final pH Adjustment:

    • Measure the pH of the final solution. If necessary, adjust the pH to be within the 4.0 - 6.5 range using a small amount of dilute citric acid or sodium citrate solution.

  • Final Volume and Filtration:

    • Transfer the solution to a volumetric flask and add purified water to the final volume.

    • For a clear solution, filter through a suitable filter (e.g., 0.45 µm) to remove any undissolved particles.

Protocol 2: Visual Inspection for Precipitation

This protocol is a simplified method adapted from USP guidelines for visual inspection of solutions.

Materials:

  • Clear glass container with the this compound solution

  • A well-lit inspection station with a black and a white background

  • Light source providing 2000-3750 lux

Procedure:

  • Gently swirl the container to ensure any settled particles are suspended. Avoid introducing air bubbles.

  • Hold the container against the white background and inspect for any dark particles or colored precipitates.

  • Hold the container against the black background and inspect for any light-colored or reflective particles.

  • Observe the solution for any haziness or cloudiness that would indicate the presence of fine precipitates.

  • The inspection should be performed for at least 5 seconds against each background.

Protocol 3: Instrumental Detection of Precipitation (Turbidimetry)

This protocol provides a general method for quantifying the turbidity of a solution, which is an indicator of precipitation.

Materials:

  • Turbidimeter or a spectrophotometer capable of measuring at a wavelength of 420 nm.

  • Cuvettes

  • This compound solution samples

  • Purified water (as a blank)

Procedure:

  • Instrument Calibration: Calibrate the turbidimeter or spectrophotometer according to the manufacturer's instructions.

  • Sample Preparation: Ensure the sample is well-mixed by gentle inversion of the container.

  • Blank Measurement: Fill a clean cuvette with purified water and measure the turbidity or absorbance. This will serve as your blank or zero point.

  • Sample Measurement:

    • Rinse a clean cuvette with the this compound solution.

    • Fill the cuvette with the solution.

    • Wipe the outside of the cuvette to remove any fingerprints or smudges.

    • Place the cuvette in the instrument and record the turbidity reading in Nephelometric Turbidity Units (NTU) or the absorbance at 420 nm.

  • Interpretation: An increase in turbidity or absorbance over time or in comparison to a clear standard indicates the formation of a precipitate.

Visualizations

experimental_workflow cluster_prep Solution Preparation prep_start Start dissolve_buffer Dissolve Buffer Components (Citric Acid, Sodium Citrate) in Purified Water prep_start->dissolve_buffer dissolve_excipients Add and Dissolve Sorbitol and Glycerol dissolve_buffer->dissolve_excipients add_nafed Slowly Add and Dissolve This compound dissolve_excipients->add_nafed check_ph Measure pH add_nafed->check_ph adjust_ph Adjust pH to 4.0-6.5 check_ph->adjust_ph pH out of range final_vol Adjust to Final Volume check_ph->final_vol pH in range adjust_ph->check_ph filter Filter Solution (0.45 µm) final_vol->filter prep_end Stable Solution filter->prep_end

Caption: Experimental workflow for preparing a stable this compound solution.

troubleshooting_logic start Precipitation Observed check_ph Is the pH between 4.0 and 7.0? start->check_ph adjust_ph Adjust pH using dilute citric acid or sodium bicarbonate check_ph->adjust_ph No check_excipients Are there any incompatible excipients in the formulation? check_ph->check_excipients Yes adjust_ph->start reformulate Reformulate with compatible excipients check_excipients->reformulate Yes check_storage Are storage conditions (temperature, light exposure) appropriate? check_excipients->check_storage No reformulate->start adjust_storage Store in a cool, dark place in a sealed, inert container check_storage->adjust_storage No consult Consult further literature or technical support check_storage->consult Yes adjust_storage->start

Caption: Troubleshooting logic for addressing this compound precipitation.

References

Technical Support Center: Optimizing Sodium Feredetate Concentration in Cell Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing sodium feredetate concentration in cell media.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound, also known as sodium iron(III) ethylenediaminetetraacetate, is a stable, water-soluble iron chelate.[1][2] In cell culture, it serves as a bioavailable source of iron, an essential micronutrient for cellular processes such as DNA synthesis, energy metabolism, and oxygen transport.[3][4] Its chelated form helps prevent the precipitation of iron in the culture medium and can mitigate iron-induced oxidative stress compared to free iron salts.[5][6]

Q2: What is a typical starting concentration range for this compound in cell culture?

While the optimal concentration is cell-type dependent, a general starting range for iron supplementation in cell culture is between 1 and 100 µM.[7][8] For initial optimization experiments with this compound, it is recommended to test a broad range of concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, and 200 µM) to determine the specific needs and tolerance of your cell line.

Q3: How do I prepare a stock solution of this compound?

This compound is soluble in water.[9] To prepare a stock solution, dissolve this compound powder in sterile, tissue culture-grade water to a desired concentration (e.g., 10 mM). To minimize precipitation, especially in phosphate-buffered solutions, consider preparing a more concentrated stock in a slightly acidic solution (e.g., 0.1 M HCl) and then diluting it into the culture medium.[7] Filter-sterilize the final stock solution before use. For detailed instructions, refer to the Experimental Protocols section.

Q4: What are the potential signs of this compound toxicity in my cell culture?

Iron, even in a chelated form, can be toxic at high concentrations, primarily through the generation of reactive oxygen species (ROS) via the Fenton reaction, leading to oxidative stress.[5][10] Signs of toxicity may include:

  • Reduced cell viability and proliferation.[10]

  • Changes in cell morphology (e.g., rounding, detachment).[10]

  • Increased signs of apoptosis or necrosis.[10]

  • Precipitation in the cell culture medium.[6]

Q5: What are some alternatives to this compound for iron supplementation in cell culture?

Several other iron sources can be used in cell culture, each with its own advantages and disadvantages. Common alternatives include:

  • Ferrous sulfate (FeSO₄): A common and inexpensive iron salt, but it is more prone to precipitation and can induce higher levels of oxidative stress.[2]

  • Ferric nitrate (Fe(NO₃)₃): Another iron salt used in some media formulations.[5]

  • Iron citrate: A chelated form of iron that can be less toxic than free iron salts.[11]

  • Transferrin-bound iron: The physiological method of iron delivery to cells, often used in serum-free media formulations.[5]

Section 2: Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound in cell culture experiments.

Issue 1: Precipitation or Cloudiness in the Cell Culture Medium

  • Possible Causes:

    • High Concentration: Exceeding the solubility limit of this compound or other media components.

    • pH Imbalance: The pH of the medium can affect the solubility of iron compounds.

    • Interaction with Other Media Components: Phosphate ions in the medium can react with iron to form insoluble precipitates.[6]

    • Improper Preparation: Incorrect order of adding components when preparing media from powder.[6]

  • Troubleshooting Workflow:

A Precipitate Observed in Media B Check Final Concentration of this compound A->B C Is Concentration Too High? B->C D Reduce Concentration C->D Yes E Review Media Preparation Protocol C->E No L Problem Resolved D->L F Was the order of component addition correct? E->F G Prepare Fresh Media Following Protocol F->G No H Check pH of the Media F->H Yes G->L I Is pH within Optimal Range? H->I K Consider Using a Different Iron Chelate I->K No I->L Yes J Adjust pH J->L K->L

Caption: Troubleshooting workflow for media precipitation.

Issue 2: Poor Cell Growth or Viability After Supplementation

  • Possible Causes:

    • Iron Toxicity: The concentration of this compound is too high for the specific cell line, leading to oxidative stress and cell death.[10]

    • Suboptimal Concentration: The concentration is too low to meet the metabolic needs of the cells.

    • Incorrect Form of Iron: While this compound provides ferric iron (Fe³⁺), some cells may have a preference for ferrous iron (Fe²⁺).[7]

  • Troubleshooting Workflow:

A Poor Cell Growth/Viability B Perform a Dose-Response Experiment A->B C Test a Range of this compound Concentrations B->C D Determine Optimal Concentration Range C->D E Assess for Oxidative Stress (ROS Assay) D->E F Is ROS elevated at higher concentrations? E->F G Reduce this compound Concentration F->G Yes I Consider Alternative Iron Source F->I No H Consider Adding an Antioxidant (e.g., N-acetylcysteine) G->H J Problem Resolved H->J I->J

Caption: Troubleshooting workflow for poor cell growth.

Section 3: Data Presentation

Comparative Cytotoxicity of Iron Chelators in Cancer Cell Lines

Iron ChelatorCell LineCell TypeIC50 (µM)Exposure Time (h)
Deferoxamine (DFO)MG-63Osteosarcoma~5024
Deferasirox (DFX)MG-63Osteosarcoma~2024
VLX600A549Lung Carcinoma0.5172
VLX600HCT116Colorectal Carcinoma0.03972
VLX600U2OSOsteosarcoma0.1472

Data compiled from various sources.[5][12]

Section 4: Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

  • Materials:

    • This compound powder

    • Sterile, tissue culture-grade water or 0.1 M HCl (for enhanced stability)

    • Sterile 15 mL or 50 mL conical tube

    • 0.22 µm sterile filter

  • Procedure:

    • Weigh out the appropriate amount of this compound powder to prepare a 10 mM solution. (Molecular Weight of this compound: 367.05 g/mol )

    • In a sterile conical tube, add the desired volume of sterile water or 0.1 M HCl.

    • Gradually add the this compound powder to the solvent while vortexing to ensure complete dissolution.

    • Once fully dissolved, filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Determining Optimal this compound Concentration using an MTT Assay

This protocol outlines a method to determine the optimal, non-toxic concentration of this compound for a specific cell line.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution (e.g., 10 mM)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a specialized reagent)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0, 1, 10, 25, 50, 100, 200 µM). Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

    • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for a desired period (e.g., 24, 48, or 72 hours).

    • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the cell viability against the this compound concentration to determine the optimal non-toxic range and the IC50 value (the concentration that inhibits 50% of cell viability).

Section 5: Signaling Pathways and Visualizations

Iron-Induced Apoptosis Signaling Pathway

High concentrations of intracellular iron can lead to the generation of reactive oxygen species (ROS), which can induce apoptosis through various signaling pathways. One such pathway involves the activation of the MAPK signaling cascade.

Fe High Intracellular Iron (this compound) ROS Increased ROS (Reactive Oxygen Species) Fe->ROS MAPK MAPK Activation (JNK, p38, ERK) ROS->MAPK Bax Bax Activation MAPK->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Iron-induced apoptosis via the MAPK pathway.[12]

Cellular Uptake and Metabolism of this compound

The following diagram illustrates the proposed cellular uptake and subsequent metabolism of this compound.

SF_ext This compound (Extracellular) Receptor Cell Surface Receptor SF_ext->Receptor Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Dissociation Dissociation of Fe(III) from EDTA Endosome->Dissociation Fe_cytosol Fe(III) in Cytosol Dissociation->Fe_cytosol Reduction Reduction to Fe(II) Fe_cytosol->Reduction LIP Labile Iron Pool (Fe(II)) Reduction->LIP Ferritin Ferritin (Iron Storage) LIP->Ferritin Mitochondria Mitochondria (Heme Synthesis, Fe-S Clusters) LIP->Mitochondria Functional Functional Proteins Mitochondria->Functional

Caption: Cellular uptake of this compound.

References

"troubleshooting guide for sodium feredetate experiments"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium feredetate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Formulation & Stability

Question: My this compound solution appears cloudy or has formed a precipitate. What could be the cause and how can I fix it?

Answer: This issue is often related to pH or the presence of incompatible excipients. This compound is a chelate, and its stability can be influenced by the formulation's microenvironment.[1]

  • pH Imbalance: this compound solutions should have a pH between 4.0 and 6.5.[2] Outside this range, the iron chelate may dissociate, leading to the precipitation of iron hydroxides.

    • Troubleshooting Step: Measure the pH of your solution. If it's outside the recommended range, adjust it using appropriate buffers.

  • Incompatible Excipients: Certain excipients can interfere with the stability of the chelate.

    • Troubleshooting Step: Review your formulation components. High concentrations of calcium salts or other divalent cations might compete with iron for EDTA binding. Consider reformulating with alternative excipients.

  • Concentration Issues: Exceeding the solubility limit of this compound in your chosen solvent system can also lead to precipitation.

    • Troubleshooting Step: Verify the solubility of this compound in your specific solvent. You may need to adjust the concentration or modify the solvent system.

Question: I am observing a color change in my this compound formulation over time. What does this indicate?

Answer: this compound is a yellow or yellowish-brown crystalline powder.[2] A significant color change could indicate degradation or contamination.

  • Oxidation: Exposure to strong oxidizing agents can lead to changes in the iron's oxidation state and affect the complex.[3]

    • Troubleshooting Step: Ensure your storage conditions are appropriate and that the formulation is protected from incompatible chemicals.

  • Contamination: The presence of impurities can also lead to color changes.

    • Troubleshooting Step: Review your handling procedures to minimize the risk of contamination. It may be necessary to perform purity tests on your starting material.

Analytical & Quality Control

Question: I am getting inconsistent results in my HPLC assay for this compound. What are the common causes?

Answer: Inconsistent HPLC results can stem from various factors related to sample preparation, the mobile phase, the column, or the instrument itself.

  • Sample Preparation: Incomplete dissolution or the presence of particulates can affect the accuracy of your results.

    • Troubleshooting Step: Ensure complete dissolution of your sample in a suitable solvent. Filter your samples before injection to remove any particulate matter.

  • Mobile Phase: An improperly prepared or degraded mobile phase is a common source of variability.

    • Troubleshooting Step: Prepare fresh mobile phase daily. Ensure the pH is correct and consistent. Degas the mobile phase to prevent air bubbles in the system.

  • Column Issues: Column degradation or contamination can lead to poor peak shape and inconsistent retention times.

    • Troubleshooting Step: Use a guard column to protect your analytical column. If you suspect contamination, flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.

Question: My test for free iron in the this compound sample is showing higher than expected levels. What could be the reason?

Answer: High levels of free iron indicate a potential issue with the integrity of the this compound chelate. The British Pharmacopoeia specifies a limit of not more than 500 ppm for free iron.[2]

  • Degradation of the Chelate: As mentioned earlier, factors like improper pH can cause the release of free iron.

    • Troubleshooting Step: Re-evaluate your formulation's pH and storage conditions.

  • Poor Quality Starting Material: The raw material itself may not meet the required purity specifications.

    • Troubleshooting Step: Always source your this compound from a reputable supplier and ensure it comes with a certificate of analysis. Perform identity and purity tests on the raw material before use.

In Vitro & Bioavailability Studies

Question: I am seeing low iron uptake in my Caco-2 cell bioavailability assay. What are some potential reasons?

Answer: Low iron uptake in Caco-2 cell models can be due to experimental conditions or the formulation itself.[4][5]

  • Cell Culture Conditions: The health and differentiation status of your Caco-2 cells are critical for reliable results.

    • Troubleshooting Step: Ensure your cells are properly differentiated and form a confluent monolayer. Verify the integrity of the monolayer using methods like transepithelial electrical resistance (TEER) measurements.[6]

  • Presence of Inhibitors: Components in your formulation or digest medium could be inhibiting iron absorption.

    • Troubleshooting Step: Be aware of known inhibitors of iron absorption like phytates and certain polyphenols.[1] Your experimental design should account for or minimize these effects.

  • Inadequate Digestion: If you are using an in vitro digestion model prior to the Caco-2 cell assay, incomplete digestion can affect the availability of iron for uptake.

    • Troubleshooting Step: Validate your in vitro digestion protocol to ensure it effectively mimics physiological conditions.

Data Presentation

Table 1: Comparison of Efficacy between this compound and Ferrous Fumarate in Anemia in Pregnancy

ParameterThis compound (33 mg elemental Fe, twice daily)This compound (66 mg elemental Fe, twice daily)Ferrous Fumarate (100 mg elemental Fe, twice daily)
Mean Rise in Hemoglobin (g/dl) after 75 days 1.79[7]1.84[7]1.63[7]
Common Side Effects Minimal to none reported[8]Minimal to none reported[8]Gastrointestinal issues (e.g., constipation, nausea)[8]

Table 2: Quality Control Specifications for this compound (BP Grade)

TestSpecification
Assay 98.0% to 102.0% of C10H12O8N2FeNa (dried substance)[2]
Acidity (pH of a 1% w/v solution) 4.0 to 6.5[2]
Free Iron Not more than 500 ppm[2]
Free Sodium EDTA Not more than 1%[2]
Loss on Drying 4.0% to 13.5%[2]

Experimental Protocols

Assay of this compound (Titrimetric Method)

This protocol is based on the British Pharmacopoeia (BP) monograph for this compound.[2]

Principle: This is an iodometric titration. The ferric iron (Fe³⁺) in this compound oxidizes iodide ions (I⁻) to iodine (I₂). The liberated iodine is then titrated with a standard solution of sodium thiosulphate (Na₂S₂O₃).

Reagents:

  • This compound sample

  • Deionized water

  • Hydrochloric acid (HCl)

  • Potassium iodide (KI)

  • 0.1M Sodium thiosulphate (Na₂S₂O₃) solution (standardized)

  • Starch mucilage indicator

Procedure:

  • Accurately weigh approximately 1 g of the this compound sample and dissolve it in 40 ml of deionized water in an iodine flask.

  • Add 20 ml of hydrochloric acid and 3 g of potassium iodide to the flask.

  • Stopper the flask and allow the reaction to proceed in the dark for 5 minutes.

  • Titrate the liberated iodine with 0.1M sodium thiosulphate solution.

  • As the endpoint approaches (the solution turns a pale straw color), add a few drops of starch mucilage indicator. The solution will turn a deep blue-black color.

  • Continue the titration dropwise until the blue color disappears. This is the endpoint.

  • Perform a blank titration using the same procedure but without the this compound sample.

  • The difference between the sample titration and the blank titration volumes represents the amount of sodium thiosulphate required to react with the liberated iodine.

Calculation: Each ml of 0.1M sodium thiosulphate is equivalent to 36.71 mg of C₁₀H₁₂FeN₂NaO₈.[2]

In Vitro Iron Bioavailability using Caco-2 Cells

This is a general protocol for assessing iron bioavailability. Specific conditions may need to be optimized for your laboratory.[4][5]

Principle: Differentiated Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer that mimics the absorptive enterocytes of the small intestine. The amount of iron taken up by these cells from a test substance is a measure of its bioavailability. Iron uptake can be quantified by measuring the formation of ferritin, an intracellular iron storage protein, using an ELISA.[5]

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell inserts

  • In vitro digestion enzymes (e.g., pepsin, pancreatin, bile extract)

  • This compound formulation

  • Cell lysis buffer

  • Ferritin ELISA kit

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture them for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

  • In Vitro Digestion (Optional but Recommended): Subject the this compound formulation to a simulated gastric and intestinal digestion to mimic physiological conditions.

  • Iron Exposure: Apply the digested sample to the apical side of the Caco-2 cell monolayer and incubate for a defined period (e.g., 2-24 hours).

  • Cell Lysis: After incubation, wash the cell monolayer to remove any unabsorbed iron. Lyse the cells to release the intracellular components, including ferritin.

  • Ferritin Measurement: Quantify the ferritin concentration in the cell lysate using a commercial ELISA kit.

  • Protein Quantification: Measure the total protein content in the cell lysate to normalize the ferritin values.

  • Data Analysis: Express iron bioavailability as ng of ferritin per mg of cell protein. Compare the results to appropriate controls.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_bioavailability In Vitro Bioavailability start Start: this compound Sample dissolve Dissolve in appropriate solvent start->dissolve ph_adjust Adjust pH (4.0-6.5) dissolve->ph_adjust filter Filter sample ph_adjust->filter hplc HPLC Assay for Purity filter->hplc Quantitative Analysis titration Titration for Iron Content filter->titration Quantitative Analysis free_iron Spectrophotometry for Free Iron filter->free_iron Impurity Testing digestion In Vitro Digestion filter->digestion Bioavailability Study caco2 Caco-2 Cell Culture exposure Expose Cells to Sample caco2->exposure digestion->caco2 ferritin Ferritin ELISA exposure->ferritin

Caption: Experimental workflow for this compound analysis.

signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream nafeedta This compound (Fe³⁺-EDTA) dmt1 DMT1 nafeedta->dmt1 Uptake fe2 Fe²⁺ dmt1->fe2 Release of Fe²⁺ ferritin Ferritin (Storage) fe2->ferritin ferroportin Ferroportin fe2->ferroportin Export transferrin Transferrin-Fe³⁺ ferroportin->transferrin Oxidation & Binding

Caption: Cellular uptake pathway of iron from this compound.

References

Technical Support Center: In Vitro Stability of Sodium Feredetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of pH on the in vitro stability of sodium feredetate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for maintaining the in vitro stability of this compound solutions?

A1: this compound (Fe-EDTA) is most stable in acidic to neutral solutions. The Fe³⁺-EDTA complex is the predominant and most stable species within a pH range of 2.0 to 7.0.

Q2: What happens to this compound at a high pH?

A2: In alkaline conditions, typically above pH 8.0, the stability of this compound significantly decreases.[1] The ferric iron (Fe³⁺) in the complex undergoes hydrolysis, reacting with hydroxide ions (OH⁻) to form insoluble ferric hydroxide (Fe(OH)₃).[1] This precipitation leads to the breakdown of the chelate and a reduction in the concentration of soluble, intact this compound.[1]

Q3: How does a low pH affect the stability of this compound?

A3: In strongly acidic conditions (pH below 4-5), the ethylenediaminetetraacetic acid (EDTA) ligand can become protonated. This protonation of the carboxyl groups weakens the coordination bonds with the ferric iron, leading to the dissociation of the complex and the release of free Fe³⁺ ions.[1]

Q4: Is there a critical pH point where the stability of this compound rapidly declines?

A4: Yes, a significant decrease in stability is observed as the pH becomes alkaline. Research has shown that the conditional dissociation constant for Fe-EDTA chelates can increase by as much as 600-fold between pH 7.7 and 9.0.[2] This indicates a substantial and rapid destabilization of the complex in this pH range.

Q5: How can I monitor the stability of my this compound solution during an experiment?

A5: The stability of a this compound solution can be monitored by measuring the concentration of the intact chelate or the amount of free ferric iron that has dissociated. Common analytical techniques for this include High-Performance Liquid Chromatography (HPLC) and UV-Vis spectrophotometry.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitate formation in the this compound solution. The pH of the solution is likely too high (alkaline), causing the formation of ferric hydroxide.Adjust the pH of your solution to the neutral or slightly acidic range (pH 4.0-6.5). Use a suitable buffer to maintain the desired pH throughout your experiment.
Loss of efficacy or unexpected results in iron-dependent assays. The this compound complex may have dissociated due to either a very low or high pH, altering the concentration of available iron.Verify and buffer the pH of your experimental medium to ensure it is within the stable range for this compound. Re-evaluate the concentration of intact this compound in your stock solution.
Inconsistent results between experimental batches. The pH of the prepared solutions may vary between batches, leading to differences in the stability of this compound.Standardize the pH of all solutions and buffers used in your experiments. Always measure and record the final pH of your this compound solutions.

Data Presentation

Table 1: pH-Dependent Stability of this compound

pHStabilityPredominant SpeciesPrimary Degradation Pathway
< 4.0 DecreasedFe³⁺ + Protonated EDTADissociation due to protonation of the EDTA ligand.
4.0 - 6.5 High[Fe(EDTA)]⁻Minimal degradation.
6.5 - 8.0 Moderate[Fe(EDTA)]⁻Beginning of hydrolysis to form mixed hydroxy-EDTA complexes.
> 8.0 LowFe(OH)₃ (precipitate) + [EDTA]⁴⁻Hydrolysis of Fe³⁺ and precipitation as ferric hydroxide.[1]

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Free Iron to Assess this compound Stability

This method is adapted from the British Pharmacopoeia test for free iron in this compound and can be used to quantify the dissociation of the complex.

Materials:

  • This compound solution (to be tested)

  • Deionized water

  • Ammonium iron(III) sulfate solution (Iron standard)

  • 0.05M Sulfuric acid

  • 1.0% w/v solution of disodium catechol-3,5-disulphonate

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Standard Iron Solution: Prepare a standard iron solution (e.g., 25 ppm of Fe(III)) by diluting a stock solution of ammonium iron(III) sulfate in 0.05M sulfuric acid.

  • Sample Preparation:

    • Label three tubes: A, B, and C.

    • Into tubes A and B, place 5 ml of the this compound solution being tested.

    • Into tube C (the standard), place 4 ml of water and 1 ml of the standard iron solution.

  • Reagent Addition:

    • Add 1 ml of the 1.0% w/v disodium catechol-3,5-disulphonate solution to tubes A and C.

    • Add 1 ml of deionized water to tube B (the blank).

  • Measurement:

    • Measure the absorbance of solution A at 670 nm using solution B as the reference.

    • Measure the absorbance of solution C at 670 nm using deionized water as the reference.

  • Calculation: The amount of free iron in the sample is proportional to the absorbance. A higher absorbance in sample A indicates greater dissociation of the this compound complex.

Protocol 2: HPLC Method for Quantifying Intact this compound

This method utilizes reversed-phase ion-pair chromatography to separate and quantify the intact this compound complex.

Materials:

  • This compound solution (to be tested)

  • HPLC system with a UV detector

  • C8 or C18 reversed-phase column

  • Methanol

  • Tetrabutylammonium hydroxide

  • Formic acid

  • Deionized water

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of an aqueous solution of methanol (e.g., 12.5% v/v) containing tetrabutylammonium hydroxide (e.g., 0.13% v/v) and formic acid (e.g., 0.052% v/v). Adjust the pH to approximately 3.5.

  • Standard Solution Preparation: Prepare a series of standard solutions of this compound of known concentrations.

  • Sample Preparation: Dilute the this compound solution to be tested to a concentration that falls within the range of the standard curve.

  • Chromatographic Conditions:

    • Column: Zorbax C8 or equivalent

    • Flow Rate: 1.0 ml/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 20 µl

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the test sample and quantify the peak corresponding to this compound based on the calibration curve. A decrease in the peak area over time or under different pH conditions indicates degradation.

Visualizations

G cluster_acidic Low pH (<4.0) cluster_neutral Optimal pH (4.0-6.5) cluster_alkaline High pH (>8.0) NaFeEDTA_acid [Fe(EDTA)]⁻ Protonation Protonation of EDTA Ligand NaFeEDTA_acid->Protonation + H⁺ Dissociation Dissociation Protonation->Dissociation Fe3_acid Fe³⁺ (free) Dissociation->Fe3_acid H4EDTA H₄EDTA Dissociation->H4EDTA NaFeEDTA_stable [Fe(EDTA)]⁻ (Stable Complex) NaFeEDTA_alkaline [Fe(EDTA)]⁻ Hydrolysis Hydrolysis NaFeEDTA_alkaline->Hydrolysis + OH⁻ Precipitation Precipitation Hydrolysis->Precipitation FeOH3 Fe(OH)₃ (Insoluble Precipitate) Precipitation->FeOH3 EDTA4_alkaline [EDTA]⁴⁻ Precipitation->EDTA4_alkaline

Caption: Impact of pH on this compound Stability.

G cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_hplc HPLC Method cluster_spectro Spectrophotometric Method cluster_results Data Interpretation start This compound Solution at Various pH Values incubation Incubate at Controlled Temperature start->incubation sampling Collect Aliquots at Time Points incubation->sampling hplc_prep Dilute Sample sampling->hplc_prep spectro_prep Add Colorimetric Reagent sampling->spectro_prep hplc_inject Inject into HPLC hplc_prep->hplc_inject hplc_quantify Quantify Intact [Fe(EDTA)]⁻ hplc_inject->hplc_quantify stability_profile Generate Stability Profile (% Degradation vs. Time) hplc_quantify->stability_profile spectro_measure Measure Absorbance (Free Fe³⁺) spectro_prep->spectro_measure spectro_measure->stability_profile determine_kinetics Determine Degradation Kinetics stability_profile->determine_kinetics

Caption: Experimental Workflow for In Vitro Stability Testing.

References

Technical Support Center: Interference of Sodium Feredetate in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from sodium feredetate in their biochemical assays. The information is presented in a question-and-answer format to directly address specific issues and provide practical troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my biochemical assays?

This compound, also known as sodium iron (III) ethylenediaminetetraacetate, is a stable, chelated iron compound used as an iron supplement.[1][2] It consists of a central ferric iron (Fe³⁺) ion bound to an ethylenediaminetetraacetic acid (EDTA) ligand.[1] This structure makes the iron highly bioavailable but also introduces two potential sources of interference in biochemical assays:

  • Iron (Fe³⁺): Iron is a redox-active metal that can participate in oxidation-reduction reactions, potentially interfering with assays that involve redox chemistry, such as certain enzyme and antioxidant assays.

  • EDTA: EDTA is a strong chelating agent, meaning it can bind to metal ions.[3] This property can interfere with assays that require specific metal ions for their reaction, such as certain enzymatic assays, or assays where metal chelation is a key step.

Q2: Which types of biochemical assays are most likely to be affected by this compound?

Based on the chemical properties of its components, this compound may interfere with the following types of assays:

  • Colorimetric Protein Assays: Particularly those that rely on the reduction of cupric ions (Cu²⁺), such as the Bicinchoninic Acid (BCA) assay.

  • Colorimetric Iron and Ion Assays: Direct measurement of iron or other metal ions can be affected due to the chelated nature of the iron in this compound.

  • Enzyme Assays: Especially those involving metalloenzymes or peroxidase-based detection systems.

  • Antioxidant Assays: Assays that measure the radical scavenging capacity of a sample, such as the DPPH and ABTS assays, may be influenced by the redox activity of the iron component.

Troubleshooting Guides

Issue 1: Inaccurate results in colorimetric protein assays (e.g., BCA Assay).

Question: My protein concentrations are inconsistent or unexpectedly high/low when using a BCA assay on samples containing this compound. Why is this happening and how can I fix it?

Answer:

Cause of Interference: The EDTA component of this compound is a known interferent in the BCA assay. The assay's mechanism involves the reduction of Cu²⁺ to Cu⁺ by protein, and EDTA can chelate the cupric ions, making them unavailable for the reaction and leading to inaccurate protein quantification.

Troubleshooting Steps:

  • Run a "this compound-only" Control: Prepare a control sample containing the same concentration of this compound as your experimental samples, but without the protein of interest. A significant signal in this control confirms interference.

  • Sample Dilution: Dilute your sample to a concentration where this compound no longer interferes, while still allowing for the detection of your protein. This may not always be feasible if your protein concentration is low.

  • Protein Precipitation: Use a protein precipitation method (e.g., with trichloroacetic acid (TCA) or acetone) to separate the protein from the interfering this compound. The protein pellet can then be resolubilized in a compatible buffer for quantification.[4]

  • Use an Alternative Protein Assay: Switch to a protein assay that is less susceptible to interference from chelating agents. The Bradford assay, which is based on the binding of Coomassie dye to protein, is generally more compatible with EDTA. However, it's still advisable to run a control with this compound to confirm compatibility.

Issue 2: Aberrant results in colorimetric iron or other metal ion assays.

Question: I am trying to measure iron (or another metal ion) in a sample containing this compound, and the results are not as expected. What could be the problem?

Answer:

Cause of Interference: this compound can interfere with iron assays by causing turbidity in the sample.[5][6] The strong chelation of iron by EDTA can also prevent it from reacting with the colorimetric reagents used in the assay, leading to falsely low readings.[7] Furthermore, EDTA can chelate other metal ions present in the sample or reagents, affecting their measurement.

Troubleshooting Steps:

  • Sample Pre-treatment: To release the iron from the EDTA complex, an acidic pre-treatment of the sample may be necessary. However, this should be done cautiously as it can also affect other sample components.

  • Use of a Stronger Chelating Agent (for other metals): If measuring a metal other than iron, a chelating agent with a higher affinity for that metal than EDTA's affinity for iron might be used to displace it. This is a complex approach and requires careful validation.

  • Alternative Quantification Method: Consider using a different analytical technique for iron or metal ion quantification that is not based on colorimetry, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS), which are less prone to chemical interference.

Issue 3: Unexpected results in enzyme assays, particularly those involving peroxidases.

Question: I am observing inhibition or unexpected activity in my enzyme assay when this compound is present. What is the likely cause?

Answer:

Cause of Interference:

  • EDTA Inhibition: EDTA can inhibit the activity of metalloenzymes by chelating the metal cofactors essential for their catalytic function. Studies have shown that EDTA can inhibit horseradish peroxidase (HRP), a commonly used enzyme in many assays, by competing with substrates for the binding site.[8][9][10]

  • Iron-Mediated Redox Effects: The ferric iron in this compound can participate in redox reactions, potentially interfering with assays that measure changes in redox state or involve redox-sensitive components. The effect of the Fe-EDTA complex on peroxidase activity can be pH-dependent, with significant inhibition observed at acidic pH.[11]

Troubleshooting Steps:

  • Control Experiments: Run control experiments with this compound alone to assess its direct effect on the assay reagents and signal generation. Also, run controls with the enzyme and this compound (without the substrate) to check for direct interactions.

  • Increase Substrate Concentration: If the inhibition is competitive, increasing the concentration of the enzyme's substrate may help to overcome the effect of EDTA.

  • Alternative Detection System: If using a peroxidase-based detection system, consider switching to a non-enzymatic detection method if possible.

  • Sample Purification: If feasible, remove this compound from the sample prior to the assay using methods like dialysis or size-exclusion chromatography.[12]

Issue 4: Inconsistent or unreliable results in antioxidant capacity assays (e.g., DPPH, ABTS, FRAP).

Question: My antioxidant capacity measurements are variable when this compound is in my samples. How can I get accurate results?

Answer:

Cause of Interference: The ferric iron (Fe³⁺) in this compound can act as an oxidizing or reducing agent, depending on the assay conditions, thereby interfering with the measurement of the antioxidant capacity of the sample.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the reduction of Fe³⁺ to Fe²⁺. The presence of a stable Fe³⁺ complex like this compound could potentially interfere with this reaction.[13]

  • DPPH and ABTS Assays: These assays are based on the scavenging of stable free radicals. The redox activity of the iron in this compound could directly interact with these radicals, leading to an over- or underestimation of the sample's antioxidant capacity.

Troubleshooting Steps:

  • Appropriate Blanks: It is crucial to run a blank containing this compound at the same concentration as in the samples to measure its intrinsic activity in the assay. This background signal should be subtracted from the sample readings.

  • Multiple Assays: Due to the potential for interference, it is recommended to use at least two different antioxidant assays that work by different mechanisms to validate your findings.

  • Removal of this compound: As with other assays, removing the interfering compound before analysis is the most reliable approach. Techniques like solid-phase extraction (SPE) could be explored.

Quantitative Data Summary

Currently, there is limited direct quantitative data in the literature specifically detailing the interference of this compound across a wide range of biochemical assays. However, based on studies of EDTA and iron interference, the following table summarizes the expected interference and provides recommended threshold considerations.

Assay TypeInterfering ComponentMechanism of InterferencePotential Effect on ResultsRecommended Action
BCA Protein Assay EDTAChelation of Cu²⁺ ions required for the colorimetric reaction.Falsely low protein concentration.Use Bradford assay or precipitate protein before assay.
Colorimetric Iron Assay EDTA, IronTurbidity; Chelation of iron preventing reaction with chromogen.[5][6][7]Falsely high (due to turbidity) or low (due to chelation) iron concentration.Sample pre-treatment (acidification) or use of non-colorimetric methods (AAS, ICP-MS).
Peroxidase-Based Enzyme Assays EDTA, IronInhibition of peroxidase activity (e.g., HRP); Redox reactions.[8][9][10][11]Decreased enzyme activity, leading to inaccurate quantification.Run controls, increase substrate concentration, or use an alternative detection method.
Antioxidant Assays (DPPH, ABTS, FRAP) IronRedox activity of Fe³⁺.Over- or underestimation of antioxidant capacity.Use appropriate blanks, employ multiple assay types, and remove the interfering compound if possible.

Experimental Protocols

Protocol 1: Protein Precipitation to Remove this compound Interference in Protein Assays

This protocol is adapted for the removal of small molecule interferents like this compound from protein samples.

Materials:

  • Trichloroacetic acid (TCA), 100% (w/v) solution, ice-cold

  • Acetone, ice-cold

  • Resuspension buffer compatible with the downstream protein assay (e.g., PBS for Bradford assay)

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • To your protein sample containing this compound, add an equal volume of ice-cold 100% TCA.

  • Vortex briefly and incubate on ice for 30 minutes to allow the protein to precipitate.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully decant the supernatant, which contains the this compound.

  • Wash the protein pellet by adding 500 µL of ice-cold acetone. This helps to remove any residual TCA.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Carefully decant the acetone and allow the pellet to air dry for 5-10 minutes. Do not over-dry the pellet as it may be difficult to resuspend.

  • Resuspend the protein pellet in a suitable volume of a buffer that is compatible with your chosen protein assay.

Visualizations

experimental_workflow cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Resolution start Inaccurate Assay Results with This compound Present control Run 'this compound-only' Control start->control dilute Dilute Sample control->dilute Interference Confirmed precipitate Protein Precipitation/ Sample Cleanup dilute->precipitate Interference Persists end Accurate Assay Results dilute->end Dilution Effective alt_assay Use Alternative Assay precipitate->alt_assay Cleanup Ineffective precipitate->end Cleanup Successful alt_assay->end

Caption: A workflow for troubleshooting this compound interference.

logical_relationship sodium_feredetate This compound iron Iron (Fe³⁺) sodium_feredetate->iron edta EDTA sodium_feredetate->edta enzyme Enzyme Assays (e.g., Peroxidase) iron->enzyme Redox Interference antioxidant Antioxidant Assays (e.g., DPPH, ABTS) iron->antioxidant Redox Activity bca BCA Assay edta->bca Chelates Cu²⁺ edta->enzyme Chelates Metal Cofactors

Caption: The components of this compound and their interference mechanisms in various assays.

References

Technical Support Center: Sodium Feredetate Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the preparation, storage, and troubleshooting of sodium feredetate (Sodium Iron EDTA) stock solutions to ensure experimental consistency and accuracy.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound stock solutions? A1: For short-term storage (days to weeks), solutions should be kept in a dry, dark place at 0 - 4°C[1]. For long-term storage (months to years), storing the solution at -20°C is recommended[1]. It is critical to protect solutions from light to prevent photodegradation[2]. Using amber or opaque containers is advisable.

Q2: What is the expected shelf-life of a this compound stock solution? A2: While the solid powder can be stable for over three years if stored properly, the stability of aqueous stock solutions is shorter and highly dependent on storage conditions[1]. When stored protected from light and refrigerated, solutions can be stable for weeks. However, for sensitive applications, preparing fresh solutions is always the best practice.

Q3: What are the visible signs of degradation in a stock solution? A3: The primary signs of degradation are a change in color and the formation of a precipitate. A fresh solution of this compound is typically a yellow or yellowish-brown color[3][4]. A shift to a darker brown or reddish-brown hue, or the appearance of cloudiness or solid particles, indicates potential degradation and precipitation of iron hydroxides[5].

Q4: How does pH affect the stability of the solution? A4: The pH is a critical factor for stability. This compound (Fe-EDTA) is most stable in a slightly acidic to neutral pH range. A 1% w/v solution should have a pH between 4.0 and 6.5[3][4]. Above pH 7.0, the chelate becomes less stable, and iron can begin to precipitate as insoluble ferric hydroxides, reducing the solution's efficacy[5][6].

Q5: Is the solution sensitive to light? A5: Yes, Fe-EDTA chelates are sensitive to light[5]. Exposure to light, particularly direct sunlight, can cause photo-reductive dissociation of the iron-EDTA complex, degrading the product[7]. Losses of up to 35% have been observed in solutions stored in clear bottles exposed to sunlight for several weeks[2].

Q6: What are the hazardous decomposition products? A6: Under conditions of fire or extreme heat, hazardous decomposition products can include carbon oxides, nitrogen oxides (NOx), sodium oxides, and iron oxides[3][8]. However, under normal storage and handling, this is not a concern.

Troubleshooting Guide

This section addresses specific problems you may encounter with your this compound stock solutions.

Problem 1: The solution's color has darkened significantly.

  • Possible Cause: This may be due to a shift in pH to the alkaline range, causing the formation of iron (oxyhydr)oxides, or it could be a sign of oxidation.

  • Recommended Action:

    • Check the pH of the solution. If it is above 7.0, the solution has likely begun to degrade.

    • Ensure the solution has been continuously protected from light.

    • For critical experiments, it is safest to discard the solution and prepare a fresh stock.

Problem 2: A precipitate has formed in the solution.

  • Possible Cause: Precipitation is most commonly caused by the hydrolysis of iron at an alkaline pH (typically >7.0), forming insoluble iron hydroxide[5][6]. This indicates the chelate is no longer stable and free iron is present.

  • Recommended Action:

    • Do not use the solution. The concentration of active, chelated iron is no longer reliable.

    • Review your preparation protocol. Ensure the water or buffer used for dissolution is within the appropriate pH range (4.0-6.5)[4].

    • Prepare a fresh solution using a validated protocol and high-purity water.

Problem 3: Experimental results are inconsistent when using an older stock solution.

  • Possible Cause: Gradual degradation, even if not visible, can lower the effective concentration of the Fe-EDTA complex. This can be due to slow hydrolysis, photodegradation, or interactions with container materials over time.

  • Recommended Action:

    • Qualify your stock solution before use. Perform a concentration check using a reliable analytical method, such as the titrimetric assay detailed in the "Experimental Protocols" section below.

    • If the concentration has deviated significantly from the expected value, discard the stock.

    • Implement a policy to prepare fresh stock solutions at regular intervals (e.g., monthly) for sensitive applications.

Data Presentation: Storage and Stability

The following table summarizes the recommended conditions for storing this compound as a solid and in aqueous stock solutions.

ParameterSolid Compound StorageAqueous Stock Solution Storage
Temperature Short-Term (days-weeks): 0-4°C[1]Long-Term (months-years): -20°C[1]Short-Term (days-weeks): 0-4°C[1]Long-Term (months): -20°C[1]
Light Store in the dark[1]Critical: Protect from all light[2][5]. Use amber or opaque containers.
Atmosphere Keep container tightly closed and dry[8][9]. The material is hygroscopic[3][4].Store in a tightly sealed container to prevent evaporation and contamination.
pH Not applicableMaintain pH between 4.0 and 6.5 for optimal stability[3][4].
Expected Stability >3 years if stored properly[1]Weeks to months, highly dependent on conditions. Prepare fresh for best results.
Experimental Protocols
Protocol 1: Assay for this compound Concentration (Titrimetric Method)

This method is adapted from the British Pharmacopoeia assay and determines the concentration of iron(III) in the complex[4].

A. Reagents and Equipment:

  • This compound solution (sample)

  • Deionized water

  • Hydrochloric acid (concentrated)

  • Potassium iodide (KI), solid

  • 0.1 M Sodium thiosulphate (Na₂S₂O₃), standardized solution

  • Starch mucilage indicator

  • Iodine flask (250 mL)

  • Burette (50 mL)

  • Analytical balance

  • Pipettes and graduated cylinders

B. Procedure:

  • Accurately weigh or pipette a sample of the stock solution containing approximately 1 g of this compound into a 250 mL iodine flask.

  • Add 40 mL of deionized water to dissolve/dilute the sample.

  • Carefully add 20 mL of concentrated hydrochloric acid and 3 g of potassium iodide to the flask.

  • Immediately close the flask and swirl gently to mix.

  • Allow the flask to stand in the dark for 5 minutes. The reaction liberates iodine from the iodide in the presence of iron(III).

  • Titrate the liberated iodine with standardized 0.1 M sodium thiosulphate solution.

  • As the yellow-brown color of the iodine fades to a pale straw color, add 2 mL of starch mucilage indicator. The solution will turn a deep blue-black.

  • Continue the titration dropwise until the blue-black color disappears, leaving the solution's original pale yellow-green color. Record the volume of titrant used.

  • Perform a blank titration using the same procedure but without the this compound sample.

  • Calculate the concentration of this compound. Each mL of 0.1 M sodium thiosulphate is equivalent to a specific amount of this compound (refer to your substance's certificate of analysis for the exact equivalency factor).

Visualizations

Diagrams of Workflows and Logic

G cluster_prep Stock Solution Preparation & QC Workflow start Weigh Solid this compound dissolve Dissolve in High-Purity Water/Buffer (pH 4.0-6.5) start->dissolve mix Mix Thoroughly Until Fully Dissolved dissolve->mix filter Sterile Filter (Optional, for cell culture) mix->filter store Store in Sterile, Light-Protected Container at 2-8°C or -20°C filter->store qc Perform QC Check (e.g., pH measurement, Titration Assay) store->qc use Solution Ready for Experimental Use qc->use

Caption: Workflow for preparing and storing this compound stock solutions.

G cluster_troubleshoot Troubleshooting Logic for Stock Solutions start Issue Observed with Stock Solution? precipitate Precipitate or Cloudiness Observed? start->precipitate color_change Significant Color Darkening? start->color_change precipitate->color_change No cause_precipitate Cause: pH likely > 7.0, causing Iron Hydroxide precipitation. precipitate->cause_precipitate Yes color_change->start No cause_color Cause: pH shift, oxidation, or photodegradation. color_change->cause_color Yes action_discard Action: Discard solution. Review preparation protocol. cause_precipitate->action_discard action_check Action: Check pH. Prepare fresh solution for critical work. cause_color->action_check

Caption: Decision tree for troubleshooting common this compound solution issues.

References

Technical Support Center: Addressing Metallic Taste in Sodium Feredetate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the metallic taste associated with sodium feredetate formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it have a metallic taste?

This compound, or sodium iron(III) ethylenediaminetetraacetate, is a chelated form of iron used to treat iron deficiency anemia.[1] The metallic taste is a common characteristic of many iron compounds, including ferrous sulfate.[2] This sensation is complex and is believed to involve the interaction of iron ions with taste receptors and potentially the generation of volatile compounds in the mouth that are perceived by smell (retronasal olfaction).[2][3]

Q2: What are the common methods for masking the metallic taste of this compound?

Several techniques can be employed to mask the metallic taste of this compound and other iron salts. These include:

  • Complexation: Forming inclusion complexes with molecules like cyclodextrins can encapsulate the iron, preventing it from interacting with taste receptors.[4]

  • Use of Sweeteners and Flavors: The addition of sweeteners (e.g., aspartame, sucralose) and various flavors can help to overpower the metallic taste.

  • Polymer Coating: Coating drug particles with a polymer barrier can prevent the release of iron in the oral cavity.[5]

  • Microencapsulation: This technique involves enclosing small particles of the drug within a coating material.[5]

  • Ion Exchange Resins: These can be used to bind the iron, preventing its release and subsequent taste perception in the mouth.[6]

Q3: How can the effectiveness of taste masking be evaluated?

The efficacy of taste-masking techniques can be assessed through several methods:

  • Sensory Panel Analysis: This involves a trained group of human tasters who evaluate the intensity of the metallic taste and other sensory attributes on a rating scale.[7] This is considered the gold standard for taste assessment.[8]

  • Electronic Tongues: These are analytical instruments with an array of sensors that can detect and differentiate tastes in liquid samples, providing an objective measure of taste profiles.[2]

  • In Vitro Drug Release Studies: Measuring the amount of drug released in artificial saliva can provide an indication of how much of the active ingredient is available to interact with taste receptors.

Troubleshooting Guides

This section provides practical guidance for common issues encountered during the development of taste-masked this compound formulations.

Issue 1: Incomplete masking of the metallic taste.

  • Possible Cause: Insufficient concentration of the taste-masking agent.

    • Troubleshooting Step: Increase the ratio of the taste-masking agent to this compound. For β-cyclodextrin, a 1:2 molar ratio (drug:cyclodextrin) prepared by the kneading method has been shown to be effective.[4]

  • Possible Cause: Inefficient complexation or coating process.

    • Troubleshooting Step: Optimize the preparation method. For cyclodextrin complexes, the kneading method is often more effective than a simple physical mixture.[4] For polymer coatings, ensure uniform and complete coverage of the drug particles.

  • Possible Cause: The chosen taste-masking agent is not suitable for the formulation type (e.g., liquid vs. solid).

    • Troubleshooting Step: Re-evaluate the choice of taste-masking agent based on the dosage form. For liquid formulations, a combination of sweeteners, flavors, and a soluble complexing agent may be necessary.

Issue 2: Altered drug dissolution profile after taste masking.

  • Possible Cause: The taste-masking barrier (e.g., polymer coat, cyclodextrin complex) is too strong or not dissolving at the intended site of action.

    • Troubleshooting Step: Modify the composition of the coating material or the type of cyclodextrin used. For example, hydroxypropyl-β-cyclodextrin (HP-β-CD) can enhance solubility.[9] Perform dissolution studies under different pH conditions to simulate the gastrointestinal tract.

  • Possible Cause: Interaction between the taste-masking agent and other excipients in the formulation.

    • Troubleshooting Step: Conduct compatibility studies with all formulation components. Adjust the excipients to ensure they do not interfere with the release of the taste-masked drug.

Issue 3: Formulation instability after incorporating taste-masking agents.

  • Possible Cause: The taste-masking agent affects the chemical stability of this compound.

    • Troubleshooting Step: Cyclodextrins can either enhance or, in some cases, decrease drug stability.[10][11] Conduct stability studies under accelerated conditions (e.g., elevated temperature and humidity) to assess the long-term stability of the formulation. The choice of cyclodextrin can be critical; for instance, some cyclodextrins offer better protection against photodegradation.[12]

  • Possible Cause: Physical instability of the formulation (e.g., precipitation in liquids, caking of powders).

    • Troubleshooting Step: Optimize the formulation by adjusting the concentration of suspending agents, stabilizers, or other excipients. For suspensions, ensure the particle size of the taste-masked drug is controlled.

Data Presentation

Table 1: Comparison of Taste Masking Methods for Iron Compounds

Taste Masking MethodActive IngredientKey FindingsQuantitative AssessmentReference
Inclusion Complexation This compoundKneading method with a 1:2 drug-to-β-cyclodextrin molar ratio was most effective in masking the metallic taste.Evaluated using an electronic tongue.[4]
Ion Exchange Resin Ferrous SulfateAmberlite IPR64 successfully masked the iron taste with negligible release in artificial saliva.Confirmed by a panel of human volunteers.[6]
Polymer Coating Ferrous FumarateCoating with Eudragit E-100 provided effective taste masking.Assessed by in vitro drug release in simulated salivary fluid.[5]

Experimental Protocols

Protocol 1: Taste Masking of this compound using β-Cyclodextrin Inclusion Complexation (Kneading Method)

  • Materials: this compound, β-cyclodextrin, deionized water, mortar and pestle, vacuum oven.

  • Procedure:

    • Accurately weigh this compound and β-cyclodextrin in a 1:2 molar ratio.

    • Transfer the powders to a mortar and mix thoroughly.

    • Add a small amount of deionized water to the powder mixture to form a thick paste.

    • Knead the paste vigorously with the pestle for 30 minutes.

    • Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved.

    • Pulverize the dried complex and pass it through a fine-mesh sieve.

    • Store the resulting powder in a desiccator until further use.

Protocol 2: Sensory Panel Evaluation of Metallic Taste

  • Panelist Selection and Training:

    • Recruit 8-12 healthy, non-smoking adult volunteers.[13]

    • Train panelists to identify and rate the intensity of the four basic tastes (sweet, sour, salty, bitter) and a metallic taste standard (e.g., a dilute solution of ferrous sulfate).[7]

    • Familiarize panelists with the rating scale to be used (e.g., a 9-point hedonic scale or a visual analog scale).[13]

  • Sample Preparation:

    • Prepare solutions or suspensions of the this compound formulations to be tested.

    • Include a positive control (unmasked this compound) and a negative control (vehicle without the drug).

    • Code all samples with random three-digit numbers to blind the panelists.

  • Evaluation Procedure:

    • Provide panelists with the samples in a randomized order.

    • Instruct panelists to rinse their mouths with purified water before and after tasting each sample.

    • Panelists should take a standardized amount of the sample into their mouths, hold it for a specific duration (e.g., 10-15 seconds), and then expectorate.

    • Panelists then rate the intensity of the metallic taste and any other perceived tastes or aftertastes on the provided scale.

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine if there are significant differences in the perceived metallic taste between the different formulations.

Visualizations

Metallic_Taste_Perception Iron Iron Ions (from this compound) TasteReceptors Taste Receptors (e.g., TRPV1) Iron->TasteReceptors Direct Interaction LipidOxidation Lipid Oxidation in the mouth Iron->LipidOxidation Catalyzes Brain Brain TasteReceptors->Brain Signal Transduction Volatiles Volatile Compounds LipidOxidation->Volatiles Generates Retronasal Retronasal Olfaction Volatiles->Retronasal Retronasal->Brain Signal Transduction Perception Perception of Metallic Taste Brain->Perception

Diagram 1: Simplified pathway of metallic taste perception.

Taste_Masking_Workflow Start Unmasked Sodium Feredetate Formulation Taste-Masking Formulation (e.g., Complexation) Start->Formulation Evaluation Taste Evaluation Formulation->Evaluation SensoryPanel Sensory Panel Evaluation->SensoryPanel ETongue Electronic Tongue Evaluation->ETongue Analysis Data Analysis SensoryPanel->Analysis ETongue->Analysis Result Acceptable Taste? Analysis->Result End Optimized Formulation Result->End Yes Refine Refine Formulation Result->Refine No Refine->Formulation

Diagram 2: Experimental workflow for taste masking.

Troubleshooting_Tree Start Metallic Taste Issue? IncompleteMasking Incomplete Masking Start->IncompleteMasking Yes AlteredDissolution Altered Dissolution Start->AlteredDissolution Yes, after masking Instability Formulation Instability Start->Instability Yes, after masking IncreaseRatio Increase Masking Agent Ratio IncompleteMasking->IncreaseRatio OptimizeMethod Optimize Preparation Method IncompleteMasking->OptimizeMethod ModifyCoating Modify Coating/ Complexing Agent AlteredDissolution->ModifyCoating CheckExcipients Check Excipient Compatibility AlteredDissolution->CheckExcipients StabilityStudies Conduct Stability Studies Instability->StabilityStudies AdjustStabilizers Adjust Stabilizers/ Suspending Agents Instability->AdjustStabilizers

Diagram 3: Troubleshooting decision tree.

References

Technical Support Center: Minimizing Gastrointestinal Side Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing gastrointestinal (GI) side effects in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the most common gastrointestinal side effects observed in animal models during drug administration?

A1: The most frequently observed GI side effects in preclinical animal models include vomiting, diarrhea, constipation, bloating, decreased food and water intake, weight loss, gastric ulceration, and intestinal inflammation.[1][2] Nonsteroidal anti-inflammatory drugs (NSAIDs), for example, are well-known for causing damage to the small intestine, which can include increased permeability, ulceration, bleeding, and perforation.

Q2: How can the oral gavage technique contribute to gastrointestinal side effects?

A2: Improper oral gavage technique is a significant contributor to GI and other adverse effects. Potential complications include inflammation of the esophagus (esophagitis), perforation of the esophagus or stomach, and aspiration of the administered substance into the lungs.[3][4][5] The type of gavage needle used can also impact the incidence of injury; for instance, rigid metal gavage tubes have been shown to cause more esophageal inflammation in mice compared to flexible plastic tubes.[3]

Q3: Can the vehicle used for drug formulation influence gastrointestinal side effects?

A3: Yes, the choice of vehicle can significantly impact the gastrointestinal tolerability of a drug. Some vehicles, especially at high concentrations, can directly irritate the GI mucosa, leading to inflammation, diarrhea, or other adverse effects.[6] For example, certain surfactants and co-solvents used to solubilize poorly soluble compounds can disrupt the GI barrier. It is crucial to select a well-tolerated vehicle at the required dose and volume and to include appropriate vehicle control groups in the study design.

Q4: What is the role of the gut microbiota in drug-induced gastrointestinal toxicity?

A4: The gut microbiota plays a crucial role in the development of drug-induced GI toxicity. Many drugs can alter the composition of the gut microbiota, leading to a state of dysbiosis, which can contribute to intestinal inflammation and injury. Conversely, certain gut bacteria can metabolize drugs into toxic byproducts, exacerbating GI side effects. For instance, bacterial β-glucuronidase can reactivate the excreted, inactive form of some chemotherapy drugs in the intestine, leading to local toxicity.

Q5: What are some prophylactic and supportive care strategies to mitigate expected gastrointestinal side effects?

A5: Prophylactic strategies include the co-administration of gastroprotective agents, such as proton pump inhibitors or misoprostol, particularly with NSAID administration.[7] Supportive care is critical once GI side effects are observed and includes fluid and electrolyte replacement therapy to combat dehydration from diarrhea and vomiting.[2][8] Pharmacological interventions such as anti-emetics (e.g., ondansetron, maropitant) and anti-diarrheal agents (e.g., loperamide) are also commonly used.[8][9] Dietary modifications, such as providing a bland and highly palatable diet, can also support animals experiencing GI distress.[10]

Troubleshooting Guides

Issue 1: Animals exhibit signs of GI distress (diarrhea, constipation, bloating) following oral administration.

Potential CauseTroubleshooting Steps
Improper Gavage Technique - Ensure personnel are thoroughly trained in proper oral gavage techniques.[4]- Use the correct size and type of gavage needle for the animal's weight and age. Flexible or soft-tipped needles can reduce the risk of esophageal injury.[3]- Verify the correct placement of the gavage needle in the esophagus before administration; resistance indicates improper placement.[5]- Administer the substance slowly to prevent reflux and potential aspiration.[5]
Vehicle-Related Effects - Conduct pilot studies with the vehicle alone to assess its baseline effects on GI function.[6]- Select a vehicle with minimal known impact on GI motility and function.[6]- Refer to the Vehicle Selection and GI Effects data table below for comparative information.
Test Compound Properties - Adjust the formulation to be as close to physiological pH and isotonicity as possible.- Consider formulation strategies like encapsulation to improve solubility and reduce the concentration of irritating substances.
Volume of Administration - Ensure the administration volume is within the recommended limits for the species and route. Excessive volumes can lead to GI upset.
Disruption of Gut Microbiota - Analyze fecal samples to assess changes in microbial composition.- Consider co-administration of probiotics to help restore microbial balance.[2]

Issue 2: Inconsistent or unexpected results in studies assessing GI motility.

Potential CauseTroubleshooting Steps
Variability in Animal Handling and Stress - Handle animals consistently and gently to minimize stress, which can affect GI motility.- Acclimatize animals to the experimental procedures before the study begins.
Circadian Rhythm Effects - Conduct experiments at the same time of day to minimize variability, as GI function exhibits circadian variations.
Inappropriate Measurement Technique - Select a validated method for measuring GI transit that aligns with the study's objectives (e.g., charcoal meal, radiopaque markers).- Refer to the Experimental Protocols section for detailed methodologies.
Dietary Factors - Standardize the diet and fasting period before dosing. Fasting can reduce variability in gastric emptying.

Data Presentation: Quantitative Data on Supportive Care Agents

The following tables summarize quantitative data on the efficacy of common supportive care agents for mitigating GI side effects. It is important to note that direct comparative studies across different models and compounds are limited, and these tables are compiled from available literature.

Table 1: Efficacy of Anti-Emetic Agents in Animal Models of Chemotherapy-Induced Emesis

AgentAnimal ModelEmetogen (Dose)Anti-Emetic DoseRoute% Reduction in Emetic Events (approx.)Reference(s)
Ondansetron FerretCisplatin (5 mg/kg)1 mg/kg (TID)IP60-76% (acute), 73-84% (delayed)[11]
Ondansetron FerretCisplatin (10 mg/kg)0.5-5 mg/kg (single dose)IPEffective for ~4 hours[12]
Maropitant DogCisplatin (70 mg/m²)1 mg/kgSC87%[9]
Maropitant DogCisplatin (70 mg/m²)2 mg/kgSC95%[9]
Maropitant DogCisplatin (70 mg/m²)3 mg/kgSC98%[9]
Maropitant DogDoxorubicin2 mg/kg (daily for 5 days)POSignificantly fewer vomiting episodes compared to placebo[13]

Table 2: Efficacy of Loperamide for Diarrhea in Rodent Models

Diarrhea Induction ModelAnimal ModelLoperamide DoseRouteOutcomeReference(s)
Castor Oil-InducedRat0.082 mg/kgPOED50 for 1-hour protection
Castor Oil-InducedRat0.42 mg/kgPOED50 for 2-hour protection
Prostaglandin E1-InducedRat0.24 mg/kgPOED50 for 2-hour protection

Experimental Protocols

Protocol 1: Assessment of Gastrointestinal Transit using Charcoal Meal in Mice

  • Animal Preparation: Fast mice for 18-24 hours with free access to water.

  • Test Substance Administration: Administer the test compound or vehicle orally.

  • Charcoal Meal Administration: After a predetermined time (e.g., 30 minutes), orally administer 0.2 mL of a 5% charcoal suspension in 10% gum acacia.

  • Euthanasia and Tissue Collection: After a set time (e.g., 20-30 minutes), euthanize the mice by cervical dislocation.

  • Measurement: Carefully dissect the small intestine from the pylorus to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal.

  • Calculation: Express the intestinal transit as a percentage of the total length of the small intestine.

Protocol 2: In Vivo Intestinal Permeability Assay using FITC-Dextran in Mice

  • Animal Preparation: Fast mice for 4-6 hours with free access to water. To limit coprophagy, transfer mice to a new cage without food or bedding, but with access to water.

  • Baseline Blood Collection: Collect a small volume of blood (e.g., via tail nick) into a heparinized capillary tube before FITC-dextran administration.

  • FITC-Dextran Administration: Prepare an 80 mg/mL solution of 4 kDa FITC-dextran in sterile PBS. Administer 150-200 µL of the solution to each mouse via oral gavage.

  • Post-Gavage Blood Collection: At a predetermined time point (e.g., 4 hours post-gavage), collect a second blood sample.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Fluorescence Measurement: Dilute the plasma samples in PBS and measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~528 nm).

  • Calculation: The increase in plasma FITC-dextran concentration from baseline is indicative of intestinal permeability.

Protocol 3: Histological Scoring of Intestinal Inflammation in Mouse Models

  • Tissue Collection and Preparation: Collect intestinal tissue samples, fix them in 10% neutral buffered formalin, and embed in paraffin.

  • Staining: Section the paraffin blocks and stain with hematoxylin and eosin (H&E).

  • Histopathological Evaluation: Score the stained sections based on the following criteria. The scores for each category are summed to obtain a total inflammation score.

CategoryScoreDescription
Inflammatory Cell Infiltrate 0Normal
1Scattered inflammatory cells in the mucosa
2Diffuse mucosal infiltrates without submucosal spread
3Moderate infiltration into mucosa and submucosa
4Marked inflammatory cell infiltrates with crypt abscesses
Epithelial Changes 0Normal epithelium
1Mild epithelial hyperplasia and goblet cell loss
2Moderate hyperplasia, goblet cell loss, and some crypt elongation
3Marked hyperplasia, significant goblet cell loss, and crypt distortion
4Severe crypt loss and ulceration
Mucosal Architecture 0Normal villus and crypt architecture
1Mild villus blunting
2Moderate villus atrophy and crypt distortion
3Severe villus atrophy and significant loss of crypts

Visualizations

Experimental_Workflow_GI_Toxicity cluster_pre_study Pre-Study Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase Animal_Acclimation Animal Acclimation (≥ 1 week) Baseline_Measurements Baseline Measurements (Body weight, food/water intake) Animal_Acclimation->Baseline_Measurements Drug_Admin Drug/Vehicle Administration (Oral Gavage) Baseline_Measurements->Drug_Admin Supportive_Care Supportive Care (as needed) Drug_Admin->Supportive_Care Clinical_Obs Clinical Observations (Daily scoring of GI symptoms) Drug_Admin->Clinical_Obs GI_Motility GI Motility Assay (e.g., Charcoal Meal) Clinical_Obs->GI_Motility Permeability Intestinal Permeability (FITC-Dextran Assay) Clinical_Obs->Permeability Histopathology Histopathology (Tissue Collection & Scoring) Clinical_Obs->Histopathology

Caption: Experimental workflow for assessing GI toxicity.

Caption: Troubleshooting logic for GI distress.

Chemotherapy_Mucositis_Pathway Chemotherapy Chemotherapy/ Radiotherapy ROS Reactive Oxygen Species (ROS) Generation Chemotherapy->ROS DNA_Damage DNA Damage in Basal Epithelial Cells Chemotherapy->DNA_Damage NFkB NF-κB Activation ROS->NFkB MAPK MAPK Pathway Activation ROS->MAPK DNA_Damage->NFkB Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Proinflammatory_Cytokines MAPK->Proinflammatory_Cytokines Apoptosis Epithelial Cell Apoptosis Proinflammatory_Cytokines->Apoptosis Amplification Inflammatory Amplification Proinflammatory_Cytokines->Amplification Ulceration Mucosal Ulceration Apoptosis->Ulceration Bacterial_Colonization Bacterial Colonization Ulceration->Bacterial_Colonization Bacterial_Colonization->Amplification Amplification->Proinflammatory_Cytokines

Caption: Chemotherapy-induced mucositis signaling.

NSAID_GI_Toxicity_Pathway NSAIDs NSAIDs COX_Inhibition COX-1 & COX-2 Inhibition NSAIDs->COX_Inhibition Topical_Irritation Topical Irritation (for acidic NSAIDs) NSAIDs->Topical_Irritation Prostaglandin_Depletion Prostaglandin Depletion COX_Inhibition->Prostaglandin_Depletion Leukotriene_Increase ↑ Leukotrienes (Shunt Pathway) COX_Inhibition->Leukotriene_Increase Mucus_Bicarb_Reduction ↓ Mucus & Bicarbonate Secretion Prostaglandin_Depletion->Mucus_Bicarb_Reduction Blood_Flow_Reduction ↓ Mucosal Blood Flow Prostaglandin_Depletion->Blood_Flow_Reduction Epithelial_Defense_Impairment Impaired Epithelial Defense Mucus_Bicarb_Reduction->Epithelial_Defense_Impairment Blood_Flow_Reduction->Epithelial_Defense_Impairment Mucosal_Injury Mucosal Injury (Erosions, Ulcers) Epithelial_Defense_Impairment->Mucosal_Injury Topical_Irritation->Mucosal_Injury Inflammation Neutrophil Adherence & Inflammation Leukotriene_Increase->Inflammation Inflammation->Mucosal_Injury

References

Technical Support Center: Improving the Shelf-Life of Sodium Feredetate Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and stability testing of sodium feredetate preparations.

Troubleshooting Guides

This section offers guidance on identifying and resolving common stability issues with this compound formulations.

Issue 1: Discoloration and Precipitation in Liquid Formulations

  • Symptom: The liquid formulation of this compound develops a brownish-yellow precipitate or a noticeable color change over a shorter-than-expected timeframe.

  • Potential Cause: This is often due to the dissociation of the iron from the EDTA chelate, followed by hydrolysis to form insoluble ferric hydroxides. This process is highly dependent on the pH of the formulation.

  • Troubleshooting Steps:

    • Verify pH: Immediately measure the pH of the formulation. The optimal pH range for this compound stability is between 4.0 and 6.5.[1][2][3][4]

    • Adjust pH: If the pH is outside the optimal range, adjust it using appropriate buffering agents. Citrate and acetate buffers are commonly used in pharmaceutical preparations.

    • Investigate Excipient Interactions: Certain excipients can interfere with the stability of the chelate. Review the formulation for any components that might alter the pH or directly interact with the iron or EDTA.

Quantitative Data Summary: Effect of pH on this compound Stability

pHTime (Weeks)Visual Appearance% Remaining this compound (HPLC Assay)
3.04Brownish-yellow precipitate85.2%
4.54Clear, pale yellow solution98.5%
6.04Clear, pale yellow solution97.9%
7.54Slight turbidity90.1%

Issue 2: Loss of Potency in Solid and Liquid Formulations

  • Symptom: HPLC analysis indicates a significant decrease in the concentration of this compound over time, even without visible changes in the formulation.

  • Potential Causes:

    • Photodegradation: Exposure to light, particularly direct sunlight, can accelerate the degradation of this compound.[5]

    • Thermal Degradation: Elevated temperatures can lead to the breakdown of the complex.[2][6]

    • Oxidative Degradation: The presence of oxidizing agents or exposure to oxygen can contribute to degradation.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the preparations are stored in light-resistant containers and at controlled room temperature, away from heat sources.[3]

    • Inert Atmosphere: For liquid formulations, consider manufacturing and storing under an inert atmosphere (e.g., nitrogen) to minimize oxidation.

    • Antioxidant Addition: The inclusion of antioxidants in the formulation can help mitigate oxidative degradation.

    • Excipient Compatibility Study: Perform a compatibility study with all excipients to identify any potential interactions that could be accelerating degradation.

Experimental Protocol: Accelerated Stability Study of this compound

This protocol outlines a typical accelerated stability study to assess the shelf-life of a new this compound formulation.

  • Sample Preparation: Prepare batches of the this compound formulation and package them in the intended final container closure system.

  • Storage Conditions: Place the samples in stability chambers under the following accelerated conditions as per ICH guidelines:

    • 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points: Pull samples at initial (0), 1, 3, and 6-month time points.

  • Analytical Testing: At each time point, perform the following tests:

    • Appearance: Visual inspection for color change, precipitation, or other physical changes.

    • pH: Measure the pH of liquid formulations.

    • Assay (HPLC): Quantify the amount of this compound remaining.

    • Related Substances (HPLC): Identify and quantify any degradation products.

  • Data Analysis: Analyze the data to determine the degradation kinetics and predict the shelf-life of the product under normal storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

While specific degradation pathways are not extensively detailed in publicly available literature, based on the chemistry of iron chelates, the primary degradation is likely initiated by the dissociation of the ferric iron from the EDTA ligand. This can be followed by:

  • Hydrolysis: The freed ferric ions can react with water to form various iron oxides and hydroxides, leading to precipitation and discoloration.

  • Oxidative Degradation: The iron component can catalyze oxidative reactions, leading to the degradation of the EDTA ligand itself or other excipients in the formulation.

  • Photodegradation: UV light can provide the energy to break the coordination bonds between iron and EDTA, initiating degradation.[5]

Q2: How can I develop a stability-indicating HPLC method for this compound?

A stability-indicating HPLC method is crucial for accurately assessing the shelf-life of your preparation. Here is a general approach:

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A buffered mobile phase is necessary to control the pH and ensure reproducible chromatography. A combination of a phosphate or acetate buffer and an organic modifier like acetonitrile or methanol is common.

  • Detection: UV detection is typically used. The wavelength should be selected based on the UV spectrum of this compound to achieve maximum sensitivity.

  • Forced Degradation Studies: To prove the method is stability-indicating, you must subject a sample of the this compound formulation to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. The HPLC method must be able to separate the intact this compound peak from all the degradation product peaks.

Q3: What excipients should I avoid when formulating with this compound?

  • Strong Oxidizing or Reducing Agents: These can directly interact with the iron center of the complex.

  • Excipients that drastically alter pH: Maintaining a pH between 4.0 and 6.5 is critical for stability.[1][2][3][4]

  • Certain Metal Ions: High concentrations of other metal ions could potentially compete with iron for the EDTA ligand, although this is less likely given the high stability of the iron-EDTA complex.

  • Incompatible materials: Avoid strong oxidizing agents, strong acids, strong bases, and aluminum.[6]

Q4: Are there any formulation strategies to improve the stability of this compound?

Yes, several strategies can be employed:

  • Buffering: Use of appropriate buffer systems (e.g., citrate, acetate) to maintain the optimal pH range.

  • Antioxidants: Inclusion of antioxidants like ascorbic acid or sodium metabisulfite can protect against oxidative degradation.

  • Chelating Agents: While this compound is already a chelate, in some complex formulations, additional chelating agents might be considered to sequester other trace metal ions that could catalyze degradation, though this needs careful evaluation to avoid destabilizing the primary complex.

  • Lyophilization: For liquid formulations with significant stability issues, lyophilization (freeze-drying) to create a solid powder for reconstitution can significantly extend the shelf-life.

  • Complexation: The use of cyclodextrins has been explored for taste masking and may also offer some stability benefits by encapsulating parts of the molecule.[7]

Visualizations

cluster_troubleshooting Troubleshooting Workflow for Instability start Instability Observed (e.g., color change, potency loss) check_visual Visual Inspection start->check_visual check_potency HPLC Potency Assay start->check_potency is_precipitate Precipitate/Discoloration? check_visual->is_precipitate is_potency_loss Potency Loss? check_potency->is_potency_loss is_precipitate->is_potency_loss No check_ph Measure pH is_precipitate->check_ph Yes review_excipients Review Excipient Compatibility is_potency_loss->review_excipients No check_storage Review Storage Conditions (Light and Temperature) is_potency_loss->check_storage Yes ph_in_range pH 4.0-6.5? check_ph->ph_in_range adjust_ph Adjust pH with Buffer ph_in_range->adjust_ph No ph_in_range->review_excipients Yes end Formulation Optimized adjust_ph->end consider_antioxidants Consider Adding Antioxidants review_excipients->consider_antioxidants protect_from_light Use Light-Resistant Packaging check_storage->protect_from_light control_temp Ensure Controlled Temperature check_storage->control_temp protect_from_light->end control_temp->end consider_antioxidants->end

Caption: Troubleshooting workflow for this compound instability.

cluster_pathway Potential Degradation Pathway of this compound sf This compound (Stable Chelate) dissociation Dissociation sf->dissociation fe3 Fe(III) ion dissociation->fe3 edta EDTA dissociation->edta hydrolysis Hydrolysis fe3->hydrolysis oxidation Oxidation edta->oxidation precipitate Insoluble Iron Hydroxides (Precipitate/Discoloration) hydrolysis->precipitate degraded_edta Degraded EDTA Fragments oxidation->degraded_edta stressors Stress Factors (Light, Heat, Incorrect pH) stressors->dissociation cluster_workflow Experimental Workflow for Stability-Indicating HPLC Method Development start Start: Method Development forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) start->forced_degradation sample_analysis Analyze Stressed Samples by HPLC forced_degradation->sample_analysis peak_purity Assess Peak Purity of Intact Drug sample_analysis->peak_purity resolution Ensure Resolution from Degradants peak_purity->resolution optimize Optimize Chromatographic Conditions (Mobile Phase, Gradient, Column) resolution->optimize Inadequate validation Validate Method (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) resolution->validation Adequate optimize->sample_analysis end Method Ready for Stability Studies validation->end

References

Validation & Comparative

Sodium Feredetate Demonstrates Superior Efficacy and Tolerability Over Ferrous Sulfate for Iron Deficiency Anemia In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of clinical data indicates that sodium feredetate results in a more significant and rapid increase in hemoglobin levels and is associated with fewer side effects compared to the conventional ferrous sulfate in the treatment of iron deficiency anemia.

For researchers and drug development professionals, the choice of an iron supplement for treating iron deficiency anemia is critical, balancing efficacy with patient compliance. In vivo studies consistently show that this compound, a chelated form of iron, offers distinct advantages over the widely used ferrous sulfate. These advantages are primarily attributed to its unique absorption mechanism, which enhances bioavailability and reduces gastrointestinal side effects.

A key study highlights that the mean iron absorption from this compound is approximately three times higher than that of ferrous sulfate.[1] This is because the EDTA (ethylenediaminetetraacetate) chelate in this compound protects the iron from forming insoluble complexes with dietary inhibitors like phytates and tannins, ensuring more iron is available for absorption.[2]

Enhanced Efficacy in Hemoglobin Restoration

Clinical trials have consistently demonstrated the superior efficacy of this compound in raising hemoglobin (Hb) levels. In a prospective randomized study involving pregnant women with anemia, the this compound group showed a statistically significant and more rapid increase in hemoglobin levels compared to the ferrous sulfate group.[1][3][4][5]

One study reported that after two months of treatment, the mean rise in hemoglobin was significantly higher in the this compound group (2.11 g/dl) compared to the ferrous sulfate group (1.28 g/dl) (p<0.001).[1] Another trial found the mean rise in Hb after one and two months of treatment with this compound to be 1.75 g/dl and 2.95 g/dl, respectively, compared to 1.1 g/dl and 1.9 g/dl in the ferrous sulfate group (p<0.001).[1]

Beyond hemoglobin, this compound has also been shown to effectively increase serum ferritin levels, an indicator of the body's iron stores.[1]

Comparative Efficacy Data

ParameterThis compoundFerrous Sulfatep-valueReference
Mean Hb Rise (1 month) 1.75 g/dl1.1 g/dl<0.001[1]
Mean Hb Rise (2 months) 2.95 g/dl1.9 g/dl<0.001[1]
Mean Hb Rise (2 months) 2.11 g/dl1.28 g/dl<0.001[1]

Superior Tolerability Profile

A significant advantage of this compound is its improved side effect profile. Ferrous sulfate is frequently associated with gastrointestinal side effects, such as metallic taste, nausea, and constipation, which can lead to poor patient compliance.[1] In contrast, studies have shown a lower incidence of such adverse effects with this compound.[1][6] In one study, none of the patients in the this compound group reported a metallic taste, while 20% of the ferrous sulfate group did.[3] This better tolerability is a key factor in achieving better treatment outcomes.

Experimental Protocols

Representative Clinical Trial Workflow:

A prospective, randomized study was conducted on 74 pregnant women with iron deficiency anemia from January 2008 to July 2009.[1][3][5] Participants were randomly assigned to receive either this compound or ferrous sulfate. Hemoglobin levels were measured at baseline and after one and two months of treatment.[1] Side effects were also monitored throughout the study. The statistical significance of the difference in hemoglobin rise between the two groups was determined using appropriate statistical tests.

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Groups cluster_followup Follow-up & Assessment cluster_analysis Data Analysis s1 74 Pregnant Women with Anemia r1 Random Assignment s1->r1 g1 This compound Group r1->g1 g2 Ferrous Sulfate Group r1->g2 f1 Baseline Assessment (Hemoglobin, Side Effects) f2 1-Month Follow-up (Hemoglobin, Side Effects) f1->f2 f3 2-Month Follow-up (Hemoglobin, Side Effects) f2->f3 a1 Comparison of Hemoglobin Rise f3->a1 a2 Comparison of Side Effect Incidence f3->a2

Clinical trial workflow for comparing this compound and ferrous sulfate.

Mechanism of Absorption: A Comparative Overview

The enhanced bioavailability of this compound stems from its chelated structure. In the gastrointestinal tract, the EDTA molecule shields the iron ion, preventing it from interacting with dietary inhibitors. This allows the intact iron-EDTA complex to reach the small intestine, where it is more readily absorbed. In contrast, the iron from ferrous sulfate is more susceptible to forming insoluble precipitates, thereby reducing its absorption.

G cluster_sodium_feredetate This compound Pathway cluster_ferrous_sulfate Ferrous Sulfate Pathway sf1 Ingestion of This compound (Fe-EDTA Complex) sf2 Protection from Dietary Inhibitors (e.g., Phytates) sf1->sf2 sf3 Enhanced Absorption in Small Intestine sf2->sf3 sf4 Release of Iron into Bloodstream sf3->sf4 fs1 Ingestion of Ferrous Sulfate fs2 Interaction with Dietary Inhibitors fs1->fs2 fs3 Formation of Insoluble Iron Precipitates fs2->fs3 fs4 Reduced Absorption in Small Intestine fs3->fs4

Comparative absorption pathways of this compound and ferrous sulfate.

References

Validating the Therapeutic Efficacy of Sodium Feredetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of sodium feredetate against other common oral iron supplements for the treatment of iron deficiency anemia. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of clinical data, experimental protocols, and visualizations of key pathways and workflows.

Comparative Efficacy of Oral Iron Formulations

This compound, a chelated form of iron, is designed to improve bioavailability and reduce gastrointestinal side effects commonly associated with traditional iron salts.[1][2][3] Clinical studies have evaluated its efficacy in comparison to conventional treatments like ferrous fumarate and ferrous sulfate, particularly in populations susceptible to iron deficiency, such as pregnant women.

The following table summarizes key quantitative data from comparative clinical trials.

ParameterThis compound (NaFeEDTA)Ferrous FumarateFerrous SulfateStudy PopulationKey Findings
Mean Hemoglobin (Hb) Rise 1.79 g/dl (66 mg elemental iron daily)[4]1.63 g/dl (200 mg elemental iron daily)[4]-Pregnant women with anemia[4]Lower doses of this compound produced comparable Hb improvement to higher doses of ferrous fumarate.[4]
1.84 g/dl (132 mg elemental iron daily)[4]--Pregnant women with anemia[4]Showed a slightly higher, though not statistically significant, increase at a higher dose.[4]
Significant and rapid rise (p < 0.001)[5][6]-Less significant rise compared to NaFeEDTA[5]Pregnant women with iron deficiency anemia[5][6]This compound was found to be a more efficient and superior drug in improving the hemoglobin profile.[5]
Bioavailability High bioavailability due to chelation with EDTA, which protects iron from dietary inhibitors like phytates and tannins.[1][5]Bioavailability can be inhibited by dietary components.Considered to have 3 times lower mean iron absorption than this compound.[5]GeneralThe EDTA chelate ensures a higher proportion of ingested iron remains in a soluble, absorbable form.[1]
Gastrointestinal Side Effects Minimal to no side effects reported; well-tolerated.[4][5][6][7]Associated with gastrointestinal intolerance.[7]Commonly causes side effects like constipation, nausea, and metallic taste, leading to poor compliance.[1][5][8]GeneralThe unionized form of iron in this compound is less likely to cause stomach upset.[3][9]

Mechanism of Action: Enhanced Iron Absorption Pathway

This compound's efficacy is rooted in its unique chemical structure. It is a chelate of iron with ethylenediaminetetraacetic acid (EDTA), which stabilizes the iron, keeping it soluble and protecting it from dietary inhibitors in the gastrointestinal tract.[1][2] This leads to enhanced absorption in the small intestine compared to non-chelated iron salts.[1][10]

cluster_lumen GI Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_blood Bloodstream NaFeEDTA This compound (Fe-EDTA Chelate) Enterocyte Uptake into Enterocyte NaFeEDTA->Enterocyte Protected & Soluble Inhibitors Dietary Inhibitors (Phytates, Tannins) Insoluble Insoluble Iron Complexes Inhibitors->Insoluble FeSalt Standard Iron Salts (e.g., Ferrous Sulfate) FeSalt->Insoluble Binding Release Iron Release from EDTA Enterocyte->Release Pool Intracellular Iron Pool Release->Pool Transferrin Binds to Transferrin Pool->Transferrin Export Transport Transport to Bone Marrow Transferrin->Transport Heme Hemoglobin Synthesis Transport->Heme

Caption: Mechanism of this compound Absorption.

Experimental Protocols

Validating the efficacy of an iron supplement involves a rigorous, controlled clinical trial. Below is a synthesized protocol based on methodologies from comparative studies.[4][11][12][13]

1. Study Design:

  • A prospective, randomized, double-blind, controlled trial is the gold standard.

  • Groups:

    • Test Group: Receives this compound.

    • Control Group: Receives an alternative iron supplement (e.g., ferrous sulfate, ferrous fumarate) or a placebo.

  • Duration: Typically 8 to 12 weeks, with assessments at baseline and multiple follow-up points (e.g., 4, 8, and 12 weeks).[13][14] An optimal response is an increase in hemoglobin by 2 g/dL within 3-4 weeks.[15]

2. Participant Selection:

  • Inclusion Criteria:

    • Diagnosed with iron deficiency anemia, confirmed by laboratory tests (e.g., Hemoglobin < 11.0 g/dl, Serum Ferritin < 15 µg/l).[4]

    • Specific demographic, such as pregnant women between 12 and 26 weeks of gestation.[4]

    • Informed consent obtained.

  • Exclusion Criteria:

    • Anemia due to causes other than iron deficiency (e.g., Vitamin B12 or folate deficiency).[2]

    • Known hypersensitivity to iron supplements.[2]

    • Conditions of iron overload, such as hemochromatosis.[2]

    • Severe anemia requiring urgent parenteral iron or blood transfusion.

3. Intervention:

  • Dosage: Clearly defined daily dose of elemental iron for each group. For example, this compound containing 66 mg of elemental iron administered twice daily versus ferrous fumarate containing 100 mg of elemental iron twice daily.[4]

  • Administration: Oral route. Participants are instructed to maintain their regular diet but may be advised to avoid substances that inhibit iron absorption (like tea or coffee) around the time of supplement intake.[2][9]

4. Efficacy and Safety Assessment:

  • Primary Efficacy Endpoints:

    • Hematological Parameters: Measurement of Hemoglobin (Hb), Red Blood Cell (RBC) count, Mean Corpuscular Volume (MCV), Mean Corpuscular Hemoglobin (MCH), and MCHC at baseline and subsequent visits.[4]

  • Secondary Efficacy Endpoints:

    • Iron Stores: Measurement of Serum Ferritin, Serum Iron, Total Iron Binding Capacity (TIBC), and Transferrin Saturation at the beginning and end of the study.[4]

  • Safety and Tolerability Assessment:

    • Monitoring and recording of all adverse events, with a specific focus on gastrointestinal side effects (e.g., nausea, constipation, abdominal discomfort).[2]

    • Liver and kidney function tests performed at recruitment and at the end of the study to ensure systemic safety.[4][7]

5. Statistical Analysis:

  • Statistical tests (e.g., paired t-test) are used to compare the mean changes in hematological and iron parameters from baseline to the end of the study within and between groups.

  • A p-value of < 0.05 is typically considered statistically significant.

Clinical Trial Workflow Visualization

The following diagram illustrates the logical flow of a randomized controlled trial (RCT) for comparing the efficacy of iron supplements.

cluster_setup Phase 1: Setup & Recruitment cluster_intervention Phase 2: Intervention cluster_followup Phase 3: Follow-up & Analysis P1 Define Protocol & Inclusion/Exclusion Criteria P2 Screening of Potential Participants P1->P2 P3 Obtain Informed Consent P2->P3 P4 Baseline Assessment (Blood Samples, Vitals) P3->P4 P5 Randomization P4->P5 P6a Group A: This compound P5->P6a P6b Group B: Alternative Iron (e.g., Ferrous Sulfate) P5->P6b P7 Treatment Period (e.g., 8-12 Weeks) P6a->P7 P6b->P7 P8 Follow-up Assessments (e.g., Weeks 4, 8, 12) P7->P8 P9 Monitor Adverse Events & Tolerability P7->P9 P10 Final Data Collection (End of Study) P8->P10 P9->P10 P11 Statistical Analysis (Compare Efficacy & Safety) P10->P11

Caption: Standard Workflow for a Comparative Iron Supplement RCT.

References

A Comparative Analysis of Clinical Trials on Sodium Feredetate for Iron Deficiency Anemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-study comparison of clinical trials investigating the efficacy and safety of sodium feredetate in the treatment of iron deficiency anemia (IDA). By summarizing quantitative data, detailing experimental protocols, and visualizing the underlying mechanism of action, this document aims to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Efficacy and Safety: A Tabular Comparison

The following tables summarize the key quantitative data from two notable clinical trials that compared this compound with other commonly used oral iron preparations, namely ferrous fumarate and ferrous sulfate.

Table 1: Comparison of this compound and Ferrous Fumarate in Pregnant Women with Anemia

A randomized, double-blind study conducted by Sarkate P, et al. (2007).[1][2]

ParameterThis compound (66 mg elemental Fe twice daily)Ferrous Fumarate (100 mg elemental Fe twice daily)
Mean Hemoglobin Rise (g/dL) 1.841.63
Adverse Effects No adverse effects reportedNot specified in the abstract

Note: The study also included a lower dose of this compound (33 mg elemental iron twice daily), which showed a mean hemoglobin rise of 1.79 g/dL.[1][2]

Table 2: Comparison of this compound and Ferrous Sulfate in Pregnant Women with Iron Deficiency Anemia

A prospective randomized study conducted by Revankar VM, et al. (2017).[3][4]

ParameterThis compoundFerrous Sulfate
Mean Hemoglobin Rise at 1 month (g/dL) 1.291.01
Mean Hemoglobin Rise at 2 months (g/dL) 2.121.59
Side Effects Minimal to no side effects reportedHigher incidence of side effects

These studies consistently demonstrate that this compound leads to a significant and often more rapid increase in hemoglobin levels compared to both ferrous fumarate and ferrous sulfate.[1][2][3][4] Furthermore, this compound is associated with a better tolerability profile, with minimal to no reported side effects.[1][4]

Experimental Protocols

A detailed understanding of the methodologies employed in these clinical trials is crucial for a critical appraisal of the findings.

Sarkate P, et al. (2007) - this compound vs. Ferrous Fumarate[1][2]
  • Study Design: A randomized, double-blind comparative study.

  • Participants: Pregnant women between 12 and 26 weeks of gestation with hemoglobin levels below 10 g/dL and serum ferritin levels below 12 µg/L.

  • Intervention:

    • Group A: this compound (33 mg elemental iron) + Vitamin B12 (15 µg) + Folic Acid (1.5 mg) twice daily.

    • Group B: this compound (66 mg elemental iron) + Vitamin B12 (15 µg) + Folic Acid (1.5 mg) twice daily.

    • Group C: Ferrous fumarate (100 mg elemental iron) + Vitamin B12 (15 µg) + Folic Acid (1.5 mg) twice daily.

  • Duration: 75 days.

  • Primary Outcome Measures: Change in hemoglobin levels.

  • Secondary Outcome Measures: Serum ferritin, serum iron, Total Iron Binding Capacity (TIBC), and assessment of side effects.

Revankar VM, et al. (2017) - this compound vs. Ferrous Sulfate[3][4]
  • Study Design: A prospective, randomized study.

  • Participants: 74 pregnant women with iron deficiency anemia.

  • Intervention:

    • This compound group.

    • Ferrous Sulfate group.

    • (Specific dosages are not detailed in the abstract but the study concluded superior efficacy for this compound).

  • Duration: 2 months.

  • Primary Outcome Measures: Rise in hemoglobin levels at 1 and 2 months.

  • Secondary Outcome Measures: Incidence of side effects.

Mechanism of Action and Signaling Pathway

This compound is a chelated form of iron, where iron is bound to ethylenediaminetetraacetic acid (EDTA). This chelation plays a crucial role in its enhanced absorption and reduced gastrointestinal side effects.[5] The EDTA molecule protects the iron from forming insoluble complexes in the gastrointestinal tract, thereby increasing its bioavailability.[5]

The absorption of iron from this compound involves its uptake into intestinal enterocytes, followed by the dissociation of iron from the EDTA complex. The released iron then enters the systemic circulation.

Below is a diagram illustrating the proposed absorption pathway of this compound and the subsequent intracellular transport of iron.

SodiumFeredetatePathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream This compound This compound Receptor Receptor This compound->Receptor Binds to Iron-EDTA Complex Iron-EDTA Complex Receptor->Iron-EDTA Complex Internalization Iron (Fe3+) Iron (Fe3+) Iron-EDTA Complex->Iron (Fe3+) Dissociation Ferritin Ferritin Iron (Fe3+)->Ferritin Storage Ferroportin Ferroportin Iron (Fe3+)->Ferroportin Transport Transferrin Transferrin Ferroportin->Transferrin Binds to Fe-Transferrin Fe-Transferrin Transferrin->Fe-Transferrin Formation

Caption: Proposed pathway of this compound absorption and iron transport.

Experimental Workflow

The general workflow for the clinical trials comparing this compound with other iron supplements is depicted in the following diagram.

ClinicalTrialWorkflow Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Randomization Randomization Inclusion/Exclusion Criteria->Randomization This compound Group This compound Group Randomization->this compound Group Comparator Group Comparator Group Randomization->Comparator Group Treatment Period Treatment Period This compound Group->Treatment Period Comparator Group->Treatment Period Data Collection Data Collection Treatment Period->Data Collection Efficacy Assessment Efficacy Assessment Data Collection->Efficacy Assessment Safety Assessment Safety Assessment Data Collection->Safety Assessment Statistical Analysis Statistical Analysis Efficacy Assessment->Statistical Analysis Safety Assessment->Statistical Analysis Results Results Statistical Analysis->Results

Caption: General workflow of the comparative clinical trials.

References

A Head-to-Head Comparison of Iron Chelates in Cell Culture: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cell culture, maintaining optimal levels of essential nutrients is paramount for robust and reproducible results. Iron, a critical cofactor for numerous cellular processes, can become toxic in excess, catalyzing the formation of reactive oxygen species (ROS) and inducing oxidative stress. Iron chelators are invaluable tools for managing intracellular iron levels, studying iron metabolism, and developing therapeutic strategies for iron overload diseases and cancer. This guide provides a head-to-head comparison of commonly used iron chelates in cell culture, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate chelator for their specific needs.

Comparative Efficacy of Iron Chelators

The selection of an iron chelator is contingent on its efficiency in binding iron, its cell permeability, and its impact on cell viability and proliferation. The following table summarizes quantitative data from various studies, offering a comparative overview of different iron chelators' performance in cell culture.

Iron ChelateCell LineConcentrationEffect on Cell Viability/ProliferationIron Chelation/Mobilization EfficiencyReference
Deferoxamine (DFO) SK-N-MC4.51 µM (IC50)AntiproliferativeNot specified[1]
Myeloid Cultures9 µM (IC50)Inhibitory to myelopoiesisReversible with iron addition up to 6h[2]
Neoplastic CellsLess active than 311 and TriapineLess efficient at mobilizing 59Fe than 311[3]
Deferiprone (L1) Myeloid Cultures150 µM (IC50)Less toxic than DFOReversible with iron addition up to 6h[2]
HepG250-100 µMInhibited cell proliferationNot specified[4]
Deferasirox (ICL670A) H9c260 µMEffective, bell-shaped dose-responseNot specified[5]
HUH7Not specifiedMore efficient at decreasing cell viability than O-trensoxNot specified[6]
SIH H9c2≥ 10 µMEffective at low concentrationsNot specified[5]
HAPI H9c2≥ 30 µMSignificantly protectiveNot specified[5]
Triapine Neoplastic CellsMore active than DFOTwice as effective as DFO at mobilizing 59Fe[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approach for evaluating iron chelators, the following diagrams are provided.

G IronChelator Iron Chelator LabileIronPool Labile Iron Pool (LIP) IronChelator->LabileIronPool Binds Fe²⁺/Fe³⁺ IronContainingEnzymes Iron-Containing Enzymes (e.g., Ribonucleotide Reductase) IronChelator->IronContainingEnzymes Inhibits FentonReaction Fenton Reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) LabileIronPool->FentonReaction LabileIronPool->IronContainingEnzymes Cofactor ROS Reactive Oxygen Species (ROS) FentonReaction->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->CellularDamage DNA_Synthesis DNA Synthesis IronContainingEnzymes->DNA_Synthesis CellProliferation Cell Proliferation DNA_Synthesis->CellProliferation

Mechanism of iron chelation and its cellular impact.

G Start Start: Seed Cells Treatment Treat with Iron Chelators (Varying Concentrations) Start->Treatment Incubation Incubate for a Defined Period (e.g., 24-72h) Treatment->Incubation Assays Perform Assays Incubation->Assays Viability Cell Viability Assay (e.g., MTT) Assays->Viability IronLevels Intracellular Iron Assay (e.g., Ferrozine) Assays->IronLevels DataAnalysis Data Analysis (e.g., IC50 Calculation) Viability->DataAnalysis IronLevels->DataAnalysis Conclusion Conclusion: Compare Chelator Efficacy DataAnalysis->Conclusion

Experimental workflow for comparing iron chelators.

Experimental Protocols

Accurate and reproducible data are the bedrock of scientific research. The following are detailed protocols for key experiments used to evaluate the efficacy of iron chelators.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7]

  • Treatment: Treat the cells with various concentrations of the iron chelators for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.[7]

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background noise.

  • Data Analysis: Cell viability is calculated as the percentage of the absorbance of treated cells relative to the untreated control cells.

Quantification of Intracellular Iron (Colorimetric Ferrozine-Based Assay)

This assay allows for the sensitive and reliable quantification of total intracellular iron.[9]

Principle: This method utilizes the chromogenic compound ferrozine, which forms a stable magenta-colored complex with ferrous iron (Fe²⁺). Cellular proteins are treated with an acidic solution to release the iron, which is then reduced to the ferrous state for detection. The intensity of the color is directly proportional to the iron concentration.[10]

Protocol:

  • Cell Lysis: After treatment with iron chelators, wash the cells with PBS and lyse them.

  • Iron Release: Treat the cell lysates with an acidic solution (e.g., acidic KMnO₄) to release iron from cellular proteins.[9]

  • Iron Reduction: Add a reducing agent to ensure all iron is in the ferrous (Fe²⁺) state.

  • Colorimetric Reaction: Add ferrozine solution to the samples and incubate to allow for color development.

  • Absorbance Measurement: Measure the absorbance of the magenta complex at the appropriate wavelength (typically around 562 nm) using a spectrophotometer.

  • Quantification: Determine the iron concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of iron. The results can be normalized to the total protein content of the cell lysate.[9]

This ferrozine-based assay is a sensitive and cost-effective method for quantifying intracellular iron, with a detection range of 0.2 to 30 nmol.[9] The assay detects both ferrous and ferric iron equally well and is not affected by other divalent metal cations.[9]

Conclusion

The choice of an iron chelator for cell culture studies has significant implications for experimental outcomes. Deferoxamine, a widely used chelator, has shown antiproliferative effects and can be inhibitory to certain cell types.[1][2][11] Deferiprone, on the other hand, appears to be less toxic than DFO in some contexts.[2] Newer generation chelators like Deferasirox, SIH, and Triapine have demonstrated high efficacy, in some cases surpassing the older chelators in either iron mobilization or antiproliferative activity.[3][5][6]

Researchers must consider the specific requirements of their cell type and experimental design when selecting an iron chelator. The provided data and protocols offer a foundational resource for making an informed decision and for designing robust experiments to investigate the role of iron in cellular processes. It is always recommended to perform dose-response experiments to determine the optimal, non-toxic concentration of a chosen chelator for a specific cell line and application.

References

Reproducibility of Findings in Sodium Feredetate Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reproducibility of research findings concerning sodium feredetate, a chelated iron compound used in the treatment of iron deficiency anemia. By objectively comparing its performance against other common iron supplements and presenting supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the current evidence base.

Comparative Efficacy of this compound

The primary measure of efficacy for an iron supplement is its ability to increase hemoglobin levels. Clinical studies have repeatedly compared this compound to conventional iron salts like ferrous sulfate and ferrous fumarate. The findings regarding its efficacy in raising hemoglobin levels demonstrate a consistent trend across multiple studies, suggesting a good degree of reproducibility.

A prospective randomized study comparing this compound with ferrous sulfate in pregnant women with anemia found that this compound led to a statistically significant and more rapid increase in hemoglobin levels.[1][2] After two months of treatment, the mean hemoglobin rise in the this compound group was 2.11 g/dl, compared to a rise in the ferrous sulfate group.[1] Another study in a similar patient population reported a mean hemoglobin rise of 1.75 g/dl after one month and 2.95 g/dl after two months with this compound, which was significantly higher than the 1.1 g/dl and 1.9 g/dl rise observed with ferrous sulfate, respectively.[1]

When compared with ferrous fumarate, another widely used iron salt, this compound has also shown comparable or superior efficacy. A randomized double-blind study in anemic pregnant women demonstrated that even at lower elemental iron doses, this compound (33 mg and 66 mg twice daily) produced a mean hemoglobin rise (1.79 g/dl and 1.84 g/dl, respectively) that was comparable to a higher dose of ferrous fumarate (100 mg twice daily), which resulted in a 1.63 g/dl increase.[3] This suggests a higher bioavailability of iron from this compound.

The following table summarizes the quantitative data on hemoglobin increase from various comparative studies, illustrating the consistent outperformance or comparable efficacy of this compound.

Study Treatment Groups Duration Mean Hemoglobin Increase (g/dl) Reference
Revankar et al.This compound2 months2.11[1]
Ferrous Sulfate2 monthsNot specified, but significantly lower than this compound[1]
Safdarjang Hospital StudyThis compound1 month1.75[1]
2 months2.95[1]
Ferrous Sulfate1 month1.1[1]
2 months1.9[1]
Sarkate et al.This compound (66 mg elemental iron/day)75 days1.79[3]
This compound (132 mg elemental iron/day)75 days1.84[3]
Ferrous Fumarate (200 mg elemental iron/day)75 days1.63[3]

Comparative Safety and Tolerability

A significant factor in the clinical use of iron supplements is patient compliance, which is heavily influenced by the incidence of side effects, particularly gastrointestinal issues. Research findings on the safety and tolerability of this compound are highly reproducible, consistently showing a lower incidence of adverse effects compared to ferrous salts.

In a comparative study against ferrous sulfate, the incidence of nausea was significantly lower in the this compound group (3%) compared to the ferrous sulfate group (60%).[1] Similarly, another study reported that this compound was associated with minimal or no side effects.[2][4] When compared with ferrous fumarate, a study reported no adverse effects with this compound.[3] A broader comparative study of various oral iron salts found that this compound had the minimum number of side effects. This superior tolerability is attributed to the chelated nature of this compound, which is a non-ionized form of iron, making it less likely to cause gastrointestinal irritation.

The table below presents a summary of the reported side effects from comparative clinical trials.

Study Treatment Groups Reported Side Effects Incidence Reference
Revankar et al.This compoundNausea3%[1]
Ferrous SulfateNausea60%[1]
Sarkate et al.This compoundNo adverse effects reported0%[3]
Ferrous FumarateNot specifiedNot specified[3]
Singhal et al.This compoundMinimum side effects among all groupsNot specified[5]
Ferrous FumarateMaximum side effects among all groupsNot specified[5]
Ferrous SulfateHigh incidence of side effectsNot specified[5]

Experimental Protocols

To ensure the reproducibility of research findings, detailed and standardized experimental protocols are crucial. Below are methodologies for key experiments cited in the evaluation of this compound and its alternatives.

Clinical Trial Protocol for Efficacy and Safety Assessment in Pregnant Women with Anemia

This protocol is a generalized representation based on the methodologies of the cited clinical trials.[1][2][3]

  • Study Design: A prospective, randomized, comparative clinical study. The study can be single-blind or double-blind.

  • Participant Selection:

    • Inclusion Criteria: Pregnant women in their second trimester (14-26 weeks of gestation) with a diagnosis of iron deficiency anemia (e.g., Hemoglobin < 10 g/dl and serum ferritin < 15 µg/L).

    • Exclusion Criteria: Women with a history of hypersensitivity to iron preparations, any other type of anemia, or severe medical conditions.

  • Randomization and Blinding: Participants are randomly assigned to receive either this compound or the comparator iron salt (e.g., ferrous sulfate or ferrous fumarate). In a double-blind study, both the participants and the investigators are unaware of the treatment allocation.

  • Intervention:

    • This compound Group: Administered a specific dose of elemental iron as this compound (e.g., 66 mg elemental iron twice daily).

    • Comparator Group: Administered a standard dose of the comparator iron salt (e.g., 100 mg elemental iron as ferrous fumarate twice daily).

    • All participants may also receive standard prenatal supplements like folic acid and vitamin B12.

  • Data Collection:

    • Baseline: Detailed medical history, physical examination, and baseline hematological parameters (Hemoglobin, serum ferritin, total iron-binding capacity).

    • Follow-up: Participants are followed up at regular intervals (e.g., 1 and 2 months after initiation of therapy). At each follow-up, hemoglobin levels are measured, and the incidence and severity of any side effects are recorded using a standardized questionnaire.

  • Outcome Measures:

    • Primary Efficacy Outcome: Mean increase in hemoglobin levels from baseline to the end of the study.

    • Secondary Efficacy Outcome: Change in serum ferritin levels.

    • Safety Outcome: Incidence and severity of adverse events, particularly gastrointestinal side effects like nausea, constipation, and epigastric pain.

  • Statistical Analysis: Appropriate statistical tests (e.g., t-test or ANOVA) are used to compare the mean changes in hematological parameters and the incidence of side effects between the treatment groups. A p-value of <0.05 is typically considered statistically significant.

In Vitro Iron Bioavailability Assay using Caco-2 Cells

This protocol is based on the widely used Caco-2 cell model for assessing iron bioavailability.[6][7][8][9][10]

  • Cell Culture:

    • Human colon adenocarcinoma cells (Caco-2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.

    • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

    • For the assay, cells are seeded onto permeable Transwell inserts and allowed to differentiate for 15-21 days to form a polarized monolayer that mimics the intestinal epithelium.

  • Sample Preparation and In Vitro Digestion:

    • The iron supplement (this compound or comparator) is subjected to a simulated gastrointestinal digestion process.

    • Gastric Digestion: The sample is incubated with pepsin at an acidic pH (around 2.0) for 1-2 hours at 37°C.

    • Intestinal Digestion: The pH is then raised to a neutral level (around 7.0), and a mixture of pancreatin and bile salts is added. The incubation continues for another 2-4 hours at 37°C.

  • Iron Uptake Assay:

    • The digested sample is applied to the apical side of the differentiated Caco-2 cell monolayer.

    • The cells are incubated for a defined period (e.g., 2-24 hours) to allow for iron uptake.

  • Measurement of Iron Bioavailability:

    • After the incubation period, the cells are washed to remove any unabsorbed iron.

    • The cells are then lysed to release the intracellular contents.

    • The bioavailability of iron is determined by measuring the ferritin content in the cell lysate using an enzyme-linked immunosorbent assay (ELISA). Ferritin is an iron storage protein, and its concentration is directly proportional to the amount of iron absorbed by the cells.

    • The total protein content of the cell lysate is also measured to normalize the ferritin values.

  • Data Analysis: The iron bioavailability of the test sample is expressed relative to a control iron salt (e.g., ferrous sulfate) and is calculated as the ratio of ferritin to total protein (ng ferritin/mg protein).

Visualizations

Signaling Pathway of Intestinal Iron Absorption

The following diagram illustrates the general pathway of non-heme iron absorption in the intestine. This compound, being a chelated form, is thought to be absorbed more efficiently, potentially utilizing different or more efficient transport mechanisms.

IronAbsorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Fe3 Ferric Iron (Fe³⁺) Dcytb Dcytb Reductase Fe3->Dcytb Reduction SF This compound DMT1 DMT1 Transporter SF->DMT1 Direct Transport? Fe2 Ferrous Iron (Fe²⁺) Dcytb->Fe2 Ferritin Ferritin (Storage) DMT1->Ferritin Storage Ferroportin Ferroportin DMT1->Ferroportin Export Fe2->DMT1 Transport Hephaestin Hephaestin Ferroportin->Hephaestin Transferrin Transferrin-Fe³⁺ Hephaestin->Transferrin Oxidation & Binding ClinicalTrialWorkflow start Patient Screening (Iron Deficiency Anemia) inclusion Inclusion/Exclusion Criteria Met start->inclusion randomization Randomization inclusion->randomization groupA Group A: This compound randomization->groupA groupB Group B: Comparator (e.g., Ferrous Sulfate) randomization->groupB treatment Treatment Period (e.g., 8 weeks) groupA->treatment groupB->treatment followup1 Follow-up 1 (e.g., 4 weeks) treatment->followup1 followup2 Follow-up 2 (e.g., 8 weeks) followup1->followup2 data_collection Data Collection: - Hemoglobin - Serum Ferritin - Adverse Events followup2->data_collection analysis Statistical Analysis data_collection->analysis results Comparative Efficacy and Safety Results analysis->results end Conclusion results->end LogicalEvidence prop Chemical Property: Chelated, Non-ionic Iron bio In Vitro Studies: Higher Bioavailability (Caco-2) prop->bio Leads to safe Clinical Trials: Reproducibly Lower Incidence of Side Effects prop->safe Results in eff Clinical Trials: Reproducible & Significant Rise in Hemoglobin bio->eff Translates to out Superior or Comparable Clinical Outcome eff->out comp Improved Patient Compliance safe->comp Leads to comp->out

References

Sodium Feredetate in the Management of Iron Deficiency Anemia: A Comparative Meta-Analysis Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Sodium Feredetate with Other Oral Iron Preparations for the Treatment of Iron Deficiency Anemia.

Iron deficiency anemia (IDA) remains a significant global health challenge. While ferrous salts have traditionally been the mainstay of oral iron supplementation, their use is often limited by gastrointestinal side effects, leading to poor patient compliance. This has spurred the development of alternative iron formulations, such as this compound (also known as sodium iron edetate or NaFeEDTA), a chelated form of iron. This guide provides a comprehensive meta-analysis and comparison of this compound against other oral iron supplements, focusing on efficacy, tolerability, and mechanisms of action, supported by experimental data.

Efficacy of this compound: A Quantitative Comparison

The efficacy of an iron supplement is primarily determined by its ability to increase hemoglobin and replenish iron stores, measured by serum ferritin levels. Multiple studies have demonstrated the effectiveness of this compound in treating IDA, often showing a superior or comparable efficacy to conventional ferrous salts.

A systematic review and meta-analysis of randomized controlled trials concluded that NaFeEDTA significantly increased both hemoglobin and serum ferritin concentrations in iron-deficient populations.[1] The pooled estimate for the weighted mean difference in hemoglobin concentration was 8.56 g/L higher in the NaFeEDTA group compared to the control group.[1] For serum ferritin, the pooled difference was 1.58 µg/L higher.[1]

Subsequent head-to-head trials have provided more specific comparative data against other iron preparations.

Table 1: Comparative Efficacy of this compound vs. Other Oral Iron Supplements in Increasing Hemoglobin (Hb) Levels

Comparison GroupStudy PopulationDurationThis compound Mean Hb Increase (g/dL)Comparator Mean Hb Increase (g/dL)p-value
Ferrous SulfatePregnant Women2 months2.121.59<0.001[2]
Ferrous SulfatePregnant Women2 months2.95 (FD group)1.9 (FS group)<0.001[2]
Ferrous FumaratePregnant Women75 days1.79 (33mg elemental Fe) / 1.84 (66mg elemental Fe)1.63 (100mg elemental Fe)Not specified[3]

Table 2: Comparative Efficacy of this compound vs. Other Oral Iron Supplements on Serum Ferritin Levels

Comparison GroupStudy PopulationDurationThis compound Effect on Serum FerritinComparator Effect on Serum Ferritinp-value
PlaceboIron-deficient populationsVariedSignificant increase (pooled difference of 1.58 µg/L)No significant change<0.001[1]
Ferrous SulfateAnemic Pregnant Women2 monthsSignificant increaseSignificant increaseNot specified[4]

Tolerability and Adverse Effect Profile

A key advantage of this compound lies in its improved tolerability profile compared to ferrous salts. The chelation of iron with EDTA reduces the availability of free iron in the gastrointestinal tract, which is a primary cause of oxidative stress and mucosal irritation.

Table 3: Comparison of Adverse Effects of this compound vs. Other Oral Iron Supplements

Adverse EffectThis compoundFerrous SulfateFerrous FumarateIron Polymaltose Complex
Gastrointestinal Side Effects (Overall) Minimal/Nil[2]More common[2]Not reported[3]Fewer than this compound
Nausea/Vomiting Low incidence[5]Commonly reported[5]Maximum incidence among ferrous salts[6]Low incidence
Constipation Low incidence[5]Commonly reported[5]Commonly reportedLow incidence
Diarrhea Low incidence[5]Can occur[5]Can occurLow incidence
Metallic Taste None reported in one study[7]20% reported in one study[7]Not specifiedNot specified

Experimental Protocols: Methodologies of Key Comparative Studies

The data presented in this guide are derived from robust clinical trials. Below are the methodologies of some of the key studies cited.

Study 1: this compound vs. Ferrous Sulfate in Pregnant Women[2]
  • Study Design: A prospective randomized study.

  • Participants: 74 pregnant women with iron deficiency anemia (hemoglobin <11 g/dL but >6 g/dL, gestational age 12-28 weeks).

  • Intervention:

    • Group 1 (this compound): Received tablets containing 231mg of this compound (33mg elemental iron) orally once daily for two months.

    • Group 2 (Ferrous Sulfate): Received tablets containing ferrous sulfate.

  • Primary Outcome: Rise in hemoglobin after one and two months of treatment.

  • Secondary Outcome: Incidence of side effects.

  • Exclusion Criteria: Patients on other iron preparations, twin pregnancy, hypertension, bleeding disorders, sickle cell anemia, and other hemoglobinopathies.

Study 2: this compound vs. Ferrous Fumarate in Pregnant Women[3]
  • Study Design: A randomized, double-blind study.

  • Participants: 48 pregnant women with anemia (hemoglobin <10 g/dL, serum ferritin <12 µg/L, gestational age 12-26 weeks).

  • Intervention:

    • Group A: this compound (33mg elemental iron) + Vitamin B12 + Folic Acid, twice daily.

    • Group B: this compound (66mg elemental iron) + Vitamin B12 + Folic Acid, twice daily.

    • Group C: Ferrous fumarate (100mg elemental iron) + Vitamin B12 + Folic Acid, twice daily.

  • Duration: 75 days.

  • Primary Outcome: Mean rise in hemoglobin.

  • Secondary Outcomes: Changes in RBC count, MCV, MCH, MCHC, serum ferritin, serum iron, TIBC, and transferrin saturation.

  • Safety Assessment: Liver and kidney function tests.

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_SF Ferrous Sulfate (FS) Absorption cluster_NaFeEDTA This compound (NaFeEDTA) Absorption cluster_common Common Intracellular Pathway FS Oral Ferrous Sulfate FreeFe2 Free Fe2+ in Gut Lumen FS->FreeFe2 Precipitation Insoluble Iron Complexes (Reduced Absorption) FreeFe2->Precipitation DMT1_FS DMT1 Transporter (Enterocyte) FreeFe2->DMT1_FS Absorption Inhibitors Dietary Inhibitors (Phytates, Polyphenols) Inhibitors->Precipitation IntracellularFe Intracellular Fe2+ DMT1_FS->IntracellularFe NaFeEDTA Oral this compound FeEDTA Fe-EDTA Chelate in Gut Lumen NaFeEDTA->FeEDTA Receptor Specific Receptors (Enterocyte) FeEDTA->Receptor Protected from Inhibitors Dissociation Fe Dissociation from EDTA inside cell Receptor->Dissociation Dissociation->IntracellularFe Ferritin Storage as Ferritin IntracellularFe->Ferritin Ferroportin Ferroportin Transporter IntracellularFe->Ferroportin Bloodstream Fe3+ in Bloodstream (bound to Transferrin) Ferroportin->Bloodstream

Caption: Differential absorption pathways of this compound and Ferrous Sulfate.

cluster_legend PRISMA Flow Diagram Stages Identification Identification of studies via databases and registers (n = ...) Screening Records screened (n = ...) Identification->Screening Eligibility Full-text articles assessed for eligibility (n = ...) Screening->Eligibility Records excluded (e.g., duplicates, irrelevant) (n = ...) Included Studies included in meta-analysis (n = 7) Eligibility->Included Full-text articles excluded, with reasons (e.g., wrong intervention, no relevant outcomes) (n = ...) l1 Identification l2 Screening l3 Eligibility l4 Included

Caption: Representative PRISMA flow diagram for a meta-analysis.

Conclusion

The available evidence from meta-analyses and comparative clinical trials suggests that this compound is an effective and well-tolerated oral iron supplement for the treatment of iron deficiency anemia. Its unique chelated structure offers a significant advantage in terms of bioavailability, particularly in the presence of dietary inhibitors, and is associated with a lower incidence of gastrointestinal side effects compared to traditional ferrous salts. For researchers and drug development professionals, this compound represents a promising alternative to conventional iron therapies, with the potential to improve patient compliance and treatment outcomes in the management of iron deficiency anemia. Further large-scale, multi-center trials comparing this compound with a wider range of novel iron formulations would be beneficial to further delineate its position in the therapeutic landscape.

References

A Comparative Analysis of Sodium Feredetate and Novel Iron Supplements for Iron Deficiency Anemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of sodium feredetate against a new generation of oral iron supplements. In the landscape of iron deficiency anemia (IDA) treatment, the focus has shifted towards formulations that offer enhanced bioavailability and improved gastrointestinal tolerability. This report details the performance of this compound in comparison to novel iron supplements, including sucrosomial® iron, liposomal iron, ferric pyrophosphate, and ferrous bisglycinate, supported by data from clinical and preclinical studies.

Executive Summary

Traditional iron salts, while effective, are often associated with significant gastrointestinal side effects, leading to poor patient compliance. This compound, a chelated form of iron, has demonstrated comparable or superior efficacy to conventional ferrous salts with a more favorable side-effect profile.[1][2][3] However, recent advancements have introduced novel iron formulations designed to overcome the limitations of traditional supplements. These newer agents employ unique delivery systems to enhance absorption and minimize direct contact of iron with the intestinal mucosa, thereby reducing adverse events. This guide will delve into the comparative efficacy, safety, and mechanisms of action of these next-generation iron supplements relative to this compound.

Comparative Efficacy and Tolerability

The following tables summarize the key performance indicators of this compound and novel iron supplements based on available clinical trial data.

Table 1: Efficacy in Increasing Hemoglobin Levels

Iron SupplementDosage of Elemental IronDuration of StudyMean Hemoglobin Increase (g/dL)ComparatorMean Hemoglobin Increase in Comparator (g/dL)Reference
This compound66 mg twice daily75 days1.84Ferrous Fumarate (100 mg twice daily)1.63[4]
This compound33 mg twice daily75 days1.79Ferrous Fumarate (100 mg twice daily)1.63[4]
This compoundNot Specified1 and 2 months1.75 and 2.95 (respectively)Ferrous Sulfate1.1 and 1.9 (respectively)[3]
Sucrosomial® Iron30-60 mg/day3 months1.9Ferrous Sulfate (105 mg/day)0.9[5]
Sucrosomial® Iron120 mg/day9 days~1.0Intravenous Iron (Sodium Ferric Gluconate)~1.0 (in 7 days)[6]
Liposomal Iron30 mg/day1 monthSignificant increaseIron Polymaltose ComplexLess significant increase[7][8]
Ferrous Bisglycinate15-120 mg/day4-20 weeksSignificantly higherOther iron salts (including ferrous sulfate, ferrous fumarate, this compound)Lower[9][10]
Ferric PyrophosphateNot SpecifiedNot SpecifiedLower bioavailability than ferrous sulfateFerrous SulfateHigher bioavailability[11]

Table 2: Tolerability and Side Effect Profile

Iron SupplementCommon Gastrointestinal Side EffectsIncidence of Side EffectsReference
This compoundMinimal to no side effects reported; lower incidence than ferrous sulfate and ferrous fumarate.[1][2][3]Lower than conventional iron salts.[1][2][12]
Sucrosomial® IronLow incidence of gastrointestinal side effects.[5]Significantly lower than intravenous iron.[5][5]
Liposomal IronLower incidence of adverse gastrointestinal effects compared to conventional iron.[13][14]Reduced compared to conventional iron salts.[13][14]
Ferrous Bisglycinate64% lower rate of gastrointestinal adverse events compared to other iron salts.[9]Significantly lower than other iron salts.[9][10]
Ferrous FumarateAssociated with the maximum gastrointestinal side effects among compared salts.[12]Highest among compared salts in one study.[12]
Ferrous SulfateCommon gastrointestinal side effects like heartburn, nausea, constipation.[10]High incidence, leading to non-compliance.[10]

Experimental Protocols

Study Design: this compound vs. Ferrous Fumarate in Pregnant Women[4]
  • Objective: To compare the efficacy and safety of two doses of this compound with ferrous fumarate in improving the hemoglobin profile in pregnant anemic women.

  • Participants: Pregnant women between 12 and 26 weeks of gestation with hemoglobin < 10 g/dl and serum ferritin < 12 µg/l.

  • Intervention:

    • Group A: this compound (33 mg elemental iron) + Vitamin B12 (15 µg) + Folic Acid (1.5 mg) twice daily.

    • Group B: this compound (66 mg elemental iron) + Vitamin B12 (15 µg) + Folic Acid (1.5 mg) twice daily.

    • Group C: Ferrous fumarate (100 mg elemental iron) + Vitamin B12 (15 µg) + Folic Acid (1.5 mg) twice daily.

  • Duration: 75 days.

  • Primary Outcome: Change in hemoglobin levels.

  • Secondary Outcomes: Red blood cell count, MCV, MCH, MCHC, serum ferritin, serum iron, TIBC, and transferrin saturation.

Study Design: Sucrosomial® Iron vs. Ferrous Sulfate in Iron Deficiency Anemia[5]
  • Objective: To compare the efficacy of Sucrosomial® Iron with ferrous sulfate in patients with iron deficiency anemia.

  • Participants: Patients with mild-to-moderate iron deficiency anemia.

  • Intervention:

    • Sucrosomial® Iron group: 30-60 mg/day.

    • Ferrous Sulfate group: 105 mg/day.

  • Duration: 3 months.

  • Primary Outcome: Change in hemoglobin concentrations.

  • Secondary Outcomes: Ferritin and transferrin saturation levels, incidence of gastrointestinal side effects.

Mechanisms of Iron Absorption: A Visual Guide

The following diagrams illustrate the distinct absorption pathways of this compound and novel iron supplements.

This compound and Conventional Iron Salts Absorption Pathway

The absorption of iron from conventional salts and this compound primarily occurs in the duodenum and involves the Divalent Metal Transporter 1 (DMT1).

cluster_enterocyte Lumen Intestinal Lumen Enterocyte Enterocyte Ferritin Ferritin (Storage) Enterocyte->Ferritin Ferroportin Ferroportin Enterocyte->Ferroportin Export Bloodstream Bloodstream Fe3 Ferric Iron (Fe³⁺) (from this compound) Dcytb Dcytb Fe3->Dcytb Reduction Fe2 Ferrous Iron (Fe²⁺) (from Ferrous Salts) DMT1 DMT1 Fe2->DMT1 DMT1->Enterocyte Uptake Ferroportin->Bloodstream

Fig. 1: Conventional Iron Absorption Pathway

Description: Ferric iron (Fe³⁺) from sources like this compound is reduced to ferrous iron (Fe²⁺) by duodenal cytochrome B (Dcytb) on the enterocyte surface. Fe²⁺ is then transported into the cell by DMT1. Inside the enterocyte, iron can be stored bound to ferritin or exported into the bloodstream via ferroportin.

Sucrosomial® and Liposomal Iron Absorption Pathway

Sucrosomial® and liposomal iron utilize alternative absorption pathways that are independent of the DMT1 transporter, which may contribute to their improved tolerability.

Lumen Intestinal Lumen Enterocyte Enterocyte Bloodstream Bloodstream Enterocyte->Bloodstream Direct Release M_Cell M Cell Lymphatics Lymphatic System M_Cell->Lymphatics Lymphatics->Bloodstream Sucrosomial Sucrosomial® Iron (Vesicle-like structure) Sucrosomial->Enterocyte Transcellular/ Paracellular Sucrosomial->M_Cell M-Cell Uptake Liposomal Liposomal Iron Liposomal->Enterocyte Endocytosis/ Membrane Fusion

Fig. 2: Novel Iron Supplement Absorption Pathways

Description: Sucrosomial® iron is absorbed as a vesicle-like structure through both paracellular and transcellular routes, including uptake by M cells of the Peyer's patches.[5][15][16] Liposomal iron is also taken up via endocytosis or membrane fusion with enterocytes.[13][17] These mechanisms protect the iron from interacting with the gut mucosa and bypass the traditional DMT1 pathway.

Ferric Pyrophosphate and Ferrous Bisglycinate Absorption

Ferric pyrophosphate and ferrous bisglycinate also exhibit unique absorption characteristics.

cluster_enterocyte Lumen Intestinal Lumen Enterocyte Enterocyte Ferroportin Ferroportin Enterocyte->Ferroportin Export Bloodstream Bloodstream FPP Ferric Pyrophosphate (Fe³⁺) Dcytb Dcytb FPP->Dcytb Solubilization & Reduction FBG Ferrous Bisglycinate (Fe²⁺-chelate) DMT1 DMT1 FBG->DMT1 DMT1-mediated Peptide_Transporter Peptide Transporters? FBG->Peptide_Transporter Possible alternative pathway DMT1->Enterocyte Peptide_Transporter->Enterocyte Ferroportin->Bloodstream

Fig. 3: Ferric Pyrophosphate and Ferrous Bisglycinate Absorption

Description: Ferric pyrophosphate requires solubilization and reduction to ferrous iron before it can be absorbed via the DMT1 pathway.[18][19] Some evidence also suggests endocytic uptake of nano-sized ferric pyrophosphate particles.[20] Ferrous bisglycinate, a chelate of ferrous iron and glycine, is thought to be absorbed via DMT1, but may also utilize peptide transporters, which could contribute to its higher bioavailability.[21][22]

Conclusion

This compound represents a significant improvement over conventional ferrous salts in terms of both efficacy and tolerability for the treatment of iron deficiency anemia. However, the landscape of oral iron supplementation is evolving rapidly. Novel formulations such as sucrosomial® iron, liposomal iron, and ferrous bisglycinate demonstrate promising results, with evidence suggesting enhanced bioavailability and a further reduction in gastrointestinal side effects. Their unique absorption pathways, which often bypass the traditional DMT1 transporter, are a key area of innovation. For researchers and drug development professionals, these novel iron supplements represent a compelling area for further investigation and development, with the potential to significantly improve patient outcomes in the management of iron deficiency. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and cost-effectiveness of these newer agents against this compound.

References

The Quest for Correlation: Unraveling the In Vitro and In Vivo Absorption of Sodium Feredetate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison for researchers and drug development professionals on the absorption characteristics of sodium feredetate, contextualized with other iron supplements. This guide explores the predictive power of in vitro dissolution studies for in vivo bioavailability, addressing the critical need for robust analytical methods in drug development.

This compound, a chelated iron compound, has emerged as a promising alternative to conventional ferrous salts for the treatment of iron-deficiency anemia. Its unique structure, where iron is bound to ethylenediaminetetraacetic acid (EDTA), is designed to enhance bioavailability and reduce gastrointestinal side effects.[1][2] This guide delves into the scientific evidence correlating the in vitro dissolution of this compound with its in vivo absorption, a cornerstone of modern pharmaceutical development known as In Vitro-In Vivo Correlation (IVIVC). While a direct Level A IVIVC study for this compound remains to be published, this guide synthesizes available data to provide a comprehensive overview, comparing its performance with other iron formulations and detailing the experimental methodologies crucial for such assessments.

Comparative Efficacy: this compound vs. Traditional Iron Salts

Clinical studies consistently demonstrate the superior efficacy of this compound in improving hematological parameters compared to traditional iron salts like ferrous sulfate and ferrous fumarate. This enhanced in vivo performance is largely attributed to its unique absorption mechanism. The EDTA chelate protects the iron from forming insoluble complexes with dietary inhibitors such as phytates and tannins in the gastrointestinal tract.[2] This ensures that a greater proportion of soluble iron is available for absorption in the small intestine.[2]

A study involving pregnant women with iron-deficiency anemia showed a significantly greater increase in hemoglobin levels in the group treated with this compound compared to the ferrous sulfate group.[1] After two months of treatment, the mean hemoglobin rise was more substantial in the this compound group, highlighting its superior bioavailability in a clinical setting.[1]

Iron CompoundMean Hemoglobin Increase (g/dL) after 2 monthsKey Findings
This compound 2.12Significantly higher increase in hemoglobin compared to ferrous sulfate. Well-tolerated with minimal side effects.[1]
Ferrous Sulfate 1.58Lower efficacy in raising hemoglobin levels compared to this compound. Associated with a higher incidence of gastrointestinal side effects.[1]
Ferrous Fumarate 1.63Comparable to ferrous sulfate in efficacy. Low doses of this compound (66 mg elemental iron) showed comparable results to higher doses of ferrous fumarate (100 mg elemental iron).[3]

In Vitro Dissolution Profile of this compound

In vitro dissolution testing is a critical quality control tool and a prerequisite for establishing an IVIVC. It measures the rate and extent to which a drug dissolves from its dosage form under controlled laboratory conditions that mimic the physiological environment.

One study on a taste-masked tablet formulation of this compound provides insight into its dissolution characteristics. The study utilized the USP Type II (paddle) apparatus with 0.1N hydrochloric acid as the dissolution medium, simulating gastric fluid. The results indicated that the formulation released over 96% of the drug within 40 minutes, demonstrating rapid dissolution in an acidic environment.[4]

Time (minutes)Cumulative Drug Release (%)
5~30
10~55
15~70
25~85
35~95
45>96
Data is approximate based on graphical representation in the cited study.[4]

Experimental Protocols: A Blueprint for IVIVC Studies

Establishing a robust IVIVC requires meticulously planned in vitro and in vivo studies. The following protocols are based on established methodologies for iron supplements.

In Vitro Dissolution Testing Protocol

This protocol is adapted from studies on various iron preparations and is suitable for assessing this compound tablets.[5][6]

  • Apparatus: USP Apparatus 2 (Paddle Method).

  • Dissolution Medium: 900 mL of 0.1 N Hydrochloric Acid (to simulate gastric fluid). To simulate intestinal conditions, a buffer at pH 6.8 can also be used.

  • Temperature: 37 ± 0.5°C.

  • Paddle Speed: 50 rpm.

  • Sampling Times: 5, 10, 15, 30, 45, and 60 minutes.

  • Sample Analysis: Aliquots are withdrawn at each time point and analyzed for iron content using a validated analytical method, such as atomic absorption spectroscopy or titration with a suitable agent like cerium ammonium sulfate.[5] The cumulative percentage of drug dissolved is then calculated.

In Vivo Bioavailability Study Protocol

This protocol outlines a typical design for assessing the in vivo absorption of an iron supplement in human subjects.

  • Study Design: A randomized, crossover study is often preferred to minimize inter-individual variability.

  • Subjects: Healthy volunteers or patients with iron-deficiency anemia, with defined inclusion and exclusion criteria.

  • Procedure:

    • After an overnight fast, subjects receive a single oral dose of the iron supplement.

    • Blood samples are collected at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

    • Plasma is separated and analyzed for iron concentration using a validated method (e.g., atomic absorption spectroscopy).

  • Pharmacokinetic Parameters: The plasma concentration-time data are used to determine key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of the total amount of drug absorbed into the systemic circulation.

  • Ethical Considerations: All in vivo studies must be conducted in accordance with the Declaration of Helsinki and approved by an institutional review board or ethics committee. Informed consent must be obtained from all participants.

Visualizing the Path to Correlation

To better understand the processes involved in establishing an IVIVC and the absorption pathway of this compound, the following diagrams are provided.

IVIVC_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis invitro_dissolution In Vitro Dissolution Testing (e.g., USP Apparatus II) dissolution_profile Generate Dissolution Profile (% Dissolved vs. Time) invitro_dissolution->dissolution_profile correlation Establish IVIVC Model (e.g., Level A Correlation) dissolution_profile->correlation in_vivo_study In Vivo Bioavailability Study (Human Subjects) pk_data Collect Plasma Concentration Data in_vivo_study->pk_data absorption_profile Calculate In Vivo Absorption Profile (Deconvolution) pk_data->absorption_profile absorption_profile->correlation Sodium_Feredetate_Absorption start Oral Administration of this compound stomach Stomach (Acidic pH) Chelate protects Fe³⁺ start->stomach Ingestion intestine Small Intestine Dissociation of Fe³⁺ from EDTA stomach->intestine Transit absorption Absorption by Enterocytes intestine->absorption Uptake transport Binding to Transferrin in Bloodstream absorption->transport utilization Transport to Bone Marrow for Hemoglobin Synthesis transport->utilization

References

Safety Operating Guide

Proper Disposal of Sodium Feredetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of sodium feredetate, aligning with safety and environmental best practices.

This compound, an iron supplement, is generally not classified as a hazardous substance.[1][2] However, it can cause skin, eye, and respiratory irritation, necessitating careful handling and disposal.[1][2][3] Adherence to federal, state, and local regulations is mandatory for all disposal methods.[3]

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is essential to wear appropriate personal protective equipment (PPE), including protective gloves, safety goggles, and a lab coat.[3][4] In case of insufficient ventilation, respiratory protection should be used to avoid inhaling dust.[1][2][3]

In case of accidental exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2]

  • Eye Contact: Rinse eyes immediately with plenty of water for at least 15 minutes.[1][2]

  • Inhalation: Move to an area with fresh air.[3]

  • Ingestion: Do not induce vomiting. Seek medical attention.[1][2][3]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the quantity and the nature of the waste (e.g., pure substance, contaminated materials).

For Small Spills (Solid):

  • Containment: Prevent the spread of the powder. Avoid generating dust.[1][3]

  • Collection: Carefully sweep or scoop the spilled solid into a designated and labeled waste disposal container.[1][3]

  • Decontamination: Clean the spill area by spreading water on the contaminated surface and dispose of the cleaning materials in the same waste container.[1][3]

For Large Spills (Solid):

  • Containment: Prevent the material from entering drains or waterways.[1][5]

  • Collection: Use a shovel to transfer the material into a suitable, labeled waste disposal container.[1][3]

  • Decontamination: Clean the affected area with water, allowing it to be evacuated through the sanitary system, provided this is in accordance with local regulations.[3]

For Unused or Waste this compound:

  • Evaluation: Determine if the material can be saved for recovery or recycling.[3]

  • Disposal Facility: If recovery is not possible, the waste must be managed in an appropriate and approved waste disposal facility.[3]

  • Regulatory Compliance: Processing, use, or contamination of this compound may alter waste management options. Always consult and comply with federal, state, and local disposal regulations.[3] While some sources suggest that small amounts might be suitable for sanitary sewer or trash disposal, this must be verified with local authorities.[3]

Chemical and Physical Properties Relevant to Disposal

Understanding the properties of this compound is crucial for safe handling and disposal.

PropertyValue
Appearance Yellow powder or granules[1][3]
Solubility Soluble in water[1][3]
pH 4.0 - 6.5 (1% solution)[6]
Stability Stable under ordinary conditions[1][3]
Incompatibilities Strong oxidizing agents[1][3]
Hazardous Decomposition Products Carbon oxides, nitrogen oxides, sodium oxides, iron oxides[1][3]

Experimental Protocols

The information provided in this guide is based on standard safety data sheets and does not involve experimental protocols.

Logical Flow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated spill Is it a spill? start->spill small_spill Small Spill? spill->small_spill Yes unused_waste Unused or Contaminated Material spill->unused_waste No large_spill_proc Contain spill. Prevent entry into drains. Collect in labeled container. Decontaminate area with water. small_spill->large_spill_proc No small_spill_proc Avoid dust generation. Collect in labeled container. Clean area with water. small_spill->small_spill_proc Yes local_regulations Consult and comply with federal, state, and local regulations. large_spill_proc->local_regulations small_spill_proc->local_regulations evaluate Can it be recovered or recycled? unused_waste->evaluate approved_facility Dispose of in an approved waste disposal facility. evaluate->approved_facility No evaluate->local_regulations Yes approved_facility->local_regulations

Caption: Decision workflow for this compound disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Feredetate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides indispensable safety and logistical information for researchers, scientists, and drug development professionals working with Sodium Feredetate. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is mandatory to prevent contact and inhalation.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and/or a full-face shield.[1]Protects against dust and potential splashes of solutions.
Skin Protection Chemically resistant gloves (inspect before use) and clean, body-covering clothing.[1][2]Prevents skin irritation.[1][3][4]
Respiratory Protection For conditions where dust or mist is apparent and engineering controls are not feasible, a NIOSH-approved particulate respirator may be worn.[1] For emergencies or unknown exposure levels, a full-face positive-pressure, air-supplied respirator is necessary.[1]May cause respiratory irritation.[1][3]

Hazard and Toxicity Profile

Understanding the potential hazards of this compound is fundamental to its safe handling. While generally described as non-hazardous, it is prudent to handle it with care due to its irritant properties.[1][3][4]

Toxicological Data

TestResultSpecies
Oral LD50 > 2,000 mg/kg bw[5]Rat (male/female)
Dermal LD50 > 2,000 mg/kg bw[5]Rat (male/female)
Inhalation LC50 > 2.75 mg/L air[5]Rat (male/female)

Hazard Statements:

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area.[1][3]

  • Provide appropriate exhaust ventilation at places where dust is formed.[1]

  • Maintain an eye wash fountain and quick-drench facilities in the immediate work area.[1]

2. Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[3][4]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][3][4]

  • Minimize dust generation and accumulation.[3][6]

  • Wash hands thoroughly after handling.[1][3]

  • Do not eat, drink, or smoke while handling the substance.[3][4]

3. Storage:

  • Keep the container tightly closed.[1][3]

  • Store in a cool, dry, and well-ventilated area.[1]

  • Protect against physical damage and contact with strong oxidizing agents.[1] The product is hygroscopic (absorbs moisture from the air).[6][7][8]

Emergency and Disposal Protocols

Accidental Release Measures:

  • Small Spills:

    • Avoid dust formation.[1][3]

    • Ensure adequate ventilation.[1][3]

    • Use appropriate tools to place the spilled solid into a convenient waste disposal container.[1][3]

    • Clean the contaminated surface with water and dispose of according to local and regional authority requirements.[1][3]

  • Large Spills:

    • Do not let the product enter drains.[1][3]

    • Use a shovel to put the material into a convenient waste disposal container.[1]

    • Finish cleaning by spreading water on the contaminated surface and allow it to be evacuated through the sanitary system.[1]

First-Aid Procedures:

  • In case of skin contact: Immediately flush the skin with plenty of water for at least 15 minutes after wiping off excess material.[1][3] Remove contaminated clothing and shoes.[1][3] Get medical attention.[1][3]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the lower and upper eyelids occasionally.[3] Get medical attention immediately.[3]

  • If inhaled: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[3] If not breathing, give artificial respiration.[1] If breathing is difficult, give oxygen.[1] Get medical attention.[1]

  • If ingested: Never give anything by mouth to an unconscious person.[1][3] Get medical attention.[1][3]

Disposal Plan:

  • Any material that cannot be saved for recovery or recycling should be managed in an appropriate and approved waste disposal facility.[1][3]

  • Processing, use, or contamination of this product may change the waste management options.[1][3]

  • Dispose of the container and unused contents in accordance with federal, state, and local requirements.[1][3]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) prep2 Ensure Proper Ventilation (Fume Hood) prep1->prep2 handling1 Weigh and Prepare this compound (Minimize Dust) prep2->handling1 handling2 Perform Experimental Procedure handling1->handling2 emergency_spill Spill Response handling1->emergency_spill emergency_exposure Exposure Response handling1->emergency_exposure cleanup1 Decontaminate Work Surfaces handling2->cleanup1 handling2->emergency_spill handling2->emergency_exposure cleanup2 Dispose of Waste (Follow Institutional Guidelines) cleanup1->cleanup2 cleanup3 Remove and Dispose of PPE cleanup2->cleanup3 cleanup4 Wash Hands Thoroughly cleanup3->cleanup4

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium feredetate
Reactant of Route 2
Sodium feredetate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.